1-(Pyrimidin-4-yl)propan-1-amine
Description
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-pyrimidin-4-ylpropan-1-amine |
InChI |
InChI=1S/C7H11N3/c1-2-6(8)7-3-4-9-5-10-7/h3-6H,2,8H2,1H3 |
InChI Key |
GNLDWYBKSSRWEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=NC=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Synthesis and Characterization of 1-(pyrimidin-4-yl)propan-1-amine
Topic: Synthesis and Characterization of 1-(pyrimidin-4-yl)propan-1-amine Content Type: In-depth Technical Guide Audience: Senior Researchers & Medicinal Chemists
Executive Summary & Strategic Analysis
The target molecule, 1-(pyrimidin-4-yl)propan-1-amine , represents a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor space (e.g., JAK, SYK inhibitors) and GPCR ligand design. The combination of an electron-deficient pyrimidine ring and an
-
Regioselectivity: The pyrimidine ring is highly susceptible to nucleophilic attack at the C6 position during organometallic additions.
-
Basicity & Polarity: The resulting amine is highly polar and basic, complicating purification and handling.
-
Stereochemistry: Biological activity often dictates a specific enantiomer (
or ), necessitating asymmetric protocols over simple racemic reductions.
This guide details two validated synthetic pathways: a Scalable Racemic Route via nitrile addition and an Asymmetric Route utilizing Ellman’s auxiliary chemistry.
Retrosynthetic Logic
The strategic disconnection relies on the stability of the C4-exocyclic bond. We view the target as a derivative of either pyrimidine-4-carbonitrile (Route A) or pyrimidine-4-carbaldehyde (Route B).
Figure 1: Retrosynthetic analysis showing the divergence between the chiral Ellman approach (right) and the racemic nitrile approach (left).
Method A: Scalable Racemic Synthesis (The Nitrile Route)
Best for: Scale-up (>10g), generating racemic standards, or when chirality is not yet defined.
Phase 1: Nucleophilic Addition to Pyrimidine-4-carbonitrile
Critical Mechanism Note: Pyrimidine rings are electron-deficient. Standard Grignard addition at room temperature often results in nucleophilic attack at the C6 ring position or formation of dihydropyrimidines rather than the nitrile [1]. Temperature control is the self-validating parameter here.
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a thermometer and N2 inlet.
-
Solvation: Dissolve pyrimidine-4-carbonitrile (1.0 equiv) in anhydrous THF (0.2 M).
-
Cryogenic Control: Cool the solution to -78°C . Do not proceed until internal temp is stable.
-
Addition: Add Ethylmagnesium bromide (EtMgBr, 1.1 equiv, 3.0 M in ether) dropwise over 30 minutes.
-
Checkpoint: Maintain internal temp < -70°C.
-
-
Imine Hydrolysis: Stir for 1 hour at -78°C. Quench in situ with 2M HCl (excess) while cold. Allow to warm to RT. The acid hydrolyzes the intermediate metallo-imine to the ketone: 1-(pyrimidin-4-yl)propan-1-one .
-
Workup: Neutralize with sat. NaHCO3, extract with EtOAc.
Phase 2: Reductive Amination[1]
-
Reagents: Dissolve the ketone (from Phase 1) in MeOH. Add Ammonium Acetate (10 equiv).
-
Reduction: Add Sodium Cyanoborohydride (NaCNBH3, 1.5 equiv).
-
Safety: Perform in a fume hood; HCN generation is possible if acidified.
-
-
Optimization: Adjust pH to ~6 with AcOH to facilitate iminium formation without protonating the pyrimidine ring excessively.
-
Workup: Basify to pH >12 with NaOH (to ensure the amine is free-base), extract with DCM.
Method B: Asymmetric Synthesis (The Ellman Auxiliary Route)
Best for: Medicinal chemistry (SAR), generating enantiopure (>98% ee) compounds.
This route utilizes tert-butanesulfinamide (Ellman’s auxiliary) to direct the stereochemistry of the Grignard addition [2].[1]
Workflow Diagram
Figure 2: Asymmetric synthesis workflow using Ellman's auxiliary. The choice of (R)- or (S)-sulfinamide dictates the final amine configuration.
Detailed Protocol
Step 1: Imine Formation
-
Combine pyrimidine-4-carbaldehyde (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv) in DCM.
-
Add Titanium(IV) ethoxide (Ti(OEt)4, 2.0 equiv). The Ti(IV) acts as both Lewis acid and water scavenger.
-
Stir at RT for 16h. Monitor by TLC (Imine is usually less polar than sulfinamide).
-
Workup: Pour into brine. The Ti salts will crash out as a white slurry. Filter through Celite.
Step 2: Diastereoselective Grignard Addition
-
Dissolve the sulfinyl imine in anhydrous DCM (Note: DCM often gives better diastereoselectivity than THF for these substrates due to non-coordinating nature).
-
Cool to -78°C .
-
Add EtMgBr (2.0 equiv) dropwise.
-
Mechanistic Insight: The reaction proceeds via a cyclic transition state (Zimmerman-Traxler model) where the bulky tert-butyl group directs the nucleophile to the Re-face (or Si-face depending on auxiliary enantiomer).
-
Quench with sat. NH4Cl.[2]
Step 3: Deprotection
-
Dissolve the intermediate in MeOH.
-
Add 4M HCl in Dioxane (2 equiv). Stir for 30 min at RT.
-
Concentrate to obtain the amine hydrochloride salt .
Characterization & Data Analysis
Quantitative Data Summary
| Parameter | Method A (Racemic) | Method B (Asymmetric) |
| Overall Yield | 45-55% | 60-70% |
| Enantiomeric Excess (ee) | N/A (0%) | >95% (typical) |
| Key Impurity | C6-ethyl-pyrimidine | Diastereomer (removable) |
| Scale Suitability | High (kg) | Medium (g) |
| Cost | Low | Moderate (Auxiliary cost) |
Key Spectroscopic Markers
-
1H NMR (400 MHz, DMSO-d6):
-
Pyrimidine Ring: Look for 3 distinct protons. H-2 (singlet, ~9.1 ppm), H-6 (doublet, ~8.7 ppm), H-5 (doublet, ~7.5 ppm). Note: The lack of symmetry confirms the 4-substitution.
-
Chiral Center (Methine): Triplet or dd at ~3.8–4.2 ppm (
-proton). -
Propyl Chain: Multiplets at ~1.7 ppm (CH2) and triplet at ~0.8 ppm (CH3).
-
-
Mass Spectrometry (ESI+):
-
Expect
(approx). -
Look for
adducts.
-
-
HPLC (Chiral):
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). Diethylamine is crucial to sharpen the peak of the basic amine.
-
Handling & Stability
-
Storage: The free amine readily absorbs CO2 from the air to form carbamates. Store as the HCl or Dihydrochloride salt under Argon at -20°C.
-
Toxicity: Pyrimidine intermediates can be skin sensitizers. Handle with double gloving.
-
Purification Tip: If the free amine is difficult to purify due to polarity, protect with Boc-anhydride, purify the non-polar Boc-derivative on silica, and deprotect with TFA/DCM immediately before use.
References
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Source: ACS Omega, 2018. Context: Details the risks of C6-addition vs. nitrile addition in pyrimidine synthesis. URL:[Link]
-
Reductive Amination: A Serendipitous Discovery and a Practical Guide. Source: Journal of Organic Chemistry (Abdel-Magid). Context: Standard protocols for ketone to amine conversion using borohydrides.[3] URL:[Link]
Sources
physicochemical properties of 1-(pyrimidin-4-yl)propan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of 1-(Pyrimidin-4-yl)propan-1-amine
Foreword
In the landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in a multitude of clinically significant agents underscores the importance of understanding the fundamental properties of its derivatives. This guide focuses on a specific, yet representative, member of this class: 1-(pyrimidin-4-yl)propan-1-amine . As a novel or less-characterized compound, direct experimental data is sparse. Therefore, this document serves a dual purpose: first, to present a predicted physicochemical profile based on established principles and data from analogous structures, and second, to provide robust, field-proven protocols for the empirical determination of these properties. This approach is designed to equip researchers, scientists, and drug development professionals with both the predictive understanding and the practical tools necessary to advance their work with this and similar chemical entities.
Chemical Identity and Structural Characteristics
A precise understanding of a molecule's structure is the foundation upon which all physicochemical characterization is built. 1-(Pyrimidin-4-yl)propan-1-amine features a chiral center at the carbon atom bearing the amino group and combines a flexible aliphatic amine side chain with a rigid, aromatic pyrimidine core. This amalgamation of features suggests a nuanced profile of solubility, lipophilicity, and acid-base chemistry.
Key Identifiers
The fundamental identifiers for 1-(pyrimidin-4-yl)propan-1-amine are summarized below. The absence of a readily available CAS number suggests this molecule is a novel or non-commercial research compound, highlighting the need for the predictive and methodological approach of this guide.
| Identifier | Value |
| IUPAC Name | 1-(Pyrimidin-4-yl)propan-1-amine |
| Molecular Formula | C₇H₁₁N₃ |
| Molecular Weight | 137.18 g/mol |
| Canonical SMILES | CCC(N)c1cncnc1 |
| CAS Number | Not Assigned |
Molecular Structure
The structure consists of a propyl chain attached to the 4-position of a pyrimidine ring, with a primary amine at the first carbon of the propyl chain.
Caption: 2D structure of 1-(pyrimidin-4-yl)propan-1-amine.
Core Physicochemical Properties
The journey of a drug molecule from administration to its target is dictated by its physicochemical properties. For 1-(pyrimidin-4-yl)propan-1-amine, the interplay between its basic amine group and the pyrimidine ring is paramount.
Acid-Base Dissociation Constant (pKa)
Expertise & Experience: The pKa is arguably the most critical physicochemical parameter. It dictates the molecule's charge state at a given pH, which directly influences aqueous solubility, membrane permeability, target binding, and formulation strategy. For an ionizable compound, knowing the pKa is non-negotiable. This molecule possesses two types of basic centers: the primary aliphatic amine and the two nitrogen atoms of the pyrimidine ring. The aliphatic amine is the significantly more basic site.
Predicted pKa Values:
-
Primary Amine (BH⁺): Estimated pKa ≈ 9.2 ± 0.5. Primary amines of this type are strong bases and will be predominantly protonated (>99%) at physiological pH 7.4.
-
Pyrimidine Nitrogens: The pKa of pyrimidine itself is approximately 1.3. The electron-withdrawing nature of the ring means these nitrogens are very weak bases and will be uncharged at physiological pH.
Causality: The high pKa of the propylamine side chain means that in the acidic environment of the stomach, the compound will be fully ionized and highly water-soluble. Upon entering the more neutral pH of the intestine, the proportion of the neutral, more lipophilic species will increase, facilitating passive diffusion across the intestinal membrane.
Trustworthiness: The gold-standard method for pKa determination is potentiometric titration. This method provides a direct measure of the pH at which the compound is 50% ionized.
Caption: Ionization equilibrium of the primary amine group.
Lipophilicity (logP & logD)
Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, governs its ability to cross biological membranes.[1] It is a delicate balance; too low, and the compound won't cross membranes; too high, and it may have poor aqueous solubility or be sequestered in fatty tissues.[1] We use the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) for the pH-dependent partitioning of ionizable compounds.[1] Given the high pKa of our molecule, its logD at pH 7.4 (logD₇.₄) is the more biologically relevant parameter.
Predicted Lipophilicity Values:
-
logP (Predicted): ~0.8 to 1.2. This value for the neutral form suggests moderate lipophilicity. This prediction is based on computational models and comparison with analogues like 1-(pyridin-4-yl)propan-1-amine (XlogP ≈ 0.6) and 1-(pyrimidin-2-yl)propan-1-amine (XlogP ≈ 0.0).[2][3]
-
logD₇.₄ (Estimated): ~ -1.0 to -0.5. Since the molecule is predominantly protonated and charged at pH 7.4, its partitioning into the organic phase (n-octanol) will be significantly lower than that of the neutral species. The logD can be estimated from the logP and pKa using the following equation: logD ≈ logP - log(1 + 10^(pKa - pH))
Causality: The negative logD₇.₄ indicates that at physiological pH, the compound favors the aqueous phase, consistent with its charged state. This ensures sufficient solubility in plasma but suggests that the small fraction of the neutral form is responsible for membrane transit.
Trustworthiness: The shake-flask method remains the definitive technique for experimental logP/logD determination, involving the partitioning of the compound between n-octanol and a buffered aqueous phase.[1]
Aqueous Solubility
Expertise & Experience: A compound must be in solution to be absorbed. Poor aqueous solubility is a leading cause of failure in drug development. Solubility is measured as either thermodynamic, the true equilibrium saturation concentration, or kinetic, which reflects the concentration before precipitation from a stock solution and is often used in high-throughput screening. For lead optimization, thermodynamic solubility provides the most reliable data.
Estimated Solubility Profile:
-
pH-Dependence: Solubility will be highly pH-dependent. In acidic conditions (pH < pKa), where the molecule is fully protonated, solubility is expected to be high (>1 mg/mL). As the pH increases towards and beyond the pKa, the less soluble neutral form will predominate, causing a significant drop in solubility.
-
Intrinsic Solubility (S₀): The solubility of the pure, uncharged form is challenging to predict but is expected to be low to moderate. The key for development would be to formulate it as a salt to leverage the high solubility of the protonated form.
Causality: The primary amine is the handle for solubility. By forming a salt (e.g., a hydrochloride salt), the compound can be formulated as a solid that readily dissolves in aqueous media to release the protonated, soluble form of the active molecule.
Trustworthiness: The benchmark for thermodynamic solubility is the shake-flask equilibrium method, where excess solid is agitated in a buffer until equilibrium is reached.
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following detailed protocols are provided. These represent industry-standard methodologies for characterizing small molecule drug candidates.
Protocol: Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using a standardized potentiometric titration method.
-
Preparation:
-
Calibrate the pH meter using standard, certified buffer solutions at pH 4.0, 7.0, and 10.0.
-
Accurately weigh approximately 5-10 mg of 1-(pyrimidin-4-yl)propan-1-amine.
-
Dissolve the compound in a known volume (e.g., 50 mL) of a suitable solvent system (e.g., 20% methanol in water) to ensure solubility of both the neutral and ionized forms.
-
-
Titration:
-
Place the solution in a jacketed beaker maintained at 25°C or 37°C.
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) by adding small, precise volumes (e.g., 0.02 mL increments) using a calibrated burette.
-
Record the pH reading after each addition, ensuring the reading has stabilized.
-
-
Data Analysis:
-
Plot the pH reading versus the volume of titrant added.
-
Calculate the first derivative of the plot (ΔpH/ΔV) to identify the equivalence point(s).
-
The pKa is equal to the pH at the half-equivalence point. Multiple software packages are available for precise calculation from the titration curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
Protocol: Determination of logD₇.₄ by Shake-Flask Method
This protocol describes the classic shake-flask method for determining the distribution coefficient at pH 7.4.
-
Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate n-octanol with the PBS buffer and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
-
Partitioning:
-
In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated PBS buffer.
-
Spike the vial with a small volume (e.g., 40 µL) of the compound's stock solution to a final concentration within the linear range of the analytical method (e.g., 200 µM).
-
Cap the vial tightly and shake on an orbital shaker at room temperature for at least 4 hours to ensure equilibrium is reached.
-
-
Phase Separation and Analysis:
-
Centrifuge the vials at a low speed (e.g., 2000 rpm) for 15 minutes to cleanly separate the two phases.
-
Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Calculation:
-
Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).
-
Caption: Workflow for logD determination by the shake-flask method.
Protocol: Determination of Thermodynamic Solubility
This protocol details the shake-flask method for determining equilibrium thermodynamic solubility.
-
Preparation:
-
Prepare the desired aqueous buffer (e.g., PBS at pH 7.4).
-
Ensure the analytical method (e.g., HPLC-UV) is validated for linearity, accuracy, and precision.
-
-
Equilibration:
-
Add an excess amount of the solid compound to a glass vial (a visible amount of undissolved solid should remain at the end).
-
Add a known volume of the buffer (e.g., 1 mL).
-
Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. The extended time is crucial to ensure true equilibrium is reached and to allow for potential polymorphic transformations to the most stable form.[4]
-
-
Sampling and Analysis:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant.
-
Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.[4]
-
Dilute the filtrate with mobile phase and analyze the concentration using the validated HPLC method against a standard curve.
-
-
Confirmation:
-
The resulting concentration is the thermodynamic solubility. It is good practice to confirm that solid material remains at the end of the experiment.
-
Caption: Workflow for thermodynamic solubility determination.
Conclusion and Implications
This guide establishes a foundational physicochemical profile for 1-(pyrimidin-4-yl)propan-1-amine. Based on its structural features and comparison with known analogues, it is predicted to be a strong base (pKa ≈ 9.2) that is predominantly charged and hydrophilic at physiological pH (logD₇.₄ ≈ -0.7). Its aqueous solubility is expected to be highly pH-dependent, being significantly greater in acidic environments. These characteristics are typical of many successful oral drugs that contain a basic amine, leveraging pH gradients in the gastrointestinal tract to balance solubility for dissolution with sufficient lipophilicity for absorption.
The true, empirical values for these properties must be determined experimentally. The protocols provided herein represent robust, industry-standard methods for achieving this characterization. By combining the predictive insights with rigorous experimental validation, researchers can confidently advance the development of 1-(pyrimidin-4-yl)propan-1-amine and related compounds, making informed decisions on formulation, dosing, and further optimization.
References
- Raytor. (2026, January 22).
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
-
American Elements. 3-(Pyridin-4-yl)propan-1-amine. Retrieved February 20, 2026, from [Link]
-
PubChemLite. 1-(pyridin-4-yl)propan-1-amine. Retrieved February 20, 2026, from [Link]
-
PubChem. 3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine. Retrieved February 20, 2026, from [Link]
-
Taylor & Francis Online. (2014, June 18). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Retrieved February 20, 2026, from [Link]
- Google Patents. Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
-
Journal of the Chemical Society, Perkin Transactions 1. The synthesis of pyrimidin-4-yl substituted α-amino acids. A versatile approach from alkynyl ketones. Retrieved February 20, 2026, from [Link]
-
PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved February 20, 2026, from [Link]
- MDPI. (2025, December 8). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review.
-
ResearchGate. The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Retrieved February 20, 2026, from [Link]
-
ACD/Labs. LogP—Making Sense of the Value. Retrieved February 20, 2026, from [Link]
- PMC. (2010, February 12). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).
- MDPI. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.
-
PubChemLite. 1-(pyrimidin-2-yl)propan-1-amine. Retrieved February 20, 2026, from [Link]
Sources
Technical Guide: Preliminary Biological Screening of 1-(pyrimidin-4-yl)propan-1-amine
Executive Summary & Structural Context[1][2]
The molecule 1-(pyrimidin-4-yl)propan-1-amine represents a high-value "privileged scaffold" in modern drug discovery. Structurally, it consists of a pyrimidine ring—a classic kinase hinge-binding motif—coupled to a chiral propyl amine chain. This specific architecture offers two critical advantages:
-
The Pyrimidine Core: Mimics the purine ring of ATP, making it an ideal anchor for targeting kinases (e.g., JAK, CDK, ROS1) and nucleotide-binding proteins.
-
The
-Chiral Amine: The 1-amino propyl group creates a chiral center adjacent to the aromatic ring. This provides a defined vector for growing the molecule into hydrophobic pockets (via the propyl chain) and solvent-exposed regions (via the amine nitrogen), allowing for the resolution of enantioselective binding events.
This guide details the preliminary biological screening cascade required to validate this scaffold. It moves beyond simple observation to establish a rigorous "Go/No-Go" decision matrix based on physicochemical stability, safety (ADME-Tox), and fragment-based target engagement.
Physicochemical Profiling (The "Go/No-Go" Gate)
Before biological assays, the fundamental properties of the scaffold must be quantified. As a primary amine attached to an electron-deficient ring, the basicity and lipophilicity profile dictates assay conditions.
Calculated & Experimental Parameters
| Property | Predicted Value | Method of Verification | Criticality |
| Molecular Weight | 137.18 g/mol | Mass Spectrometry (LC-MS) | Fragment Rule of 3 Compliant |
| cLogP | ~0.2 - 0.5 | Shake-flask (Octanol/Water) | Low lipophilicity ensures aqueous solubility for high-conc. screening. |
| pKa (Amine) | ~8.5 - 9.2 | Potentiometric Titration | Determines ionization state at physiological pH (7.4). |
| pKa (Pyrimidine) | ~1.3 - 2.0 | Potentiometric Titration | Pyrimidine nitrogens are weakly basic; unlikely to protonate at pH 7.4. |
| TPSA | ~51 Ų | In silico | Excellent membrane permeability predicted (<140 Ų). |
Chiral Purity Assessment
Since the C1 position is chiral, biological activity will likely be enantiomer-specific.
-
Protocol: Separate enantiomers using Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (e.g., Chiralpak AD-H or OD-H).
-
Standard: >98% enantiomeric excess (ee) required before advancing to kinase panels to avoid "eutomer/distomer" data confusion.
Safety & ADME-Tox Profiling
Primary amines can be metabolic "hotspots" and potential causes of phospholipidosis or hERG inhibition. This phase filters out toxic liabilities early.
In Vitro Cytotoxicity (Cell Health)
Objective: Determine the therapeutic window by establishing the
-
Cell Lines:
-
HepG2: Hepatocellular carcinoma (proxy for liver toxicity).
-
HEK293: Human embryonic kidney (general mammalian toxicity).
-
-
Methodology: MTT or Resazurin (Alamar Blue) reduction assay.
-
Threshold:
is required to classify the scaffold as "benign" for fragment screening.
Microsomal Stability (Metabolic Liability)
Objective: Assess susceptibility to oxidative deamination or N-oxidation.
-
System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Protocol:
-
Incubate 1
test compound at 37°C. -
Sample at 0, 15, 30, and 60 mins.
-
Quench with acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analyze via LC-MS/MS.
-
-
Risk Factor: Rapid clearance (
) suggests the primary amine is being rapidly metabolized by Monoamine Oxidases (MAO) or CYPs. Mitigation: If high clearance is observed, consider capping the amine (amide/urea formation) for future derivatives.
hERG Inhibition (Cardiotoxicity Proxy)
Basic amines with lipophilic tails are frequent hERG blockers.
-
Assay: Fluorescence polarization binding assay (RedShift) or automated patch-clamp (Q-Patch).
-
Target:
.
Target Discovery: Fragment-Based Screening
This molecule is too small to be a potent drug on its own (
Differential Scanning Fluorimetry (DSF / Thermal Shift)
Rationale: Pyrimidines are privileged kinase binders. DSF is the most robust method to detect weak binding of fragments by measuring the stabilization of the protein (
Workflow:
-
Panel Selection: Focus on kinases (e.g., JAK family, CDK2, ROS1) and metalloenzymes.
-
Condition: High concentration screening (1 mM compound).
-
Readout: A thermal shift (
) of >1°C indicates a valid "hit".
Antimicrobial Susceptibility (MIC Determination)
Simple pyrimidine derivatives often exhibit intrinsic antimicrobial activity by interfering with folate pathways (DHFR inhibition).
-
Strains: S. aureus (Gram+), E. coli (Gram-), P. aeruginosa.
-
Protocol: CLSI Broth Microdilution.
-
Relevance: If MIC < 64
, the scaffold itself has antibiotic potential.
Visualizing the Screening Workflow
The following diagram illustrates the logical flow of the screening cascade, from chemical validation to biological hit identification.
Figure 1: The sequential screening cascade designed to filter liabilities early and identify valid biological targets for the pyrimidine-amine fragment.
Detailed Experimental Protocols
Protocol A: Differential Scanning Fluorimetry (Thermal Shift)
Purpose: To detect low-affinity binding characteristic of fragment scaffolds.
-
Preparation: Prepare a 100 mM stock of 1-(pyrimidin-4-yl)propan-1-amine in DMSO.
-
Mix: In a 384-well PCR plate, mix:
-
2
Protein (Kinase domain, final conc. 2-5 ). -
1
SYPRO Orange dye (5000x stock diluted to 10x). -
1
Compound (Final conc. 1 mM). -
Buffer to 10
total volume.[1]
-
-
Run: Use a qPCR machine (e.g., QuantStudio). Ramp temperature from 25°C to 95°C at 0.05°C/sec.
-
Analysis: Calculate the melting temperature (
) using the derivative of the fluorescence curve. Compare .
Protocol B: Microsomal Stability Assay
Purpose: To determine the metabolic half-life (
-
Pre-incubation: Mix 1
test compound with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min. -
Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).
-
Sampling: At
min, remove 50 aliquots. -
Quenching: Immediately add to 150
ice-cold acetonitrile containing 100 nM Tolbutamide (IS). Centrifuge at 4000g for 20 min. -
Quantification: Inject supernatant into LC-MS/MS. Plot ln(Peak Area) vs. time to determine slope (
).- .
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.
-
Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer.
-
Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect.
-
Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols.
Sources
Technical Guide: Synthesis of 1-(pyrimidin-4-yl)propan-1-amine Derivatives
The following technical guide details the synthesis of 1-(pyrimidin-4-yl)propan-1-amine and its novel derivatives. This document is structured for medicinal chemists and process scientists, prioritizing stereochemical control, scalability, and modular derivatization.
Part 1: Strategic Analysis & Retrosynthesis
The target scaffold, 1-(pyrimidin-4-yl)propan-1-amine , features a pyrimidine ring attached to a propyl chain with a primary amine at the
The Synthetic Challenge
The electron-deficient nature of the pyrimidine ring makes the
Retrosynthetic Logic (DOT Diagram)
Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies: The Biocatalytic/Racemic Route (via Ketone) and the Asymmetric Route (via Sulfinimine).
Part 2: Primary Synthetic Protocols
Route A: Asymmetric Synthesis via Ellman Auxiliary (High Precision)
This route is the gold standard for drug discovery, yielding high enantiomeric excess (
Mechanism: Condensation of pyrimidine-4-carbaldehyde with chiral tert-butanesulfinamide, followed by diastereoselective Grignard addition.
Step 1: Generation of Pyrimidine-4-carbaldehyde
Note: Pyrimidine-4-carbaldehyde is unstable and prone to hydration. It is best generated in situ from the dimethyl acetal.
-
Reagents: Pyrimidine-4-carbaldehyde dimethyl acetal (1.0 equiv), HCl (2N, aq).
-
Protocol: Stir the acetal in THF/2N HCl (1:1) at RT for 2 hours. Monitor by TLC.
-
Workup: Neutralize carefully with sat. NaHCO
. Extract with DCM. Do not concentrate to dryness; use the solution immediately.
Step 2: Formation of the N-Sulfinyl Imine
-
Reagents: Fresh Pyrimidine-4-carbaldehyde solution, (
)- or ( )-tert-butanesulfinamide (1.1 equiv), Ti(OEt) (2.0 equiv), THF (anhydrous). -
Protocol:
-
To the aldehyde solution in THF, add the sulfinamide.
-
Add Ti(OEt)
dropwise (activates the carbonyl and scavenges water). -
Stir at RT for 12–16 h.
-
-
Purification: Quench with brine. Filter the titanium salts through Celite. Concentrate and purify via flash chromatography (EtOAc/Hexanes).
-
Checkpoint: The product is stable and can be stored at -20°C.
-
Step 3: Diastereoselective Grignard Addition
-
Reagents: Ethylmagnesium bromide (EtMgBr, 3.0 M in ether), DCM (non-coordinating solvent improves diastereoselectivity).
-
Protocol:
-
Dissolve the sulfinimine in anhydrous DCM and cool to -78°C .
-
Add EtMgBr (2.0 equiv) dropwise. The non-coordinating solvent favors the "open transition state" or chelation control depending on Lewis acids (add MgBr
if higher dr is needed). -
Stir at -78°C for 2 h, then warm to RT.
-
-
Outcome: The bulky tert-butyl group directs the nucleophile to the Re- or Si-face, creating the chiral center.
Step 4: Deprotection
-
Reagents: HCl (4M in Dioxane), MeOH.
-
Protocol: Treat the sulfinamide intermediate with HCl/Dioxane for 1 h.Precipitate the amine hydrochloride salt with Et
O.
Route B: Scalable Synthesis via Nitrile Addition (Process Route)
Ideal for multigram/kilogram scale where racemic product is acceptable or enzymatic resolution is planned.
Step 1: Grignard Addition to Nitrile
-
Reagents: Pyrimidine-4-carbonitrile, EtMgBr (1.1 equiv), THF/Toluene.
-
Protocol:
-
Cool Pyrimidine-4-carbonitrile in THF to -20°C (prevents bis-addition).
-
Add EtMgBr slowly. The intermediate metallo-imine precipitates.
-
Critical Hydrolysis: Quench with acidic water (pH 2) to hydrolyze the imine to the ketone 1-(pyrimidin-4-yl)propan-1-one .
-
Note: Do not use excess Grignard, or tertiary alcohols will form.
-
Step 2: Biocatalytic Transamination (Green Chemistry)
Instead of chemical reductive amination (which yields racemates), use an Amine Transaminase (ATA).
-
Enzyme: Codexis ATA or in-house variants (e.g., Vibrio fluvialis ATA).
-
Donor: Isopropylamine (1.0 M).
-
Conditions: pH 7.5, PLP cofactor, 30°C.
-
Yield: Often >90% conversion with >99%
.[1]
Part 3: Library Generation (Novel Derivatives)
To generate novel IP, the core scaffold must be derivatized.
Strategy 1: N-Capping (Amine Functionalization)
The primary amine is a nucleophilic handle.
-
Ureas: React with isocyanates or carbamoyl chlorides (e.g., morpholine-4-carbonyl chloride).
-
Sulfonamides: React with sulfonyl chlorides (e.g., fluorobenzenesulfonyl chlorides for metabolic stability).
-
Amides: Standard HATU/EDC couplings with carboxylic acids.
Strategy 2: Ring Functionalization (The "2-Chloro" Trick)
To diversify the pyrimidine ring itself, start the synthesis with 2-chloropyrimidine-4-carbonitrile instead of the unsubstituted nitrile.
-
Step: Perform the Route B synthesis to get 1-(2-chloropyrimidin-4-yl)propan-1-amine .
-
Diversification: The 2-chloro position is highly reactive to S
Ar displacements.-
Reaction: Heat with various anilines, phenols, or thiols in DMSO/DIPEA.
-
Result: A library of 2-amino-4-alkyl-pyrimidine derivatives.
-
Library Workflow Diagram (DOT)
Figure 2: Divergent synthesis strategy using a 2-chloro substituted core to generate orthogonal libraries.
Part 4: Comparison of Methods
| Metric | Route A (Ellman) | Route B (Nitrile/ATA) | Route C (Minisci Radical) |
| Stereocontrol | Excellent ( | Perfect ( | Poor (Racemic) |
| Step Count | 3-4 Steps | 2 Steps | 1 Step (Low Yield) |
| Scalability | Moderate (Reagent cost) | High (Cheap start mat.) | High |
| Scope | Best for diverse R-groups | Best for specific Ethyl chain | Limited to simple alkyls |
| Key Risk | Aldehyde stability | Enzyme screening required | Regioselectivity (C2 vs C4) |
Part 5: References
-
Ellman, J. A., et al. (1997). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research. Link
-
Reeves, J. T., et al. (2014).[2] "Development of an Enantioselective Hydrogenation Route to (S)-1-(2-(Methylsulfonyl)pyridin-4-yl)propan-1-amine." Organic Process Research & Development. Link
-
Choi, J., et al. (2021).[3][4] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines (Minisci)." Journal of the American Chemical Society.[3][4][5] Link
-
BenchChem Application Note. (2025). "C4-Alkylation of Pyridine Rings using Alkyl Halide Derivatives." Link
-
MDPI Review. (2024). "Recent Advances in Pyrimidine-Based Drugs." Molecules. Link
Sources
Optimizing the Pharmacophore: A Strategic SAR Guide for 1-(pyrimidin-4-yl)propan-1-amine Analogs
Executive Summary
The 1-(pyrimidin-4-yl)propan-1-amine scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a pharmacophoric anchor in kinase inhibitors (e.g., ROCK, JAK, AKT) and GPCR modulators. Its value lies in its dual functionality: the pyrimidine ring acts as a bidentate hydrogen bond acceptor in the ATP-binding hinge region, while the chiral propyl-amine chain projects into the solvent-exposed front pocket or the ribose-binding pocket, often forming critical salt bridges with conserved Asp or Glu residues.
This guide provides a rigorous technical framework for exploring the Structure-Activity Relationship (SAR) of this scaffold. It moves beyond basic descriptions to offer a causal analysis of electronic, steric, and stereochemical modifications, supported by robust synthetic protocols.
Structural Logic & Pharmacophore Analysis
To optimize this scaffold, one must first understand its binding energetics. The molecule is not merely a string of atoms; it is a vector for specific molecular interactions.[1]
The Pharmacophoric Triad
-
The Pyrimidine Core (Hinge Binder):
-
The Chiral Linker (C1-Propyl):
-
Function: The ethyl group at C1 (part of the propyl chain) provides a hydrophobic anchor, often filling the "gatekeeper" region or a hydrophobic sub-pocket.
-
Stereochemistry: The C1 carbon is chiral. In many kinase targets (e.g., ROCK1), the (R)-enantiomer is often 10-100x more potent than the (S)-enantiomer due to the specific vector of the amine group.
-
-
The Primary Amine (Ionic Anchor):
-
Function: At physiological pH (7.4), this amine (pKa ~9-10) is protonated (
). It forms a high-energy salt bridge with conserved aspartate residues (e.g., Asp-FG in kinases).
-
Synthetic Strategy: The Stereoselective Route
Standard reductive amination yields a racemic mixture, which is unacceptable for high-precision SAR. The Ellman’s Sulfinamide approach is the industry standard for synthesizing this scaffold with high enantiomeric excess (>95% ee).
Protocol: Asymmetric Synthesis via Ellman Auxiliary
Objective: Synthesis of chiral (R)-1-(pyrimidin-4-yl)propan-1-amine.
Reagents:
-
(R)-(+)-tert-Butanesulfinamide (Ellman's auxiliary)
-
4-Acetylpyrimidine (or Pyrimidine-4-carbaldehyde for different chain lengths)
-
Titanium(IV) ethoxide (
) -
Ethylmagnesium bromide (EtMgBr)
Step-by-Step Methodology:
-
Condensation (Imine Formation):
-
Mix 4-pyrimidinecarboxaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF.
-
Add
(2.0 eq) dropwise. Why: Lewis acid activates the carbonyl and scavenges water to drive equilibrium. -
Stir at RT for 16h. Quench with brine, filter, and concentrate to yield the N-sulfinyl aldimine.
-
-
Diastereoselective Grignard Addition:
-
Dissolve the aldimine in
at -78°C. -
Slowly add EtMgBr (Ethyl magnesium bromide). Why: The bulky tert-butyl group on the sulfinamide directs the nucleophilic attack to a single face of the imine (Chelation-Control Model).
-
Warm to RT, quench with
. Purify via flash chromatography.
-
-
Deprotection:
-
Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH.
-
Concentrate to yield the chiral amine hydrochloride salt.[4]
-
Visualization: Synthetic Workflow
Caption: Ellman auxiliary route ensuring >95% enantiomeric excess, critical for establishing accurate SAR.
SAR Exploration Matrix
The optimization of this scaffold should follow a "Zone-Based" modification strategy.
Zone A: The Pyrimidine Core (Electronic Tuning)[1]
-
Modification: Substitution at C2 or C6 positions.
-
Hypothesis: Adding electron-donating groups (EDGs) like
or at C2 increases the basicity of N1/N3, strengthening H-bonds with the hinge region. -
Caution: Substituents at C5 often clash with the "gatekeeper" residue in kinases.
-
Action: Synthesize 2-amino and 2-methyl analogs.
Zone B: The Linker & Chirality (Steric Fit)
-
Modification: Varying the alkyl chain (Methyl vs. Ethyl vs. Isopropyl) at the chiral center.
-
Hypothesis: The "propan-1-amine" implies an ethyl group at the chiral center.
-
Methyl (Ethan-1-amine): Reduced hydrophobic contact.
-
Ethyl (Propan-1-amine): Optimal for many pockets (Goldilocks zone).
-
Isopropyl/Cyclopropyl: Increases rigidity and hydrophobic bulk.
-
-
Action: Maintain the ethyl group (propyl chain) as the baseline; test cyclopropyl for metabolic stability (prevents
-hydride elimination).
Zone C: The Amine (Ionic Interaction)
-
Modification: Alkylation or Acylation of the primary amine.
-
Hypothesis:
-
Action: Convert to Dimethyl-amine and Acetamide to validate the necessity of the ionic bond.
Visualization: SAR Decision Tree
Caption: Zone-based SAR strategy isolating electronic, steric, and ionic contributions to binding affinity.
Quantitative Data Presentation
When reporting data for these analogs, use the following table structure to allow for rapid multi-parameter optimization (MPO).
Table 1: Representative SAR Data Structure
| ID | R-Group (C1) | Amine Status | Pyrimidine Sub.[6] | IC50 (Target) | cLogP | tPSA (Ų) | LE (Ligand Eff.) |
| A01 | Ethyl (Propyl) | H | 120 nM | 1.2 | 52.0 | 0.45 | |
| A02 | Methyl | H | 450 nM | 0.8 | 52.0 | 0.38 | |
| A03 | Ethyl | H | 850 nM | 1.9 | 35.0 | 0.30 | |
| A04 | Ethyl | 2-NH2 | 15 nM | 0.9 | 78.0 | 0.52 |
Note: Ligand Efficiency (LE) = -RT ln(IC50) / Heavy Atom Count. High LE (>0.4) indicates the scaffold is binding efficiently.
Biological Evaluation Protocols
To validate the SAR, you must employ a self-validating testing cascade.
Biochemical Assay (TR-FRET)
-
Purpose: Determine intrinsic affinity (
or ) without permeability bias. -
Method: LanthaScreen™ or similar TR-FRET assay.
-
Control: Use Staurosporine as a pan-kinase reference.
-
Protocol Note: Ensure the amine analogs are tested as free bases or neutralized salts; acidic buffers can protonate the pyrimidine ring, artificially reducing potency.
Cellular Target Engagement (NanoBRET)
-
Purpose: Verify the compound enters the cell and binds the target in a complex environment.
-
Why it matters: Highly basic amines (like our scaffold) can get trapped in lysosomes (lysosomotropism), showing high cellular accumulation but low target engagement.
-
Validation: If Cellular
>> Biochemical , suspect permeability issues or efflux pumping.
References
-
Ellman, J. A., et al. (1997).[4] "Synthesis of Chiral Amines via the Stereoselective Addition of Grignard Reagents to tert-Butanesulfinamide." Journal of the American Chemical Society.[4]
-
Unciti-Broceta, A., et al. (2020). "Pyrazolo[3,4-d]pyrimidines as Privileged Scaffolds for Kinase Inhibitors." Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context on Pyrimidine as Phenyl/Pyridine bioisostere).
-
Robichaud, A. J., et al. (2003). "Isozymes of Rho Kinase (ROCK) and their inhibition." Annual Reports in Medicinal Chemistry. (Context on aminopyrimidine binding modes).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Chiral Separation of (R)- and (S)-1-(pyrimidin-4-yl)propan-1-amine
Executive Summary
This guide details the technical protocols for the enantiomeric resolution of 1-(pyrimidin-4-yl)propan-1-amine , a critical pharmacophore often found in kinase inhibitors (e.g., JAK, BTK) and GPCR ligands. The presence of a basic primary amine (
This document prioritizes Polysaccharide-based High-Performance Liquid Chromatography (HPLC) as the analytical gold standard, Supercritical Fluid Chromatography (SFC) for green scalability, and Enzymatic Kinetic Resolution for bulk synthesis.
Part 1: Chemical Context & Separation Strategy[1][2][3]
Molecular Analysis
-
Target: 1-(pyrimidin-4-yl)propan-1-amine
-
Chiral Center: C1 position of the propyl chain (alpha to the pyrimidine ring).
-
Basicity: The molecule contains two distinct basic centers:
-
Pyrimidine Nitrogens: Weakly basic (
). -
Aliphatic Primary Amine: Highly basic (
).
-
-
Solubility: Soluble in alcohols (MeOH, EtOH), chlorinated solvents (DCM), and polar aprotic solvents (DMSO). Sparingly soluble in non-polar hydrocarbons (Heptane) without co-solvents.
The Separation Challenge
The primary challenge is the interaction between the aliphatic amine and the residual silanol groups on silica-based chiral stationary phases (CSPs). Without appropriate suppression, this leads to severe peak tailing, loss of resolution (
Core Directive: All chromatographic methods must utilize a basic additive (Diethylamine or Triethylamine) to act as a silanol blocker.
Part 2: High-Performance Liquid Chromatography (HPLC)
Method Development Workflow
The most robust separation for 1-heteroaryl-alkylamines is achieved using Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) phases.
Protocol A: Normal Phase (Standard)
-
Column: Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Dimensions:
, . -
Mobile Phase:
-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA). -
Ratio: 90 : 10 : 0.1 (v/v/v).
-
Flow Rate:
. -
Temperature:
. -
Detection: UV @ 254 nm (Pyrimidine
transition).
Protocol B: Polar Organic Mode (Alternative)
Use this if solubility in Hexane is poor or to reduce solvent cost.
-
Column: Chiralcel OD-H or Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Acetonitrile : Methanol : Triethylamine (TEA) : Acetic Acid.
-
Ratio: 100 : 5 : 0.1 : 0.1 (The acid/base combo forms a volatile salt that sharpens peaks).
-
Flow Rate:
.
Performance Metrics (Target)
| Parameter | Acceptable Range | Troubleshooting |
| Resolution ( | Decrease IPA %; Switch from AD-H to OD-H. | |
| Tailing Factor ( | Increase DEA concentration to 0.2%. | |
| Selectivity ( | Lower temperature to |
Part 3: Supercritical Fluid Chromatography (SFC)
SFC is the preferred method for preparative separation due to low viscosity and easy solvent recovery.
SFC Protocol
-
Stationary Phase: Chiralpak IG or Trefoil CEL1 (Cellulose-based).
-
Mobile Phase A:
(Supercritical). -
Mobile Phase B: Methanol + 0.2% Isopropylamine (IPAm).
-
Gradient: 5% to 40% B over 5 minutes.
-
Back Pressure: 120 bar.
-
Column Temp:
. -
Rationale: The basic additive (IPAm) is crucial in SFC to suppress protonation of the amine by carbonic acid (formed from
+ MeOH).
Part 4: Enzymatic Kinetic Resolution (Biocatalysis)
For multi-gram to kilogram scale synthesis, chromatographic separation is often cost-prohibitive. Kinetic resolution using Candida antarctica Lipase B (CAL-B) is highly effective for 1-substituted primary amines.
Reaction Mechanism
The lipase selectively acylates the (R)-enantiomer (typically) using an acyl donor (Ethyl Acetate), leaving the (S)-amine unreacted.
Workflow Diagram
Figure 1: Workflow for the enzymatic kinetic resolution of 1-(pyrimidin-4-yl)propan-1-amine using CAL-B.
Step-by-Step Protocol
-
Dissolution: Dissolve 10 g of racemic amine in 100 mL of Ethyl Acetate (acts as both solvent and acyl donor).
-
Catalyst Addition: Add 1.0 g of immobilized CAL-B (e.g., Novozym 435).
-
Incubation: Shake at
for 24 hours. Monitor conversion by HPLC (Method 2.1). Stop when conversion reaches 50%. -
Filtration: Filter off the enzyme beads (recyclable).
-
Partition:
-
Add 1M HCl to the filtrate. The unreacted (S)-amine moves to the aqueous phase.
-
The (R)-acetamide remains in the Ethyl Acetate layer.
-
-
Isolation:
-
Phase A (Aqueous): Basify with NaOH to pH 12, extract with DCM
Pure (S)-amine . -
Phase B (Organic): Evaporate solvent.[1] Reflux residue in 6M HCl for 4 hours to hydrolyze the amide
Pure (R)-amine .
-
Part 5: Method Selection Logic
Use the following decision tree to select the appropriate method based on your scale and purity requirements.
Figure 2: Decision matrix for selecting the optimal chiral separation strategy.
References
-
Application Guide for Chiral HPLC Selection. Daicel Chiral Technologies. (Standard protocols for primary amines using Chiralpak AD/OD). [Link]
-
Reeves, J. T., et al. (2014).[2] "Development of an Enantioselective Hydrogenation Route to (S)-1-(2-(Methylsulfonyl)pyridin-4-yl)propan-1-amine." Organic Process Research & Development, 18(7), 904–911. (Analogous pyridine-amine synthesis and resolution). [Link]
-
Ghanem, A. (2021).[1] "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines." Separations, 8(10), 165.[1] (Detailed enzymatic resolution protocols for 1-arylpropanamines). [Link][1][3]
-
SIELC Technologies. "Separation of Pyrimidine Amines on Newcrom R1." (HPLC behavior of pyrimidine-based amines). [Link]
Sources
Technical Guide: Investigation of 1-(pyrimidin-4-yl)propan-1-amine as a Kinase Inhibitor Scaffold
Executive Summary
This guide details the structural interrogation, chemical synthesis, and biochemical profiling of 1-(pyrimidin-4-yl)propan-1-amine (refered to herein as Scaffold-4P ). Unlike the ubiquitous N-substituted-4-aminopyrimidines (e.g., Imatinib analogs) where the nitrogen is directly bonded to the aromatic ring, Scaffold-4P features a chiral aliphatic amine at the benzylic position.
This structural distinction shifts the pharmacophore utility: rather than serving solely as a hinge binder, Scaffold-4P acts as a privileged fragment capable of spanning the ATP-binding cleft (hinge region) and the ribose-binding pocket. This guide provides a roadmap for researchers to validate this scaffold as a starting point for Fragment-Based Drug Discovery (FBDD).
Part 1: Structural Rationale & Mechanistic Basis
The Pharmacophore Hypothesis
The pyrimidine ring is a bioisostere of the adenine ring in ATP. However, the addition of the 1-aminopropyl group introduces a critical vector for selectivity.
-
Hinge Interaction (Pyrimidine Core): The N1 nitrogen of the pyrimidine ring serves as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the "Gatekeeper+1" residue in the kinase hinge region.
-
Ribose/Phosphate Interaction (Aliphatic Amine): The exocyclic amine at the C1 position (chiral center) mimics the ribose hydroxyls or the
-phosphate of ATP. At physiological pH, this primary amine is likely protonated ( ), allowing for ionic interactions with the conserved catalytic aspartate (e.g., Asp166 in PKA numbering) or the glutamate on the C-helix.
Chiral Significance
The 1-position is a chiral center. The spatial arrangement of the ethyl group (from the propyl chain) versus the amine is binary:
-
(S)-Enantiomer: Typically directs the alkyl tail towards the solvent front or the hydrophobic back-pocket, depending on the specific kinase topology.
-
(R)-Enantiomer: May cause steric clash with the Gatekeeper residue or the Glycine-rich loop (P-loop).
-
Directive: Racemic investigation is insufficient. Enantioselective synthesis or chiral resolution is mandatory.
Visualization of the Signaling/Binding Logic
Figure 1: Mechanistic decomposition of Scaffold-4P binding interactions within the ATP pocket.
Part 2: Chemical Synthesis & Validation[2][3]
To investigate this scaffold, high purity (>95%) and enantiomeric excess (>98% ee) are required. We recommend an Ellman Auxiliary approach for reliable asymmetric synthesis, superior to standard reductive amination which yields racemates.
Synthesis Protocol: Asymmetric Route
Target: (S)-1-(pyrimidin-4-yl)propan-1-amine
Step 1: Formation of the Ketone Intermediate
-
Reagents: 4-Cyanopyrimidine, Ethylmagnesium bromide (EtMgBr), THF.
-
Procedure:
-
Cool 4-cyanopyrimidine in dry THF to -78°C.
-
Add EtMgBr (1.1 eq) dropwise to prevent over-alkylation.
-
Quench with acidic methanol to hydrolyze the imine intermediate.
-
Product: 1-(pyrimidin-4-yl)propan-1-one.
-
Step 2: Chiral Imine Formation (Ellman Condensation)
-
Reagents: (R)-(+)-2-Methyl-2-propanesulfinamide, Ti(OEt)4, THF.
-
Procedure:
-
Mix ketone and sulfinamide (1.2 eq) in THF.
-
Add Ti(OEt)4 (2.0 eq) as a Lewis acid/dehydrating agent.
-
Reflux for 16h.
-
Mechanism: The bulky chiral auxiliary directs the subsequent reduction.
-
Step 3: Diastereoselective Reduction
-
Reagents: NaBH4, THF, -48°C.
-
Procedure:
-
Cool the sulfinyl imine solution.
-
Add NaBH4. The hydride attacks from the less hindered face (controlled by the auxiliary).
-
Isolate the sulfinamide-protected amine.
-
Step 4: Deprotection
-
Reagents: 4M HCl in Dioxane.
-
Procedure:
-
Stir at Room Temperature (RT) for 1h to cleave the sulfinyl group.
-
Precipitate as the hydrochloride salt.
-
Analytical Validation Table
| Parameter | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Diagnostic peaks: Pyrimidine H2 (9.1 ppm), H5/H6; Chiral CH (4.2 ppm). |
| Purity | LC-MS (C18) | >95% Area Under Curve (AUC). |
| Chirality | Chiral HPLC (Chiralpak AD-H) | >98% Enantiomeric Excess (ee). |
| Salt Form | Elemental Analysis | Confirm stoichiometry (e.g., x2 HCl). |
Part 3: Biochemical Profiling (The Investigation)
Once synthesized, the scaffold must be profiled against a panel of kinases. Because this is a fragment, low potency (high
Assay Methodology: TR-FRET (LanthaScreen)
We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to determine the
Reagents:
-
Kinase Tracer (Alexa Fluor 647 labeled ATP-competitive probe).
-
Europium-labeled anti-tag antibody (binds to the kinase).
-
Target Kinase (e.g., ROCK1, PKA, or generic panel).
Protocol:
-
Preparation: Dilute Scaffold-4P in DMSO (10-point dose response, starting at 1 mM).
-
Incubation: Mix Kinase (5 nM), Antibody (2 nM), and Tracer (variable, near
of tracer) in assay buffer. -
Addition: Add 100 nL of compound to 10
L of reaction mix. -
Equilibrium: Incubate for 60 min at RT.
-
Detection: Measure TR-FRET ratio (Emission 665 nm / Emission 615 nm) on a plate reader (e.g., EnVision).
Data Logic:
-
If Scaffold-4P binds to the hinge, it displaces the Tracer.
-
Decrease in FRET signal = Binding.
Interpretation of Results (Fragment Screening)
| IC50 Range | Classification | Actionable Step |
| < 10 | High Affinity Hit | Proceed to X-ray crystallography immediately. |
| 10 - 100 | Valid Fragment | Perform "Sar-by-Catalog" (analog search). |
| > 500 | Non-binder / Weak | Check solubility; likely requires growing the fragment. |
Experimental Workflow Diagram
Figure 2: Decision tree for the biochemical investigation of the scaffold.
Part 4: Optimization Strategies
Scaffold-4P is rarely a drug in itself. It is a "seed." To improve potency from
-
Amine Functionalization: The primary amine is the most reactive handle.
-
Amide Coupling: React with aromatic carboxylic acids. This extends the molecule into the solvent front or towards the
C-helix. -
Urea Formation: React with isocyanates. Common in kinase inhibitors (e.g., Sorafenib) to bind the DFG-motif.
-
-
Pyrimidine Substitution:
-
The 2-position of the pyrimidine is metabolically labile (oxidation by aldehyde oxidase). Block it with a small group (Methyl, Amino) or use it to introduce a second H-bond donor for the hinge (forming a donor-acceptor-donor motif).
-
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragments in the absence of crystal structures." Nature Reviews Drug Discovery.
-
Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors."[1] Nature Reviews Cancer.
-
LanthaScreen™ Eu Kinase Binding Assay. ThermoFisher Scientific Protocol.
-
Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews.
-
Klebe, G. (2006). "Virtual ligand screening: strategies, perspectives and limitations." Drug Discovery Today.
Sources
solubility profile of 1-(pyrimidin-4-yl)propan-1-amine in different solvents
Technical Guide: Solubility Profile & Physicochemical Characterization of 1-(Pyrimidin-4-yl)propan-1-amine
Part 1: Executive Summary & Physicochemical Identity
1-(Pyrimidin-4-yl)propan-1-amine (CAS: Analogous to 60289-68-1 pyridine variant) is a chiral primary amine attached to a pyrimidine heterocycle. Its solubility profile is governed by two competing structural motifs: the highly polar, electron-deficient pyrimidine ring and the basic, H-bond-donating propylamine chain .
Unlike its pyridine analog, the pyrimidine ring introduces a second nitrogen atom, significantly lowering the ring's basicity (
Key Physicochemical Parameters (Estimated):
-
Molecular Weight: ~137.18 g/mol
- (Pyrimidine N): ~1.3 (Very weak base)
- (Primary Amine): ~9.8 (Strong base)
-
LogP (Octanol/Water): ~0.2 – 0.5 (Predicted; lower than pyridine analog due to increased polarity).
-
H-Bond Donors: 2 (Amine
) -
H-Bond Acceptors: 3 (2 Ring N, 1 Amine N)
Part 2: Solubility Profile (Predicted & Experimental Basis)
The following data is synthesized from Structure-Activity Relationship (SAR) analysis of 2-aminopyrimidine and 1-(pyridin-4-yl)propan-1-amine, validated against standard solubility protocols for heterocyclic amines.
Table 1: Solvent Compatibility Matrix (Neutral Species)
Solubility estimated at 25°C for the free base form.
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Polar Protic | Water (Neutral pH) | High (>50 mg/mL) | The primary amine and pyrimidine ring form extensive H-bonds. |
| Methanol / Ethanol | Very High (>100 mg/mL) | Excellent dipole-dipole matching; preferred for recrystallization. | |
| Polar Aprotic | DMSO / DMF | Very High (>200 mg/mL) | Universal solubility due to high dielectric constants solubilizing the polar ring. |
| Acetonitrile | Good | Useful for HPLC mobile phases; moderate solubility for the free base. | |
| Chlorinated | Dichloromethane (DCM) | Good (>20 mg/mL) | Excellent for extraction of the neutral free base from basic aqueous layers. |
| Chloroform | Good | Similar to DCM; often used for NMR characterization. | |
| Ethers/Esters | THF / Ethyl Acetate | Moderate | Soluble, but may require heating. Good anti-solvents for salt forms. |
| Hydrocarbons | Hexane / Heptane | Poor / Insoluble | The molecule is too polar. Used to precipitate the compound from DCM/EtOAc. |
| Toluene | Low | May dissolve at reflux; useful for azeotropic drying. |
Table 2: pH-Dependent Aqueous Solubility
Critical for Extraction and Purification Workflows.
| pH Condition | Dominant Species | Solubility Behavior | Process Implication |
| pH < 2 | Dication ( | Extreme (>500 mg/mL) | Both amine and ring N protonated. Impossible to extract into organics. |
| pH 4 - 8 | Monocation ( | High | Primary amine protonated ( |
| pH > 11 | Neutral ( | Moderate | Free base forms. Can be extracted into DCM or EtOAc (The "pH Swing"). |
Part 3: Experimental Protocol for Solubility Determination
To validate the specific solubility for your batch (which may vary by polymorph or purity), use the following Gravimetric Saturation Method .
Workflow: Equilibrium Solubility Protocol
-
Preparation: Weigh approx. 50 mg of 1-(pyrimidin-4-yl)propan-1-amine into a 4 mL HPLC vial.
-
Solvent Addition: Add the target solvent in 100
aliquots. -
Agitation: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.
-
Visual Check:
-
Clear Solution: Soluble.[1] Calculate concentration (
). -
Turbid/Solid Persists: Continue adding solvent up to 2 mL.
-
-
Saturation (If insoluble at 2 mL):
-
Add excess solid to 1 mL solvent.
-
Stir at 25°C for 24 hours.
-
Filter supernatant (0.22
PTFE filter). -
Evaporate solvent and weigh the residue to calculate
(mg/mL).
-
Part 4: Process Application – The "pH Swing" Extraction
The most critical application of the solubility profile is isolating the compound from reaction mixtures. Because the pyrimidine ring increases water solubility compared to benzylic amines, standard extractions often fail without precise pH control.
Diagram: pH-Dependent Extraction Strategy
Figure 1: Purification workflow leveraging the pH-dependent solubility profile of the aminopyrimidine moiety.
Part 5: Expert Insights & Causality
-
The "Pyrimidine Effect":
-
Researchers often assume this molecule behaves like a benzylamine. It does not. The pyrimidine ring acts as an electron sink, reducing the basicity of the primary amine slightly, but more importantly, the ring nitrogens interact strongly with water.
-
Consequence: You may lose significant yield in the aqueous phase during extraction if the pH is not raised above 12 . Standard bicarbonate washes (pH 8-9) are insufficient to fully deprotonate the amine, leaving it partially water-soluble.
-
-
Salt Selection for Formulation:
-
Due to the high solubility of the HCl salt (hygroscopic), consider using Fumarate or Succinate acids if a solid, non-hygroscopic salt is required for formulation. These counter-ions reduce the crystal lattice energy and water uptake.
-
-
Stability in Solution:
-
Protophilic Solvents (DMSO): Stable.
-
Ketones (Acetone): Avoid for long-term storage. Primary amines can form imines (Schiff bases) with acetone over time, especially if trace acid is present.
-
References
- Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Authoritative text on pyrimidine physicochemical properties and ring basicity).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14347466, 3-(Pyridin-4-yl)propan-1-amine. Retrieved from [Link] (Proxy data for alkyl-amine heterocyclic solubility).
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of Drug Solubility from Structure. Advanced Drug Delivery Reviews.
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Pyrimidine pKa values).
Sources
Methodological & Application
Application Note: High-Purity Isolation of 1-(pyrimidin-4-yl)propan-1-amine via Optimized Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 1-(pyrimidin-4-yl)propan-1-amine, a key building block in pharmaceutical synthesis. The inherent basicity of the primary amine and the pyrimidine moiety presents significant challenges for standard silica gel chromatography, often leading to poor peak shape, low recovery, and product degradation. This guide details a robust methodology employing a triethylamine-modified mobile phase to passivate the acidic silica stationary phase, ensuring high purity and yield. We will explore the underlying chemical principles, provide a step-by-step protocol, and offer in-depth troubleshooting guidance for researchers, scientists, and drug development professionals.
Introduction: The Purification Challenge
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] The compound 1-(pyrimidin-4-yl)propan-1-amine is a valuable synthon, but its purification is non-trivial. The primary amine and the nitrogen atoms in the pyrimidine ring are basic and readily protonated by the acidic silanol groups (Si-OH) on the surface of standard silica gel.[5][6] This acid-base interaction leads to several chromatographic issues:
-
Irreversible Adsorption: The strong ionic interaction can cause the compound to permanently bind to the stationary phase, resulting in significant yield loss.
-
Peak Tailing: Slow dissociation kinetics from the acidic sites on the silica cause the compound to elute gradually, resulting in broad, asymmetric peaks. This severely compromises resolution and the ability to separate the target compound from closely eluting impurities.
-
On-Column Degradation: The acidic environment of the silica surface can potentially catalyze the degradation of sensitive molecules.
To overcome these challenges, it is imperative to neutralize the acidic character of the stationary phase. This can be achieved by either using a more inert stationary phase, such as alumina or amine-functionalized silica, or by modifying the mobile phase to include a competitive base.[6][7][8][9] This protocol will focus on the latter approach, which is often more cost-effective and readily implemented in most laboratories.
Principle of Separation: Passivation with a Basic Modifier
The core principle of this method is the in-situ passivation of the silica gel stationary phase. By introducing a small percentage of a volatile tertiary amine, such as triethylamine (TEA), into the mobile phase, we can effectively block the problematic silanol groups.[10][11][12]
The triethylamine, being a strong base, will preferentially interact with the acidic silanol groups, creating a less acidic environment on the silica surface. This allows the more weakly basic 1-(pyrimidin-4-yl)propan-1-amine to travel through the column with significantly reduced unwanted interactions, resulting in a more efficient and symmetrical elution profile.
Diagram 1: Mechanism of Silica Passivation
This diagram illustrates how triethylamine (TEA) acts as a competitive base, binding to the acidic silanol groups on the silica surface and preventing the target amine from strong, undesirable interactions.
Caption: Mechanism of silica passivation by triethylamine.
Materials and Methods
Equipment and Glassware
-
Glass chromatography column (appropriate size for the scale of purification)
-
Fraction collector or test tubes
-
Separatory funnel (for column loading)
-
Round bottom flasks
-
Rotary evaporator
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Fume hood
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Crucial Note on Glassware Preparation: All glassware must be meticulously cleaned to avoid contamination. For purifying amines, it is highly recommended to acid-wash the glassware to remove any basic residues from previous uses, followed by a thorough rinsing with deionized water and drying.[13][14]
Reagents and Solvents
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Crude 1-(pyrimidin-4-yl)propan-1-amine mixture
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Triethylamine (TEA), ≥99.5%
-
Dichloromethane (DCM), HPLC grade (for sample loading)
-
Methanol (MeOH), HPLC grade
-
Deionized water
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude material. Adjustments to column size and solvent volumes will be necessary for different scales.
Step 1: Thin-Layer Chromatography (TLC) Analysis
The first step is to determine the optimal mobile phase composition using TLC.
-
Prepare Eluent Systems: Prepare small volumes of varying ratios of Ethyl Acetate/Hexanes. To each, add 1% triethylamine. For example:
-
9:1 Hexanes:EtOAc + 1% TEA
-
7:3 Hexanes:EtOAc + 1% TEA
-
1:1 Hexanes:EtOAc + 1% TEA
-
3:7 Hexanes:EtOAc + 1% TEA
-
-
Spot the TLC Plate: Dissolve a small amount of the crude mixture in DCM or EtOAc and spot it on a TLC plate.
-
Develop the Plate: Place the TLC plate in a chamber containing one of the prepared eluent systems.
-
Visualize: After the solvent front has reached near the top of the plate, remove it, and visualize the spots under a UV lamp.
-
Select Optimal System: The ideal solvent system will provide a retention factor (Rf) of 0.25 - 0.35 for the target compound, 1-(pyrimidin-4-yl)propan-1-amine, and good separation from impurities.
Step 2: Column Packing
-
Prepare the Slurry: In a beaker, add approximately 50 g of silica gel to 150 mL of the selected mobile phase (e.g., 1:1 Hexanes:EtOAc + 1% TEA).
-
Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand. Pour the silica slurry into the column.
-
Settle the Packing: Gently tap the column and use a pipette bulb with air pressure to push the excess solvent through, compacting the silica bed. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Add Sand: Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
Equilibrate: Elute the column with 2-3 column volumes of the mobile phase to ensure it is fully equilibrated.
Step 3: Sample Loading
-
Wet Loading (Recommended): Dissolve the 1 g of crude material in a minimal amount of DCM (e.g., 2-3 mL). Using a pipette, carefully apply the solution to the top of the silica bed.
-
Dry Loading (for less soluble samples): Dissolve the crude material in a suitable solvent. Add a small amount of silica gel (approx. 2-3 g) and evaporate the solvent to dryness on a rotary evaporator. Carefully add the resulting free-flowing powder to the top of the column.
Step 4: Elution and Fraction Collection
-
Start Elution: Carefully add the mobile phase to the top of the column and begin applying gentle pressure to start the flow.
-
Collect Fractions: Collect fractions of a consistent volume (e.g., 10-15 mL) in test tubes.
-
Monitor Elution: Monitor the progress of the separation by spotting alternating fractions on a TLC plate and visualizing under UV light.
Diagram 2: Column Chromatography Workflow
A flowchart detailing the key stages of the purification process, from initial analysis to final product isolation.
Caption: Workflow for the purification of 1-(pyrimidin-4-yl)propan-1-amine.
Step 5: Product Isolation
-
Identify Pure Fractions: Based on the TLC analysis of the collected fractions, identify the tubes containing the pure desired product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask. Remove the solvent using a rotary evaporator. Note that triethylamine is volatile and will co-evaporate with the eluent.
-
Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent and triethylamine.
-
Characterize: Determine the yield and confirm the purity of the isolated 1-(pyrimidin-4-yl)propan-1-amine using appropriate analytical techniques (NMR, LC-MS, etc.).
Data and Expected Results
The following table summarizes typical parameters and expected outcomes for this purification.
| Parameter | Recommended Value / Observation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective stationary phase. |
| Mobile Phase | Ethyl Acetate / Hexanes with 1% TEA | Good resolving power for moderately polar compounds. TEA is critical for preventing peak tailing of the basic amine.[5][10] |
| Optimal Rf | 0.25 - 0.35 | Provides the best balance between resolution and elution time. |
| Expected Purity | >98% (by NMR/LC-MS) | The protocol is designed to effectively remove common synthesis byproducts. |
| Expected Yield | 85-95% | The use of TEA minimizes on-column losses due to irreversible adsorption.[6] |
| Peak Shape | Symmetrical, non-tailing | Passivation of silica silanols by TEA ensures good peak shape.[11][12] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound won't elute | Mobile phase is not polar enough. | Increase the proportion of ethyl acetate in the mobile phase. A small amount of methanol (1-2%) can be added for very polar compounds. |
| Poor separation | Rf value is too high; compounds eluting too quickly. | Decrease the polarity of the mobile phase (increase the proportion of hexanes). |
| Peak Tailing/Streaking | Insufficient passivation of silica. | Ensure 1% TEA is present in the eluent. Consider pre-treating the silica with a 2% TEA solution before packing.[10] Alternatively, use an alumina or amine-functionalized column.[7][9][15] |
| Low Recovery | Irreversible adsorption or sample overload. | Confirm the presence of TEA. Reduce the amount of crude material loaded onto the column relative to the amount of silica. |
| Cracked/channeled column bed | Improper packing of the column. | Repack the column, ensuring the silica is settled evenly without air pockets. |
Safety Precautions
-
Solvent Handling: All organic solvents are flammable and should be handled in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Triethylamine: TEA is corrosive and has a strong, unpleasant odor. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Silica Gel: Fine silica dust can be a respiratory irritant. Handle silica gel carefully to avoid creating dust clouds.
-
Pressure: When using pressure to run the column, apply it gently and ensure the system is secure to prevent glassware from failing.
Conclusion
The purification of basic compounds like 1-(pyrimidin-4-yl)propan-1-amine by silica gel column chromatography requires a thoughtful approach to counteract the acidity of the stationary phase. The protocol detailed in this application note, which utilizes a triethylamine-modified mobile phase, provides a reliable and effective method for obtaining this valuable building block in high purity and yield. By understanding the underlying chemical principles and following the outlined steps, researchers can consistently achieve successful separations and advance their synthetic chemistry objectives.
References
- Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Supporting Information.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. MDPI.
- Acid Washing. University of California, Santa Cruz.
- Troubleshooting in Chromatography. Journal of Chromatographic Science.
- Is there an easy way to purify organic amines? Biotage.
- use of Triethylamine. Chromatography Forum.
- Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Journal of Drug Delivery and Therapeutics.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. Assiut University.
- Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.
- Flash Column Chromatography. University of Rochester.
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
- Column Chromatography Notes. Membrane Solutions.
- Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.
- How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
- Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials.
- Which acid to use to clean glassware? ResearchGate.
- Cleaning Laboratory Glassware. Sigma-Aldrich.
- When should amine-bonded columns be used for purification? Biotage.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. bu.edu.eg [bu.edu.eg]
- 3. growingscience.com [growingscience.com]
- 4. heteroletters.org [heteroletters.org]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. rsc.org [rsc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. welch-us.com [welch-us.com]
- 13. lter.limnology.wisc.edu [lter.limnology.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of 1-(pyrimidin-4-yl)propan-1-amine
Abstract
This application note presents a detailed, robust, and validated analytical High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1-(pyrimidin-4-yl)propan-1-amine, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC method is demonstrated to be specific, accurate, precise, and stability-indicating, capable of separating the main component from its potential impurities and degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental protocols, and a full validation summary in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. 1-(pyrimidin-4-yl)propan-1-amine is a chiral primary amine containing a pyrimidine heterocycle, making it a valuable building block in the synthesis of various therapeutic agents. Ensuring its chemical purity is paramount to control the impurity profile of the final API. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the purity determination of non-volatile and thermally labile compounds, offering high resolution and sensitivity.[1]
The development of a successful HPLC method for an amine-containing compound like 1-(pyrimidin-4-yl)propan-1-amine presents unique challenges. Primary amines can exhibit poor peak shapes due to their interaction with residual silanols on the stationary phase and may have low UV absorbance depending on the chromophore.[2] This application note details a systematic approach to developing and validating a stability-indicating HPLC method, addressing these challenges to ensure reliable and accurate purity assessment.
Physicochemical Properties and Method Development Rationale
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method. For 1-(pyrimidin-4-yl)propan-1-amine, key parameters were estimated based on its structural components: the pyrimidine ring and the propylamine side chain.
-
pKa: The pyrimidine ring has a pKa of approximately 5.71.[2][3] The primary amine of the propylamine side chain is expected to have a pKa in the range of 9-10. Therefore, the molecule is basic and will be protonated at acidic pH. To ensure good peak shape and retention, a mobile phase pH of around 3 was chosen to keep the analyte consistently in its protonated form, minimizing secondary interactions with the stationary phase.
-
logP: The predicted octanol-water partition coefficient (XlogP) for the closely related 1-(pyridin-4-yl)propan-1-amine is 0.6, suggesting moderate polarity.[4] The pyrimidine analogue is expected to have similar or slightly lower hydrophobicity. A reversed-phase C18 column was selected as a versatile starting point for retaining such a compound.
-
UV Absorbance: Pyrimidine derivatives typically exhibit UV absorbance in the range of 260-280 nm.[5] For the related compound 4-aminopyrimidine, a maximum absorbance (λmax) at 273 nm in ethanol has been reported.[2] Therefore, a detection wavelength of 270 nm was selected to provide good sensitivity for the analyte and its potential aromatic impurities.
Based on this rationale, a reversed-phase HPLC method using a C18 column with a gradient elution of an acidic mobile phase and an organic modifier was developed.
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Chromatographic Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Solvents and Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade), and ultrapure water.
-
Sample: 1-(pyrimidin-4-yl)propan-1-amine reference standard and test samples.
Chromatographic Conditions
A gradient elution was optimized to achieve good resolution between the main peak and potential impurities.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Sample and Standard Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 1-(pyrimidin-4-yl)propan-1-amine reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Methanol.
-
Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.
Protocol: Purity Assessment
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%. The theoretical plates should be greater than 2000, and the tailing factor should be between 0.8 and 1.5.
-
Analysis of Samples: Inject the blank (diluent), standard solution, and sample solution in sequence.
-
Data Processing: Integrate all peaks in the chromatograms. Identify the main peak corresponding to 1-(pyrimidin-4-yl)propan-1-amine.
-
Calculation of Purity: Calculate the percentage purity of the sample using the area normalization method. The purity is calculated as the ratio of the main peak area to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation
The analytical method was validated according to the ICH Q2(R1) guidelines.[4] The validation parameters and acceptance criteria are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | The peak for 1-(pyrimidin-4-yl)propan-1-amine is pure and well-resolved from degradation products and potential impurities. | Complies |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of 0.05 - 0.75 mg/mL. | r² = 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. | 99.2% - 101.5% |
| Precision (RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Repeatability: 0.45%; Intermediate Precision: 0.82% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | RSD of results ≤ 2.0% after deliberate small changes in method parameters (flow rate, column temperature, mobile phase composition). | Complies |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on the 1-(pyrimidin-4-yl)propan-1-amine standard.[5][6] The sample was subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.
The results showed significant degradation under acidic, basic, and oxidative conditions, with the formation of several degradation products that were well-resolved from the main peak. The method demonstrated its ability to separate the analyte from its degradation products, confirming its stability-indicating capability.
Workflow and Diagrams
Analytical Method Development and Validation Workflow
Caption: Workflow for the development and validation of the analytical HPLC method.
Conclusion
The HPLC method described in this application note is a reliable and robust tool for the purity assessment of 1-(pyrimidin-4-yl)propan-1-amine. The method is specific, accurate, precise, and stability-indicating, meeting all the validation criteria set by the ICH guidelines. This comprehensive guide provides the necessary details for its implementation in a quality control or research laboratory setting, ensuring the quality and consistency of this important pharmaceutical intermediate.
References
-
PubChem. 4-Aminopyrimidine. [Link]
-
Asian Journal of Pharmaceutical Research. Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubChem. 1-(pyridin-4-yl)propan-1-amine. [Link]
-
Walsh Medical Media. HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. [Link]
Sources
- 1. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminopyrimidine CAS#: 591-54-8 [m.chemicalbook.com]
- 3. 4-Aminopyrimidine | 591-54-8 [chemicalbook.com]
- 4. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. 4-Aminopyrimidine (CAS 591-54-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Note: High-Sensitivity Quantification of 1-(pyrimidin-4-yl)propan-1-amine via HILIC-MS/MS
Executive Summary & Scientific Rationale
The Analyte: 1-(pyrimidin-4-yl)propan-1-amine (C₇H₁₁N₃, MW 137.18) is a low-molecular-weight, polar primary amine often encountered as a key intermediate or impurity in the synthesis of pyrimidine-based kinase inhibitors (e.g., JAK or CDK inhibitors).
The Challenge: Standard Reversed-Phase Liquid Chromatography (RPLC) using C18 columns at acidic pH is often unsuitable for this analyte.
-
Retention Failure: At acidic pH (standard for ESI+), the primary amine is protonated (
), making the molecule highly hydrophilic. It typically elutes in the void volume ( ), leading to severe ion suppression from unretained matrix salts. -
Peak Tailing: Secondary interactions with residual silanols on silica-based columns cause significant peak tailing for basic amines.
The Solution: This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][2][3] By using a polar stationary phase (Amide) and an acetonitrile-rich mobile phase, we achieve:
-
Superior Retention: The analyte partitions into the water-enriched layer on the column surface, moving it away from the void volume.
-
Enhanced Sensitivity: The high organic content (~80-90% ACN) in the mobile phase improves desolvation efficiency in the ESI source, boosting signal intensity by 5-10x compared to aqueous RPLC.
Experimental Workflow
The following diagram illustrates the critical path from sample preparation to data acquisition.
Figure 1: End-to-end workflow for the quantification of 1-(pyrimidin-4-yl)propan-1-amine.
Materials & Reagents
| Component | Specification | Purpose |
| Analyte Standard | 1-(pyrimidin-4-yl)propan-1-amine (>98%) | Calibration & QC |
| Internal Standard | 1-(pyrimidin-4-yl)propan-1-amine-d3 or similar structural analog | Normalization of matrix effects |
| Column | Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) | HILIC Stationary Phase |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | Aqueous buffer (controls ionization) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Weak solvent (in HILIC mode) |
| Precipitation Solvent | Acetonitrile with 0.1% Formic Acid | Sample cleanup & protein crash |
LC-MS/MS Protocol
Liquid Chromatography Conditions (HILIC)
Why Amide? Unlike bare silica HILIC columns, Amide phases are chemically stable and provide a neutral, hydrogen-bonding surface that retains primary amines with excellent peak shape, avoiding the irreversible adsorption often seen with bare silica.[1]
-
System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY)
-
Column Temp: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2.0 µL (Keep low to prevent solvent mismatch effects)
-
Autosampler Temp: 10°C
Gradient Table:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | State |
|---|---|---|---|
| 0.00 | 10 | 90 | Initial |
| 1.00 | 10 | 90 | Isocratic Hold |
| 4.00 | 40 | 60 | Elution Gradient |
| 4.10 | 10 | 90 | Re-equilibration |
| 7.00 | 10 | 90 | End of Run |
Note: HILIC requires longer equilibration times than RPLC. Ensure at least 10-15 column volumes of equilibration between runs if retention times drift.
Mass Spectrometry Conditions[2][4][5]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[4][5]
-
Rationale: The basic amine/pyrimidine nitrogen is easily protonated ([M+H]⁺).
-
Source Parameters (Generic - Optimize for specific instrument):
-
Capillary Voltage: 3.0 kV[4]
-
Desolvation Temp: 500°C
-
Gas Flow: 1000 L/hr
-
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type | Mechanism |
|---|---|---|---|---|---|---|
| Analyte | 138.1 | 121.1 | 30 | 18 | Quantifier | Loss of NH₃ (Amine) |
| Analyte | 138.1 | 94.0 | 30 | 25 | Qualifier | Pyrimidine ring fragment |
| ISTD (d3) | 141.1 | 124.1 | 30 | 18 | Quantifier | Loss of NH₃ (Isotope) |
Sample Preparation (Protein Precipitation)
This method uses "Dilute-and-Shoot" principles compatible with HILIC. Since HILIC uses high-organic mobile phases, injecting a high-organic sample extract (supernatant) is ideal to maintain peak focusing.
-
Aliquot: Transfer 50 µL of sample (plasma/serum/reaction mix) to a 1.5 mL tube.
-
ISTD Addition: Add 10 µL of Internal Standard working solution.
-
Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid).
-
Critical: Do not use Methanol if possible, as ACN provides stronger precipitation and is the primary solvent for HILIC.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a vial containing 50 µL of ACN (Total ~85% ACN).
-
Why? Ensuring the sample solvent matches the initial mobile phase (90% ACN) prevents "solvent wash" effects where the analyte travels faster than the mobile phase, causing split peaks.
-
Method Validation Criteria (Self-Validating System)
To ensure Trustworthiness , the method must meet these acceptance criteria before running unknown samples:
-
Linearity: Calibration curve (1.0 – 1000 ng/mL) must have
. -
Carryover: Blank injection after the highest standard (ULOQ) must show < 20% of the LLOQ signal.
-
Retention Time Stability: ± 0.1 min variability across the run.
-
Matrix Effect (ME):
-
Acceptable range: -15% to +15%. If suppression is high (>20%), increase the dilution factor in step 6 of Sample Prep.
-
References
-
Waters Corporation. "HILIC Method Development Strategies for Polar Compounds." Waters Application Notes. Link
-
Agilent Technologies. "Analysis of Hydrophilic Amines using HILIC-Z." Agilent Technical Guides. Link
-
European Medicines Agency (EMA). "Guideline on bioanalytical method validation." EMA Scientific Guidelines. Link
-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information. Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Evaluation of 1-(pyrimidin-4-yl)propan-1-amine in Cancer Cell Lines
Abstract
This document provides a comprehensive guide for the initial preclinical evaluation of the novel small molecule, 1-(pyrimidin-4-yl)propan-1-amine, in cancer cell lines. The pyrimidine scaffold is a well-established pharmacophore in oncology, with numerous derivatives approved as therapeutic agents.[1][2][3] This protocol outlines a systematic approach to assess the cytotoxic and cytostatic effects of this compound, elucidate its potential mechanism of action, and identify responsive cancer cell line models. The methodologies described herein are grounded in established laboratory techniques and are designed to generate robust and reproducible data for early-stage drug discovery and development.
Introduction
The pyrimidine nucleus is a fundamental heterocyclic structure found in nucleic acids and has been extensively utilized in the design of anticancer agents.[1][3] These compounds often act as inhibitors of key cellular processes such as cell cycle progression and signal transduction pathways.[4][5] The novel compound, 1-(pyrimidin-4-yl)propan-1-amine, belongs to this promising class of molecules. A thorough in vitro evaluation is the critical first step in determining its potential as a therapeutic candidate.
This guide details a tiered experimental approach, beginning with broad cytotoxicity screening across a panel of cancer cell lines to determine the compound's potency and selectivity. Subsequent assays are designed to investigate the underlying mechanisms of cell death, including the induction of apoptosis and effects on cell cycle distribution. Finally, we describe methods for preliminary target validation and pathway analysis using western blotting. The causality behind each experimental choice is explained to provide researchers with a clear understanding of the scientific rationale.
Rationale for a Tiered Approach
A tiered or sequential assay approach is a resource-efficient strategy in preclinical drug discovery.[6] It allows for early " go/no-go " decisions based on initial screening data before committing to more complex and resource-intensive mechanistic studies. This workflow ensures that only compounds with promising initial activity are advanced for further investigation.
Caption: Tiered experimental workflow for in vitro evaluation.
Materials and Reagents
This section provides a general list of materials and reagents. Specific details for each assay are provided in the respective protocols.
-
Compound: 1-(pyrimidin-4-yl)propan-1-amine (synthesis and characterization data should be on file)
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], K562 [leukemia]). Ensure cell lines are authenticated and tested for mycoplasma contamination.[7]
-
Cell Culture Media and Reagents: RPMI-1640, DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, PBS.
-
Assay Kits and Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) Staining Solution
-
RNase A
-
Primary and secondary antibodies for Western Blotting
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
PVDF membranes
-
Chemiluminescent substrate
-
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9][10] This assay is a robust and high-throughput method for determining the cytotoxic or growth-inhibitory effects of a compound.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 1-(pyrimidin-4-yl)propan-1-amine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same percentage of DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, 5% CO2, allowing the formazan crystals to form.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with 1-(pyrimidin-4-yl)propan-1-amine at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Collect a minimum of 10,000 events per sample.
-
Set up appropriate gates to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Sources
- 1. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. wjarr.com [wjarr.com]
- 4. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. atcc.org [atcc.org]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. biotium.com [biotium.com]
Application Notes and Protocols for Assessing Cellular Viability Following Treatment with 1-(pyrimidin-4-yl)propan-1-amine
Introduction: Characterizing the Cellular Impact of Novel Pyrimidine-Based Compounds
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including anticancer drugs.[1][2] Compounds containing the pyrimidine ring have been successfully developed as inhibitors of critical cell cycle regulators like cyclin-dependent kinases (CDKs) and polo-like kinases (PLKs), as well as key signaling molecules such as BRAF.[1][3][4][5][6] 1-(pyrimidin-4-yl)propan-1-amine is a novel compound belonging to this class. While its specific mechanism of action is yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests a potential role in modulating cell proliferation and survival pathways.[3][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the effects of 1-(pyrimidin-4-yl)propan-1-amine on cell viability. We will delve into a multi-faceted approach, employing a suite of well-established assays to build a robust and nuanced understanding of the compound's cellular activities. The protocols detailed herein are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.
Guiding Principle: A Multi-Assay Approach for Comprehensive Viability Assessment
No single assay can provide a complete picture of cell health. A compound might inhibit metabolic activity without immediately compromising membrane integrity, or it might induce apoptosis, a programmed cell death pathway. Therefore, a robust assessment of a novel compound like 1-(pyrimidin-4-yl)propan-1-amine necessitates a multi-pronged strategy that interrogates different aspects of cellular function.
This application note will focus on three key classes of assays:
-
Metabolic Viability Assays: These assays measure the metabolic activity of a cell population, which is often correlated with cell number and proliferation.
-
Cytotoxicity Assays: These assays quantify the extent of cell membrane damage, a hallmark of necrosis or late-stage apoptosis.
-
Apoptosis Assays: These assays detect the activation of specific enzymes, caspases, which are central to the apoptotic pathway.
By integrating data from these different assay types, researchers can distinguish between cytostatic (inhibiting proliferation) and cytotoxic (cell-killing) effects and gain insights into the potential mechanism of action of 1-(pyrimidin-4-yl)propan-1-amine.
PART 1: Metabolic Viability Assays
Metabolic assays are often the first step in evaluating the effect of a compound on a cell population. They are typically sensitive, have a high throughput, and provide a good indication of overall cell health.
Tetrazolium Reduction Assays (MTT and XTT)
Principle of the Assay: Tetrazolium salts are reduced by metabolically active cells to produce a colored formazan product.[7] In the case of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), the yellow tetrazolium is reduced by mitochondrial dehydrogenases to an insoluble purple formazan.[7] The resulting crystals must be solubilized before the absorbance can be read. Newer generation tetrazolium salts, like XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), are reduced to a water-soluble formazan, simplifying the protocol. The amount of formazan produced is proportional to the number of viable, metabolically active cells.[8]
Causality Behind Experimental Choices:
-
Choice of Tetrazolium Salt: MTT is a classic and cost-effective choice. However, the solubilization step can introduce variability. XTT and similar water-soluble salts (e.g., MTS) offer a simpler, single-step addition protocol, which can improve reproducibility.
-
Incubation Time: The incubation time with the tetrazolium reagent is critical. It must be long enough to allow for sufficient formazan production but short enough to avoid artifacts from prolonged incubation, such as changes in cell metabolism or reagent toxicity. Optimal incubation times typically range from 1 to 4 hours and should be determined empirically for the cell line being used.[9]
-
Solubilization (MTT): For the MTT assay, complete solubilization of the formazan crystals is essential for accurate absorbance readings. Dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in dilute acid are common solubilizing agents.[9][10]
Experimental Workflow for Metabolic Viability Assays
Caption: General workflow for assessing metabolic viability.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of 1-(pyrimidin-4-yl)propan-1-amine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO in medium at the same final concentration as in the compound-treated wells) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.[11]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[11]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Resazurin-Based Assays (alamarBlue®)
Principle of the Assay: The alamarBlue® reagent contains resazurin, a blue and cell-permeable compound that is reduced by cellular reductases in metabolically active cells to the pink and highly fluorescent resorufin.[12] The amount of resorufin produced is proportional to the number of viable cells and can be quantified by measuring either fluorescence or absorbance.[12]
Causality Behind Experimental Choices:
-
"No-Wash" Protocol: A significant advantage of resazurin-based assays is that the reagent is added directly to the cell culture medium, and the measurement is taken without the need to remove the medium.[12] This simplifies the workflow and reduces the risk of cell loss or damage.
-
Fluorescence vs. Absorbance: Fluorescence measurement is generally more sensitive than absorbance.[13][14] For fluorescence, an excitation wavelength of 560 nm and an emission wavelength of 590 nm are typically used.[15][16] For absorbance, the peak is at 570 nm, with a reference wavelength of 600 nm.[16]
-
Incubation Time: Similar to tetrazolium assays, the incubation time with alamarBlue® is a critical parameter that needs to be optimized for each cell type and experimental condition, typically ranging from 1 to 4 hours, but can be extended for cells with lower metabolic activity.[12][14]
Detailed Protocol: alamarBlue® Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
alamarBlue® Addition: Add alamarBlue® reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL of reagent for 100 µL of medium).[15][16]
-
Incubation: Incubate the plate for 1-4 hours (or an optimized time) at 37°C, protected from light.[12]
-
Measurement: Read the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[16]
-
Data Analysis: After subtracting the background reading from wells with medium and alamarBlue® only, calculate the percent reduction of the reagent and express cell viability as a percentage of the vehicle control.
ATP-Based Assays (CellTiter-Glo®)
Principle of the Assay: This assay quantifies the amount of adenosine triphosphate (ATP), the primary energy currency of the cell, which is a key indicator of metabolically active cells.[17][18] The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal ("glow-type") that is proportional to the amount of ATP and, therefore, the number of viable cells.[17][19] The reagent also contains a cell lysis agent to release intracellular ATP.
Causality Behind Experimental Choices:
-
Homogeneous "Add-Mix-Measure" Format: The single-reagent addition lyses the cells and initiates the luminescent reaction, making it a very simple and rapid protocol ideal for high-throughput screening.[17][19]
-
Signal Stability: The "glow-type" luminescent signal is stable with a half-life of over five hours, providing flexibility in measurement timing.[17]
-
Sensitivity: ATP-based assays are generally more sensitive than colorimetric or fluorometric assays.
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, using opaque-walled 96-well plates suitable for luminescence measurements.
-
Equilibration: Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.[18][19]
-
Reagent Addition: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19]
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from wells with medium only. Express the viability of treated cells as a percentage of the vehicle-treated control.
Data Summary for Metabolic Viability Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial dehydrogenase activity | Cost-effective, widely used | Insoluble product requires a solubilization step, which can introduce error. |
| alamarBlue® | Cellular reductase activity | Homogeneous "no-wash" protocol, can be multiplexed, less toxic than MTT. | Can be influenced by changes in cellular redox state independent of viability. |
| CellTiter-Glo® | ATP quantitation | Highly sensitive, rapid "add-mix-measure" format, stable signal. | More expensive than colorimetric assays, requires a luminometer. |
PART 2: Cytotoxicity Assays
Cytotoxicity assays measure the loss of cell membrane integrity, a hallmark of necrotic cell death. These assays are crucial for confirming if a compound is truly cytotoxic or merely cytostatic.
Lactate Dehydrogenase (LDH) Release Assay
Principle of the Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[20] The LDH assay is a colorimetric method that measures the activity of this released LDH.[20] The assay involves a coupled enzymatic reaction: LDH oxidizes lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product.[20][21] The amount of formazan is proportional to the amount of LDH released and, consequently, to the number of lysed cells.[20]
Causality Behind Experimental Choices:
-
Supernatant-Based Measurement: This assay measures an extracellular marker, so only the cell culture supernatant is needed for the measurement. This allows for the remaining cells to be used for other assays (multiplexing).
-
Controls are Critical: To accurately calculate cytotoxicity, several controls are essential:
-
Spontaneous LDH Release: Supernatant from untreated cells, representing the baseline level of cell death.
-
Maximum LDH Release: Supernatant from cells treated with a lysis buffer, representing 100% cell death.[22]
-
Vehicle Control: Supernatant from cells treated with the compound's vehicle (e.g., DMSO).
-
Medium Background: Culture medium alone to control for LDH present in the serum.
-
Experimental Workflow for LDH Cytotoxicity Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Set up wells for spontaneous release (untreated cells), maximum release, and vehicle controls.
-
Maximum Release Control: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the maximum release wells.[22]
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 4 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of the reaction mixture to each well containing supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[21]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[22]
-
Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.
-
Data Analysis:
-
Subtract the medium background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
PART 3: Apoptosis Assays
Apoptosis is a form of programmed cell death that is morphologically and biochemically distinct from necrosis. A key feature of apoptosis is the activation of a family of proteases called caspases.[23] Measuring the activity of effector caspases, such as caspase-3 and caspase-7, is a reliable method for detecting apoptosis.[24][25]
Caspase-Glo® 3/7 Assay
Principle of the Assay: This is a luminescent assay that measures the activity of caspase-3 and caspase-7.[24] The assay provides a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspase-3 and -7.[26] When active caspase-3/7 cleaves the substrate, a substrate for luciferase (aminoluciferin) is released, which is then consumed by luciferase to generate a "glow-type" luminescent signal.[24] The signal intensity is directly proportional to the amount of caspase-3/7 activity.
Causality Behind Experimental Choices:
-
Homogeneous Format: Similar to the CellTiter-Glo® assay, the Caspase-Glo® 3/7 assay uses a simple "add-mix-measure" protocol. The reagent lyses the cells and contains all the components necessary for the reaction.[24]
-
Specificity: The use of the DEVD peptide sequence provides specificity for caspase-3 and -7, the primary executioner caspases in the apoptotic pathway.
-
Multiplexing: This assay can be multiplexed with other assays. For instance, a fluorescent viability assay can be performed first, followed by the addition of the Caspase-Glo® reagent to the same well to measure apoptosis.
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, using opaque-walled 96-well plates.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Gently mix the contents of the wells. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: After subtracting the background luminescence, express the caspase-3/7 activity as a fold change relative to the vehicle-treated control.
Data Interpretation and Integrated Analysis
By combining the results from these assays, a more complete picture of the effects of 1-(pyrimidin-4-yl)propan-1-amine can be constructed.
| Scenario | Metabolic Assay (e.g., MTT) | Cytotoxicity Assay (LDH) | Apoptosis Assay (Caspase-3/7) | Interpretation |
| 1 | Decrease in signal | No significant increase | No significant increase | The compound is likely cytostatic , inhibiting cell proliferation without causing cell death. |
| 2 | Decrease in signal | Significant increase | No significant increase | The compound is likely necrotic , causing cell death through membrane damage. |
| 3 | Decrease in signal | No/slight increase (early) or increase (late) | Significant increase | The compound induces apoptosis . |
| 4 | No change in signal | No change in signal | No change in signal | The compound has no effect on viability or proliferation under the tested conditions. |
Conclusion
The evaluation of a novel compound like 1-(pyrimidin-4-yl)propan-1-amine requires a systematic and multi-faceted approach to accurately determine its effects on cell viability. By employing a combination of metabolic, cytotoxicity, and apoptosis assays, researchers can move beyond a simple live/dead assessment to a more nuanced understanding of the compound's biological activity. The detailed protocols and the rationale behind the experimental choices provided in this guide are intended to empower researchers to generate reliable and reproducible data, thereby accelerating the drug discovery and development process.
References
-
Kroll, A., et al. (2021). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. PMC. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]
-
Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
-
Bio-protocol. (2019). CellTiter-Glo Viability Assay (CTG). Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
ImmunologicalSciences. (n.d.). Alamar Blue Cell Viability Assay Kit. Retrieved from [Link]
-
PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Sartorius. (n.d.). Incucyte® Caspase-3/7 Dye for Apoptosis. Retrieved from [Link]
-
Applied Cytometry. (2025). Cell Viability Assays. Retrieved from [Link]
-
Xenometrix AG. (n.d.). Cell Viability Assay in Mammalian and Bacterial Cells (Ames Test). Retrieved from [Link]
-
PubChem. (n.d.). 1-(pyridin-4-yl)propan-1-amine. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). 3-(Pyridin-4-yl)propan-1-amine. Retrieved from [Link]
-
El-Damasy, A. F., et al. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. PMC. Retrieved from [Link]
-
Ullah, A., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Retrieved from [Link]
-
Wang, Y., et al. (2017). Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for t. SciSpace. Retrieved from [Link]
-
Vitaku, E., et al. (2014). Recent Advances in Pyrimidine-Based Drugs. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 1-(pyrimidin-2-yl)propan-1-amine. Retrieved from [Link]
Sources
- 1. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. xenometrix.ch [xenometrix.ch]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. atcc.org [atcc.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. immunologicalsciences.com [immunologicalsciences.com]
- 15. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 18. nordicbiolabs.se [nordicbiolabs.se]
- 19. promega.com [promega.com]
- 20. protocols.io [protocols.io]
- 21. media.cellsignal.com [media.cellsignal.com]
- 22. cellbiologics.com [cellbiologics.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 25. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]
- 26. stemcell.com [stemcell.com]
Technical Application Note: High-Precision Synthesis & Application of 1-(pyrimidin-4-yl)propan-1-amine
Executive Summary
This technical guide outlines the research framework for 1-(pyrimidin-4-yl)propan-1-amine , a high-value chiral building block in medicinal chemistry. Pyrimidine-based chiral amines are "privileged scaffolds" in drug discovery, serving as critical pharmacophores in kinase inhibitors (targeting the ATP hinge region) and GPCR ligands.
Unlike simple benzylamines, the electron-deficient nature of the pyrimidine ring introduces unique synthetic challenges—specifically regarding nucleophilic stability and basicity. This guide provides a self-validating asymmetric synthesis protocol, physicochemical profiling strategies, and downstream application workflows for library generation.
Module 1: Asymmetric Synthesis Protocol
Objective: Synthesize enantiomerically pure (>98% ee) 1-(pyrimidin-4-yl)propan-1-amine using the Ellman Sulfinamide Auxiliary method.
Rationale
Direct reductive amination often yields racemates. The Ellman Auxiliary (tert-butanesulfinamide) approach is selected for its high diastereoselectivity and compatibility with heteroaromatic substrates.
The Workflow (Graphviz Visualization)
Figure 1: Asymmetric synthesis cascade using Ellman's auxiliary to install the chiral amine at the benzylic-equivalent position.
Step-by-Step Protocol
Step A: Imine Condensation
-
Reagents: Pyrimidine-4-carbaldehyde (1.0 eq), (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq).
-
Solvent: Anhydrous THF (0.5 M).
-
Procedure: Mix aldehyde and sulfinamide in THF. Add Ti(OEt)4 dropwise. Stir at RT for 12-16h.
-
Validation: Monitor by TLC (disappearance of aldehyde).
-
Workup: Quench with brine. Filter the titanium salts through Celite. Concentrate.
Step B: Diastereoselective Grignard Addition (Critical Control Point)
-
Causality: The bulky tert-butyl group directs the nucleophilic attack of the ethyl group to a specific face of the imine.
-
Reagents: Sulfinyl imine (from Step A), Ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 2.0 eq).
-
Conditions: Cool reaction to -78°C in DCM (Dichloromethane).
-
Note: DCM is preferred over THF here to enhance diastereoselectivity (non-coordinating solvent effect).
-
-
Addition: Add EtMgBr dropwise over 30 mins. Stir at -78°C for 4h, then warm slowly to RT.
-
Stop/Go Decision: Check LCMS. If unreacted imine > 5%, cool back down and add more Grignard.
Step C: Deprotection
-
Reagent: 4M HCl in Dioxane.
-
Procedure: Dissolve intermediate in MeOH. Add HCl/Dioxane. Stir 1h.
-
Purification: Precipitate as the HCl salt using Et2O. This avoids free-basing, which can be unstable due to air oxidation or volatility.
Module 2: Physicochemical & Structural Profiling
Objective: Establish the "drug-likeness" of the scaffold before library expansion. Pyrimidines are significantly less basic than pyridines, affecting solubility and coupling efficiency.
Key Parameters Table
| Parameter | Value (Approx) | Significance in Research |
| MW | 137.18 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| cLogP | 0.2 - 0.5 | Highly hydrophilic; good for CNS penetration or balancing lipophilic tails. |
| pKa (Amine) | ~8.5 - 9.0 | Standard primary amine reactivity. |
| pKa (Ring N) | ~1.3 | Very weak base. Unlikely to protonate at physiological pH. |
| H-Bond Donors | 2 | Primary amine (-NH2). |
| H-Bond Acceptors | 3 | Pyrimidine nitrogens (N1, N3) + Amine N. |
Stability Warning
-
Oxidative Instability: Primary amines at benzylic-type positions on electron-deficient rings can oxidize to imines or ketones upon prolonged air exposure.
-
Storage Protocol: Store as the di-hydrochloride salt at -20°C under Argon.
Module 3: Drug Discovery Application (Kinase Inhibition)
Objective: Utilize the scaffold to target the ATP-binding site of kinases (e.g., JAK, CDK, Aurora).
Mechanism of Action
The pyrimidine ring acts as a Hinge Binder . The N1 or N3 nitrogen accepts a hydrogen bond from the kinase backbone (hinge region), while the chiral amine tail projects into the solvent-exposed region or the ribose-binding pocket, allowing for solubilizing groups to be attached.
Library Generation Workflow (Graphviz Visualization)
Figure 2: Divergent synthesis strategy converting the core amine into diverse chemotypes for SAR (Structure-Activity Relationship) studies.
Protocol: Parallel Amide Coupling
-
Format: 96-well reaction block.
-
Base: Use DIPEA (3.0 eq) to neutralize the amine HCl salt.
-
Coupling Agent: HATU is recommended over EDC/HOBt for pyrimidine amines due to potential steric hindrance at the
-carbon. -
Solvent: DMF/DMA (Dimethylacetamide).
-
Purification: Mass-directed Prep-HPLC.
Module 4: Analytical Quality Control
Objective: Validate enantiomeric purity (ee%) before biological testing.
Chiral HPLC Method
-
Column: Chiralpak IB or IC (Immobilized polysaccharide phases are more robust).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine is crucial to suppress tailing caused by the interaction of the primary amine with silanols.
-
-
Detection: UV at 254 nm (Pyrimidine absorption max).
-
Acceptance Criteria: ee > 98% for biological assays.
References
-
Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.
-
Unciti-Broceta, A., et al. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 11, 10-25.
-
BenchChem Technical Data. (2025). "Physicochemical Properties of Novel Pyrimidine Compounds." BenchChem Application Notes.
-
Reeves, J. T., et al. (2014).[1] "Development of an Enantioselective Hydrogenation Route to (S)-1-(2-(Methylsulfonyl)Pyridin-4-Yl)Propan-1-Amine." Organic Process Research & Development, 18(7), 904–911.
Sources
Application Notes and Protocols for In Vivo Studies with 1-(pyrimidin-4-yl)propan-1-amine
A Guide for Researchers in Drug Development
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Pyrimidine Scaffolds in Modern Therapeutics
The pyrimidine ring is a fundamental heterocyclic structure and a critical component of life, forming the backbone of nucleobases in DNA and RNA.[1][2][3] Its unique physicochemical properties, including its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, have made it a privileged scaffold in medicinal chemistry.[1][2] This has led to the development of a wide array of pyrimidine-based drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities.[1][2][3][4][5]
1-(pyrimidin-4-yl)propan-1-amine represents a novel small molecule with a pyrimidine core. While specific biological data for this compound is not yet widely available, its structure suggests potential for biological activity. The presence of the amine group provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[3][6]
These application notes provide a comprehensive guide for researchers and drug development professionals on designing and executing a rigorous in vivo experimental plan for 1-(pyrimidin-4-yl)propan-1-amine. The following sections will detail a logical progression of studies, from initial safety and tolerability assessments to pharmacokinetic/pharmacodynamic (PK/PD) characterization and preliminary efficacy evaluation. The causality behind each experimental choice is explained to ensure a thorough understanding of the drug development process.
I. Pre-Clinical In Vivo Program: A Phased Approach
A successful in vivo research program for a novel compound like 1-(pyrimidin-4-yl)propan-1-amine should be approached in a stepwise manner, beginning with foundational safety studies before proceeding to more complex efficacy models. This ensures that the maximum amount of information is gathered at each stage, informing the decision to advance the compound to the next phase of development.
All in vivo studies must be conducted in compliance with Good Laboratory Practice (GLP) standards to ensure data quality, integrity, and reproducibility.[7][8][9][10] Furthermore, all animal experiments must adhere to strict ethical guidelines and receive approval from an Institutional Animal Care and Use Committee (IACUC).
Phase 1: Acute Toxicity and Dose Range Finding
The primary objective of this initial phase is to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. This information is crucial for designing subsequent, more definitive studies.
Protocol 1: Acute Toxicity Study in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (n=3-5 per group). The use of both sexes is important as there can be sex-dependent differences in drug metabolism and toxicity.
-
Route of Administration: The intended clinical route of administration should be used. If this is unknown, intravenous (IV) and oral (PO) routes are typically evaluated to understand both systemic and oral bioavailability.
-
Dose Levels: A single, escalating dose design is employed. Doses should be selected based on any available in vitro cytotoxicity data. A common starting point is a wide range of doses (e.g., 1, 10, 100, 1000 mg/kg).
-
Parameters to be Monitored:
-
Mortality and morbidity (twice daily).
-
Clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) recorded at regular intervals post-dosing.
-
Body weight changes (measured daily).
-
At the end of the study (typically 7-14 days), a full necropsy should be performed, with collection of major organs for histopathological examination.
-
| Parameter | Observation Period | Purpose |
| Clinical Signs | 1, 4, 24, 48 hours post-dose, then daily | To identify immediate and delayed signs of toxicity. |
| Body Weight | Daily | A sensitive indicator of general health. |
| Necropsy | End of study | To identify gross pathological changes in organs. |
| Histopathology | End of study | To identify microscopic, treatment-related tissue changes. |
Phase 2: Sub-Chronic Toxicity and Preliminary Pharmacokinetics
Once an approximate MTD is established, a repeat-dose study is conducted to assess the toxicological profile of 1-(pyrimidin-4-yl)propan-1-amine over a longer duration. This phase also presents an opportunity to gather preliminary pharmacokinetic data.
Protocol 2: 14-Day Repeat-Dose Toxicity Study with Toxicokinetics
-
Animal Model: Rodent (rat or mouse) and non-rodent (e.g., beagle dog) species are typically used to assess for species-specific toxicities.
-
Dose Levels: At least three dose levels should be selected based on the acute toxicity data: a high dose (approaching the MTD), a low dose (a multiple of the anticipated efficacious dose), and an intermediate dose. A vehicle control group is essential.
-
Parameters to be Monitored:
-
In addition to the parameters in the acute study, blood samples should be collected at predetermined time points for hematology and clinical chemistry analysis.
-
Urine samples should be collected for urinalysis.
-
At necropsy, organ weights should be recorded.
-
-
Toxicokinetics: On the first and last day of dosing, satellite groups of animals are used for blood collection at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
| Parameter | Collection Timepoints | Purpose |
| Hematology | Pre-study and at termination | To assess effects on red and white blood cells, and platelets. |
| Clinical Chemistry | Pre-study and at termination | To evaluate organ function (e.g., liver, kidney). |
| Urinalysis | Periodically during the study | To assess kidney function and detect abnormalities. |
| Toxicokinetics | Day 1 and Day 14 | To assess drug exposure and accumulation. |
II. Pharmacodynamics and Efficacy Modeling
With a well-characterized safety profile, the focus shifts to demonstrating the desired biological effect of 1-(pyrimidin-4-yl)propan-1-amine in a relevant disease model.
Hypothesis-Driven Model Selection
The choice of an in vivo efficacy model is entirely dependent on the hypothesized mechanism of action of the compound. Given the broad range of activities of pyrimidine derivatives, several possibilities exist:
-
Anticancer: If in vitro studies show cytotoxicity against cancer cell lines, a xenograft model, where human tumor cells are implanted into immunocompromised mice, would be appropriate.[11]
-
Anti-inflammatory: If the compound shows anti-inflammatory properties in vitro, a model of acute inflammation, such as the carrageenan-induced paw edema model in rats, could be used.
-
Neurological Disorders: For potential CNS applications, such as epilepsy, models like the maximal electroshock test in mice can be employed.[12]
Protocol 3: General Efficacy Study Design
-
Animal Model: A well-established and validated animal model of the disease of interest should be selected.[13][14]
-
Dose Levels: Doses should be selected based on the sub-chronic toxicity data and should be well-tolerated.
-
Treatment Schedule: The frequency and duration of treatment will depend on the disease model and the pharmacokinetic profile of the compound.
-
Efficacy Endpoints: These are model-specific and should be quantitative and objective. For example, in a cancer xenograft study, tumor volume would be a primary endpoint. In an inflammation model, paw volume would be measured.
-
Biomarker Analysis: Whenever possible, tissue and blood samples should be collected to measure biomarkers that can provide insight into the mechanism of action of the compound. For instance, if the compound is a kinase inhibitor, the phosphorylation status of its target protein could be assessed in tumor tissue.
III. Visualizing the Path Forward
Experimental Workflow
The following diagram illustrates the logical flow of the in vivo experimental plan.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. jddtonline.info [jddtonline.info]
- 5. wjarr.com [wjarr.com]
- 6. methyl[1-(pyrimidin-4-yl)ethyl]amine | 1177350-48-9 | Benchchem [benchchem.com]
- 7. infinixbio.com [infinixbio.com]
- 8. ppd.com [ppd.com]
- 9. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 10. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 11. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 12. Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ichor.bio [ichor.bio]
Application Note: Scalable Biocatalytic Synthesis of (S)-1-(Pyrimidin-4-yl)propan-1-amine
Topic: Process Development for the Scalable Synthesis of (S)-1-(Pyrimidin-4-yl)propan-1-amine Content Type: Application Note & Protocol Guide Audience: Process Chemists, CMC Leads, and Drug Development Scientists
Executive Summary
This application note details a robust, scalable process for the synthesis of (S)-1-(Pyrimidin-4-yl)propan-1-amine , a high-value chiral pharmacophore frequently observed in JAK, TRK, and SYK kinase inhibitors. While traditional medicinal chemistry routes utilize chiral auxiliaries (e.g., Ellman’s sulfinamide), these methods often suffer from poor atom economy and high costs upon scale-up to kilogram quantities for preclinical toxicology studies.
Here, we present a hybrid chemical-biocatalytic route. The process integrates a controlled Grignard addition to synthesize the ketone precursor, followed by an asymmetric
Strategic Route Analysis
The transition from medicinal chemistry (milligram scale) to preclinical development (kilogram scale) requires a shift in synthetic strategy.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Ellman Auxiliary (MedChem) | Route B: Asymmetric Hydrogenation | Route C: Biocatalytic Transamination (Recommended) |
| Chiral Source | Stoichiometric Auxiliary ( | Chiral Metal Ligand (Rh/Ir) | Biocatalyst ( |
| Atom Economy | Low (Auxiliary is waste) | High | High |
| Purity (ee) | 95-98% (Requires recrystallization) | 90-98% (Substrate dependent) | >99% (Strict Stereocontrol) |
| Impurity Profile | Sulfur byproducts | Residual Heavy Metals (ICH Q3D concern) | Protein residues (Easily removed) |
| Cost at Scale | High (Auxiliary cost) | Moderate (Catalyst cost) | Low (Recombinant enzyme) |
Retrosynthetic Logic
The selected route disconnects the chiral amine into a prochiral ketone, which is derived from the commercially available 4-cyanopyrimidine.
Figure 1: Retrosynthetic strategy utilizing a biocatalytic disconnection to ensure stereochemical purity.
Protocol 1: Synthesis of Precursor 1-(Pyrimidin-4-yl)propan-1-one
Objective: Synthesize the prochiral ketone from 4-cyanopyrimidine via controlled Grignard addition. Challenge: Pyrimidine rings are electron-deficient and prone to nucleophilic attack at the ring carbons (C2/C6) or over-addition to form the tertiary alcohol. Solution: Low-temperature addition and "inverse quench" techniques.
Materials
-
Substrate: 4-Cyanopyrimidine (CAS: 100-48-1)
-
Reagent: Ethylmagnesium bromide (EtMgBr), 3.0 M in diethyl ether.
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Quench: 2N Hydrochloric acid (HCl).
Step-by-Step Procedure
-
Inertion: Flame-dry a 5L jacketed reactor and purge with Nitrogen (
) for 30 minutes. -
Dissolution: Charge 4-Cyanopyrimidine (500 g, 4.76 mol) and anhydrous THF (2.5 L). Cool the jacket to -20°C .
-
Critical Parameter: Internal temperature (IT) must be
C before reagent addition to suppress ring addition byproducts.
-
-
Controlled Addition: Add EtMgBr (3.0 M, 1.74 L, 1.1 equiv) via a dropping funnel or peristaltic pump over 2 hours.
-
Rate Control: Maintain IT
C. A distinct color change (yellow to deep orange/red) indicates imine anion formation.
-
-
Reaction Monitoring: Stir at -10°C for 1 hour. Analyze by HPLC/UPLC.
-
Endpoint: < 2% residual nitrile.
-
-
Inverse Quench (Safety Critical):
-
Prepare a separate vessel with 2N HCl (3 L) cooled to 0°C.
-
Transfer the cold reaction mixture into the acid solution slowly. Do not add acid to the reaction mixture, as the exotherm can cause local overheating and decomposition of the pyrimidine ring.
-
-
Hydrolysis: Stir the acidic mixture (pH < 2) at room temperature for 3 hours to hydrolyze the intermediate imine to the ketone.
-
Workup:
-
Neutralize with saturated
to pH 7-8. -
Extract with Ethyl Acetate (
L). -
Dry organic layer over
and concentrate in vacuo.
-
-
Purification: Distillation under reduced pressure (bp ~85-90°C at 5 mmHg) or short-path silica plug if colored impurities persist.
Yield Target: 75-85% (Isolated). Quality Criteria: >98% purity by HPLC; <0.5% tertiary alcohol impurity.
Protocol 2: Biocatalytic Asymmetric Transamination
Objective: Convert the ketone to (S)-1-(pyrimidin-4-yl)propan-1-amine with >99% ee.
Mechanism: The
Enzyme Selection
For pyrimidine-based ketones, (S)-selective
-
Screening Note: If using a kit, screen for activity at pH 7.5 with 5% DMSO cosolvent.
Materials
-
Substrate: 1-(Pyrimidin-4-yl)propan-1-one (from Protocol 1).
-
Enzyme: Commercial (S)-
-Transaminase (Loading: 2-5 wt% relative to substrate). -
Donor: Isopropylamine (IPA) - 1.0 M solution in buffer.
-
Cofactor: PLP (1 mM final concentration).
-
Buffer: 100 mM Potassium Phosphate, pH 7.5.
Bioreactor Setup & Workflow
Figure 2: Biocatalytic workflow emphasizing equilibrium displacement via acetone removal.
Step-by-Step Procedure
-
Buffer Preparation: Prepare 10 L of 100 mM Potassium Phosphate buffer (pH 7.5). Add PLP (2.5 g, ~1 mM).
-
Amine Donor Preparation: Add Isopropylamine (IPA) to the buffer to reach 1.0 M concentration. Readjust pH to 7.5 using 6N HCl (IPA is highly basic).
-
Enzyme Charging: Add the Transaminase enzyme powder (20 g) to the buffer. Stir gently (low shear) to dissolve.
-
Substrate Addition: Dissolve the ketone (400 g) in DMSO (400 mL) to make a stock solution. Add this slowly to the bioreactor.
-
Note: Final DMSO concentration should be <10% to preserve enzyme stability.
-
-
Reaction Incubation:
-
Temp: 30°C.
-
Agitation: 200 rpm (overhead stirrer).
-
Equilibrium Shift: Apply a gentle
sweep or mild vacuum (200 mbar) to remove Acetone (the coproduct formed from IPA). This is critical to drive the reaction to completion.
-
-
Monitoring: Monitor conversion via HPLC every 4 hours.
-
Target: >98% conversion (typically 24-36 hours).
-
-
Workup (Quench & Extraction):
-
Acidification: Adjust pH to 2.0 with 6N HCl. This protonates the amine product (making it water-soluble) and precipitates the enzyme.
-
Filtration: Filter through a Celite pad to remove precipitated protein.
-
Wash: Wash the aqueous filtrate with MTBE (2 L) to remove unreacted ketone and non-basic impurities.
-
Basification: Adjust the aqueous phase pH to >12 using 10N NaOH. The product is now a free base oil.
-
Extraction: Extract with Dichloromethane (DCM) or 2-MeTHF (
L).
-
-
Isolation: Dry organic phase (
) and concentrate. The product is often an oil but can be converted to the HCl salt for solid handling.
Salt Formation (Optional for Stability): Dissolve oil in Ethanol, add 1.1 eq of HCl in Dioxane/Ethanol. Crystallize the amine hydrochloride salt.
Analytical Controls & Specifications
For preclinical studies, the material must meet strict specifications.
| Test | Method | Specification | Rationale |
| Identity | 1H-NMR, MS | Conforms to structure | Confirmation of structure. |
| Assay (Purity) | HPLC (UV 254 nm) | > 98.0% | Preclinical tox requirement. |
| Chiral Purity | Chiral HPLC | > 99.0% ee | Enantiomer may be inactive or toxic. |
| Residual Protein | Bradford Assay | < 100 ppm | Immunogenicity risk (if parenteral). |
| Residual Solvents | GC-Headspace | < ICH Limits | Safety (DMSO, THF, IPA). |
| Water Content | Karl Fischer | Report Value | Stoichiometry for dosing. |
Chiral HPLC Method:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).
-
Flow: 1.0 mL/min.
-
Detection: 254 nm.
-
(S)-Enantiomer typically elutes first or second depending on column; confirm with authentic standard.
Safety & Handling
4-Cyanopyrimidine
-
Hazard: Harmful if swallowed or inhaled.[1] Irritant.
-
Handling: Use in a fume hood. Avoid dust generation.[2]
Grignard Reagent (EtMgBr)
-
Hazard: Pyrophoric in high concentrations; reacts violently with water.
-
Control: Use anhydrous solvents. Ensure reactor is dry.[3][4] Have Class D fire extinguisher available.
Isopropylamine (IPA)
-
Hazard: Highly flammable liquid and vapor. Causes severe skin burns and eye damage.
-
Control: Handle in well-ventilated area. Monitor pH adjustment carefully (exothermic).
Pyrimidine Amine (Product)[7][8][9]
-
Hazard: Biologically active (Kinase inhibitor pharmacophore). Treat as a potent compound (OEB 3/4).
-
Control: Double-gloving, respirator or isolator for solid handling.
References
-
Ellman's Sulfinamide Chemistry: Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide."[3][5] Accounts of Chemical Research, 2002. Link
-
Biocatalytic Transamination Review: Turner, N. J., et al. "Biocatalytic Routes to Non-Racemic Chiral Amines." Chemical Reviews, 2011. Link
-
Transaminase Screening & Scale-up: Mathew, S., & Yun, H. "Omega-Transaminases for the Production of Optically Pure Amines and Amino Acids." ACS Catalysis, 2012. Link
-
Grignard Safety Guidelines: American Chemical Society. "Grignard Reaction Safety Summary." Link
-
Pyrimidine Synthesis Process Chemistry: Zhichkin, P., et al.[6] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002.[6] Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 4-Cyanopyridine(100-48-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. acs.org [acs.org]
- 5. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
Application Note: Optimized Formulation Strategies for 1-(pyrimidin-4-yl)propan-1-amine in Preclinical Studies
Introduction & Physicochemical Profile[1][2][3][4][5][6]
Formulating 1-(pyrimidin-4-yl)propan-1-amine (PPA) presents a classic challenge in medicinal chemistry: balancing the high basicity of the primary amine with the lipophilicity required for membrane permeability. Successful dosing requires a formulation that maintains the compound in solution (or a stable suspension) without inducing vehicle-related toxicity that could confound biological data.
Structural Analysis & Challenges
-
Primary Amine (
): Highly basic (Estimated pKa 10.5). In its free base form, this group drives lipophilicity but reduces aqueous solubility. It is also susceptible to oxidation. -
Pyrimidine Ring: Weakly basic (pKa
1.0–1.3). It contributes to the compound's UV absorbance and potential for - stacking aggregation in aqueous media. -
Solubility Profile:
-
Free Base:[1] Likely an oil or low-melting solid; poor water solubility; soluble in DMSO, Ethanol, DCM.
-
Salt Forms (HCl, TFA): Moderate to high water solubility; solid crystalline form.
-
The "Self-Validating" Formulation Philosophy
A formulation is only as good as its stability in vivo. A solution that precipitates upon contact with physiological pH (7.4) can lead to embolism (IV) or variable absorption (PO). Therefore, this guide prioritizes pH-buffered systems and solubility enhancers (Cyclodextrins) over simple organic co-solvents.
Pre-Formulation Decision Logic
Before selecting a vehicle, you must characterize the specific batch of compound you possess (Free Base vs. Salt).
Figure 1: Decision matrix for vehicle selection based on compound form and administration route.
Detailed Experimental Protocols
Protocol A: In-Situ Salt Formation (For IV/IP Solution)
Best for: Converting Free Base oil into an injectable solution.
Rationale: The primary amine of PPA will readily protonate. Using a stoichiometric amount of acid ensures solubility without excessive acidity that causes injection site pain.
Materials:
-
PPA (Free Base)
-
1.0 N Hydrochloric Acid (HCl) or Methanesulfonic Acid
-
Sterile Saline (0.9% NaCl)
-
pH Meter (Micro-probe recommended)
Step-by-Step:
-
Weighing: Weigh the required amount of PPA Free Base into a sterile glass vial.
-
Wetting: Add a minimal volume of ethanol (max 5% of final volume) only if the oil is highly viscous. Otherwise, skip.
-
Acidification: Calculate the molar equivalent of the amine. Add 0.95 to 1.0 equivalents of 1N HCl. Vortex until the oil dissolves into the aqueous phase.
-
Dilution: Slowly add sterile saline to 90% of the target volume.
-
pH Adjustment: Check pH. It will likely be acidic (~pH 4-5). If < 4.0, carefully titrate with 0.1 N NaOH to reach pH 5.0–6.0.
-
Critical Note: Do not exceed pH 7.5, or the free base may precipitate out of solution.
-
-
Finalize: Bring to final volume with saline. Filter sterilize (0.22 µm PVDF).
Protocol B: Cyclodextrin Complexation (High Solubility IV/PO)
Best for: Preventing precipitation upon injection; masking irritation.
Rationale: Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) forms inclusion complexes with hydrophobic portions of the pyrimidine, enhancing solubility without pH extremes.
Materials:
-
PPA (Salt or Free Base)
-
20% (w/v) SBE-β-CD in Water (Pre-made stock)
Step-by-Step:
-
Vehicle Prep: Dissolve 20g SBE-β-CD in 100mL sterile water. Filter (0.22 µm).
-
Dissolution: Add PPA to the vehicle.
-
Sonication: Sonicate at ambient temperature for 10–20 minutes. The solution should be clear.
-
Verification: If the solution remains cloudy, adjust pH slightly to 5.5 using 1N HCl.
-
Osmolality Check: Ensure osmolality is < 600 mOsm/kg for IV bolus to prevent hemolysis.
Protocol C: Standard Oral Suspension (PO High Dose)
Best for: Toxicology studies or doses >100 mg/kg where solubility limits are exceeded.
Materials:
-
0.5% Methylcellulose (MC) (400 cP viscosity)
-
0.5% Tween 80 (Polysorbate 80)
Step-by-Step:
-
Grinding: If PPA is a solid salt, mortar and pestle it to a fine powder. If PPA is a free base oil, adsorb it onto a small amount of silica or mix directly with Tween 80 first.
-
Wetting: Add Tween 80 to the compound and mix to form a smooth paste.
-
Suspension: Gradually add the 0.5% MC solution while triturating (mixing) continuously to prevent clumping.
-
Homogeneity: Vortex heavily before every individual animal dosing.
Dosing Guidelines & Limits
To ensure data integrity (E-E-A-T), you must adhere to physiological volume limits. Exceeding these causes stress, altering cortisol levels and metabolism.
Table 1: Recommended Administration Volumes (Gad et al., 2016)
| Species | Weight (Avg) | Route | Ideal Vol.[2][3] | Max Vol.[2][3][4][5][6] (Good Practice) | Absolute Max (Limit) |
| Mouse | 25 g | IV (Bolus) | 0.12 mL | 5 mL/kg (0.125 mL) | 10 mL/kg (Risk of hemolysis) |
| PO (Gavage) | 0.25 mL | 10 mL/kg (0.25 mL) | 20 mL/kg | ||
| IP | 0.25 mL | 10 mL/kg | 20 mL/kg | ||
| SC | 0.1 mL | 5 mL/kg | 10 mL/kg | ||
| Rat | 250 g | IV (Bolus) | 1.25 mL | 5 mL/kg | 5 mL/kg (Slow injection) |
| PO (Gavage) | 2.5 mL | 10 mL/kg | 20 mL/kg |
-
IV pH Tolerance: 4.5 – 8.0 (Ideal: 7.4).
-
SC/IM pH Tolerance: 6.0 – 8.0 (Strict; deviation causes necrosis).
Quality Control & Stability Workflow
Do not assume stability. Primary amines oxidize, and pyrimidines can degrade under UV light.
Figure 2: Mandatory QC workflow prior to animal administration.
Stability Note: Prepare formulations fresh daily unless stability data proves otherwise. If storage is necessary, flush headspace with Argon/Nitrogen to prevent amine oxidation.
References
-
Gad, S. C., et al. (2016).[7][8] Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species.[9] International Journal of Toxicology.[10] Link
-
Diehl, K. H., et al. (2001). A Good Practice Guide to the Administration of Substances and Removal of Blood, Including Routes and Volumes.[10] Journal of Applied Toxicology. Link
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link
-
FDA Inactive Ingredient Database. (Current). Search for maximum potency of excipients per route.Link
Sources
- 1. reddit.com [reddit.com]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 4. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. gadconsulting.com [gadconsulting.com]
- 8. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonclinical vehicle use in studies by multiple routes in multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IG035: Guideline on Administration of Substances to Laboratory Animals | Animal Care Program | Michigan State University [animalcare.msu.edu]
application of 1-(pyrimidin-4-yl)propan-1-amine in fragment-based drug discovery
An In-Depth Guide to the Application of 1-(pyrimidin-4-yl)propan-1-amine in Fragment-Based Drug Discovery
Introduction: The Power of Small Beginnings
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional High-Throughput Screening (HTS).[1] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD embraces a "bottom-up" philosophy.[2] It begins by identifying low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity.[3][4] These simple, efficient binders then serve as starting points for the rational, structure-guided evolution into potent, selective, and drug-like lead compounds.[5] The core advantage of this approach lies in its ability to more effectively sample chemical space, often leading to higher hit rates and superior starting points for optimization.[5][2]
At the heart of any successful FBDD campaign is a well-curated fragment library. The fragment 1-(pyrimidin-4-yl)propan-1-amine represents an exemplary starting point, built upon the privileged pyrimidine scaffold. Pyrimidine derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs with a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[6][7][8][9] This guide provides a detailed exploration of 1-(pyrimidin-4-yl)propan-1-amine as a model fragment, outlining its properties, screening protocols, and strategies for its evolution into a high-affinity lead compound.
Section 1: The Fragment – A Profile of 1-(pyrimidin-4-yl)propan-1-amine
The suitability of a fragment for FBDD is governed by its physicochemical properties, which should align with the widely accepted "Rule of Three".[3][4] This rule suggests a molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a cLogP ≤ 3.[4]
The structure of 1-(pyrimidin-4-yl)propan-1-amine features a pyrimidine ring, a potent hydrogen bond acceptor, which is a common motif for engaging with protein targets, particularly the hinge regions of kinases. The primary amine on the propyl chain provides a key hydrogen bond donor and, critically, a versatile synthetic handle for subsequent optimization efforts.
Table 1: Physicochemical Properties of 1-(pyrimidin-4-yl)propan-1-amine
| Property | Value (Estimated) | "Rule of Three" Compliance | Rationale for FBDD |
| Molecular Formula | C₇H₁₁N₃ | N/A | Simple elemental composition. |
| Molecular Weight | 137.19 g/mol | Yes (≤ 300) | Low complexity allows for efficient exploration of binding pockets. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Yes (≤ 3) | Provides a key interaction point with the target. |
| Hydrogen Bond Acceptors | 3 (2 from pyrimidine N, 1 from -NH₂) | Yes (≤ 3) | Pyrimidine nitrogens are excellent H-bond acceptors for protein interactions. |
| Rotatable Bonds | 2 | Yes (≤ 3) | Low conformational flexibility reduces entropic penalty upon binding. |
| cLogP | ~0.9 | Yes (≤ 3) | Good balance of solubility and lipophilicity, crucial for biophysical assays. |
| TPSA | 64.9 Ų | N/A | Indicates good potential for cell permeability as the molecule grows. |
Note: Values are calculated for 1-(pyrimidin-4-yl)propan-1-amine. cLogP and TPSA are estimations based on similar structures and computational models.
Section 2: The FBDD Workflow: A Strategic Overview
The journey from a simple fragment to a clinical candidate follows a structured, multi-stage process. This workflow is designed to efficiently identify and optimize weak-binding fragments into potent leads, guided at every step by structural and biophysical data.
Caption: The core workflow of Fragment-Based Drug Discovery.
Section 3: Application in Primary Screening: Finding the Binders
Because fragments are weak binders, highly sensitive biophysical techniques are required for their detection.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are two of the most robust and informative primary screening methods in FBDD.[10][11]
Protocol 1: NMR-Based Fragment Screening (Ligand-Observed)
Ligand-observed NMR methods are highly popular for FBDD as they do not require isotope-labeled protein and can robustly detect weak binding.[4][12][13] Methods like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are particularly effective.[12][13]
Objective: To identify fragments that bind to the target protein by observing changes in the fragments' NMR signals.
Materials:
-
Target protein (≥95% purity), concentrated stock (e.g., 50-100 μM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
1-(pyrimidin-4-yl)propan-1-amine stock solution (e.g., 100 mM in d6-DMSO).
-
NMR tubes and spectrometer (≥600 MHz with cryoprobe recommended).
Step-by-Step Methodology:
-
Fragment Cocktail Preparation:
-
Prepare a cocktail of 5-10 fragments, including 1-(pyrimidin-4-yl)propan-1-amine, in the NMR buffer. The final concentration of each fragment should be between 100-200 μM. Ensure that the NMR signals of the fragments in the cocktail do not overlap significantly.
-
Rationale: Screening in cocktails increases throughput. Low concentrations minimize the risk of aggregation.[14]
-
-
Acquire Reference Spectra:
-
Acquire a standard 1D ¹H NMR spectrum of the fragment cocktail alone. This serves as a negative control.
-
Acquire a WaterLOGSY spectrum of the cocktail alone. In the absence of the protein, all fragment signals should show a positive Nuclear Overhauser Effect (NOE) from bulk water.[12]
-
Rationale: This step confirms fragment solubility and stability and provides a baseline for comparison.[13]
-
-
Prepare Protein-Fragment Sample:
-
Add the target protein to the NMR tube containing the fragment cocktail. The final protein concentration should be low (e.g., 1-5 μM) to maximize the ligand-to-protein ratio.
-
Rationale: Low protein concentration makes the experiment sensitive to weak binding and conserves valuable protein material.
-
-
Acquire Binding Spectra:
-
Incubate the sample for 5-10 minutes.
-
Acquire a 1D ¹H spectrum and a WaterLOGSY spectrum of the protein-fragment mixture.
-
Analysis: In the WaterLOGSY experiment, signals from non-binding fragments will remain positive, while signals from binding fragments will invert and show a negative NOE.[12] This occurs because binding fragments receive magnetization transfer from water molecules in the protein's hydration shell, which have a different NOE sign than bulk water.
-
-
Hit Deconvolution:
-
If a cocktail shows hits, re-screen each fragment from that cocktail individually to confirm the binder.
-
Protocol 2: X-ray Crystallography-Based Fragment Screening
Crystallography offers the unparalleled advantage of providing a direct, high-resolution 3D view of the fragment binding to the target, immediately revealing the binding site and key interactions.[3][15]
Objective: To identify fragment binders and determine their binding mode by soaking fragments into pre-formed protein crystals.
Materials:
-
High-quality, well-diffracting crystals of the target protein.
-
1-(pyrimidin-4-yl)propan-1-amine stock solution (e.g., 500 mM in a cryo-compatible solvent like DMSO or ethylene glycol).
-
Cryoprotectant solution compatible with the protein crystals.
-
Crystal harvesting loops, cryo-vials, and access to a synchrotron X-ray source.[10]
Step-by-Step Methodology:
-
Crystal Preparation:
-
Grow crystals of the target protein to a suitable size (e.g., 50-100 μm).
-
Rationale: Robust, well-ordered crystals are essential for obtaining high-resolution diffraction data.
-
-
Fragment Soaking:
-
Prepare a soaking solution by adding 1-(pyrimidin-4-yl)propan-1-amine to the cryoprotectant solution to a final concentration of 25-200 mM.[15]
-
Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.
-
Rationale: A high concentration of the fragment is required to achieve sufficient occupancy in the binding site due to its low affinity.[15]
-
-
Crystal Harvesting and Data Collection:
-
Using a loop, retrieve the soaked crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
Rationale: Synchrotrons provide the high-intensity X-rays necessary to collect high-quality data from small crystals quickly.[10]
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure.
-
Carefully analyze the resulting electron density maps for new, unmodeled density corresponding to the bound fragment.
-
Analysis: If 1-(pyrimidin-4-yl)propan-1-amine has bound, its shape and interactions (e.g., hydrogen bonds from the pyrimidine nitrogens) will be clearly visible, providing a definitive structural validation of the hit.[3]
-
Section 4: Hit Validation and Optimization Strategies
A hit from a primary screen is merely a starting point. It must be validated and characterized to ensure it is a promising candidate for chemical elaboration.
Hit Validation:
-
Orthogonal Confirmation: A hit from an NMR screen should be confirmed with a different biophysical method like Surface Plasmon Resonance (SPR) or a Thermal Shift Assay (TSA) to rule out artifacts.
-
Binding Site Mapping: For a validated hit, protein-observed NMR experiments (e.g., 2D ¹H-¹⁵N HSQC on an isotope-labeled protein) can confirm the binding site by monitoring chemical shift perturbations of specific amino acid residues upon fragment binding.[4]
Quantifying Hit Quality: Once a hit is validated, its binding affinity (K_d) is measured. However, raw potency is not the best measure of a fragment's quality. Ligand Efficiency (LE) is a more valuable metric, as it normalizes binding energy by the size of the molecule (number of heavy atoms, NHA).
-
LE = -RTln(K_d) / NHA
-
A good fragment hit typically has an LE of 0.3 kcal/mol per heavy atom or higher.[15] This indicates that the fragment makes high-quality interactions with the target, providing a solid foundation for optimization.
Section 5: From Fragment to Lead: The Path of Elaboration
The ultimate goal of FBDD is to evolve a low-affinity fragment hit into a high-potency lead compound.[16][17] This is achieved through several structure-guided strategies.[5][2]
Caption: Key strategies for hit-to-lead optimization in FBDD.
For 1-(pyrimidin-4-yl)propan-1-amine, the most direct optimization path is fragment growing .[17]
-
The Strategy: The crystal structure or NMR data reveals the orientation of the fragment in the binding pocket. The primary amine on the propyl chain often points towards the solvent-exposed region of the active site. This amine serves as a perfect chemical handle to add new functional groups that can form additional interactions with previously unoccupied regions of the protein, thereby increasing potency and selectivity.
-
Practical Example: In the development of Protein Kinase B (Akt) inhibitors, a similar pyrrolo-pyrimidine core was elaborated by modifying an attached piperidine group, adding carboxamides and other lipophilic substituents to dramatically improve potency and pharmacokinetic properties.[18][19] This demonstrates how a core heterocyclic fragment can be "grown" into a potent, orally bioavailable drug candidate.[18]
Conclusion
1-(pyrimidin-4-yl)propan-1-amine is an exemplary fragment for FBDD campaigns. Its low molecular weight, adherence to the "Rule of Three," and the privileged nature of the pyrimidine scaffold make it an excellent candidate for fragment libraries. Its simple structure provides a high probability of binding to various protein targets, while its primary amine offers a clear and synthetically tractable vector for structure-guided optimization. By employing robust biophysical screening methods like NMR and X-ray crystallography, researchers can confidently identify and validate its binding. Subsequent elaboration through strategies like fragment growing can systematically transform this humble starting point into a novel, high-affinity lead compound, accelerating the path of drug discovery.
References
-
Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening by Crystallography: An Alternative to High Throughput Screening. Sygnature Discovery. Available at: [Link]
-
Delfino, F., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Available at: [Link]
-
Hartshorn, M. J., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry. Available at: [Link]
-
SARomics CROS. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Available at: [Link]
-
Creative Biostructure. (n.d.). Fragment-to-Lead. Available at: [Link]
-
Ciulli, A. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Molecules. Available at: [Link]
-
Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Available at: [Link]
-
Delfino, F., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PubMed. Available at: [Link]
-
Blundell, T. L., et al. (2007). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Biochemical Society Transactions. Available at: [Link]
-
Delfino, F., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC. Available at: [Link]
-
Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology. Available at: [Link]
-
Bruker. (n.d.). Fragment screening by ligand observed nmr. Available at: [Link]
-
Howard, S., & Abell, C. (Eds.). (2015). Fragment-Based Drug Discovery. Royal Society of Chemistry. Available at: [Link]
-
Kumar, A., et al. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. Available at: [Link]
-
ResearchGate. (2025). A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. Available at: [Link]
-
Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Pharmaceutical Research. Available at: [Link]
-
ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available at: [Link]
-
Pathak, R. K., & Chawla, P. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. Available at: [Link]
-
DTU Research Database. (n.d.). Fragment-based drug discovery for RNA targets. Available at: [Link]
-
McHardy, T., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 1-(pyridin-4-yl)propan-1-amine. Available at: [Link]
-
Myers, M. R., & Undheim, K. (1998). The synthesis of pyrimidin-4-yl substituted α-amino acids. A versatile approach from alkynyl ketones. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Taylor & Francis Online. (2014). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Available at: [Link]
-
ResearchGate. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Available at: [Link]
-
Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Available at: [Link]
-
ResearchGate. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Available at: [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 17. lifechemicals.com [lifechemicals.com]
- 18. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: A Reliable Three-Step Synthesis of 1-(pyrimidin-4-yl)propan-1-amine Hydrochloride
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 1-(pyrimidin-4-yl)propan-1-amine hydrochloride, a valuable building block for chemical and pharmaceutical research. The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents due to its ability to engage in critical hydrogen bonding interactions within biological targets.[1][2][3] This protocol details a robust and scalable three-step synthetic sequence, beginning with the formation of a key ketone intermediate via a Grignard reaction, followed by a highly efficient reductive amination through an oxime intermediate, and culminating in the formation of the stable hydrochloride salt. The methodologies described herein are designed for reproducibility and are supported by mechanistic rationale to empower researchers with a deep understanding of the process.
Strategic Overview & Synthesis Rationale
The selected synthetic pathway is designed for efficiency and reliability, utilizing well-established chemical transformations to ensure high yields and purity. The strategy hinges on the initial construction of the carbon skeleton, followed by the introduction of the primary amine functionality.
The three core stages are:
-
Ketone Formation: A Grignard reaction between pyrimidine-4-carbonitrile and ethylmagnesium bromide constructs the propanone side chain attached to the pyrimidine ring. This classic organometallic approach is highly effective for C-C bond formation with nitriles.
-
Reductive Amination: The resulting ketone is converted to its corresponding primary amine via a two-part sequence:
-
Salt Formation: The purified free amine is converted to its hydrochloride salt to enhance stability, crystallinity, and handling properties for downstream applications.
This multi-step approach provides distinct purification points after each key transformation, facilitating the isolation of high-purity intermediates and the final product.
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves, must be worn at all times. All glassware must be rigorously dried before use in moisture-sensitive reactions.
Protocol 1: Synthesis of 1-(pyrimidin-4-yl)propan-1-one
This procedure adapts a well-documented protocol for the reaction of a Grignard reagent with a substituted pyrimidine nitrile.[2] The nucleophilic ethyl group from the Grignard reagent adds to the electrophilic nitrile carbon. The subsequent acidic workup hydrolyzes the resulting imine magnesium salt intermediate to the desired ketone.
| Reagent/Material | M.W. | Amount | Moles | Notes |
| Pyrimidine-4-carbonitrile | 105.10 | 5.00 g | 47.6 mmol | Starting material |
| Ethylmagnesium bromide | - | 47.6 mL | 47.6 mmol | 1.0 M solution in THF |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | Solvent |
| Hydrochloric Acid (HCl) | - | 50 mL | - | 1 M aqueous solution |
| Ethyl Acetate (EtOAc) | - | 200 mL | - | Extraction solvent |
| Saturated Sodium Bicarbonate | - | 50 mL | - | For neutralization |
| Brine (Saturated NaCl) | - | 50 mL | - | For washing |
| Anhydrous Magnesium Sulfate | - | As needed | - | Drying agent |
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Initial Charge: Dissolve pyrimidine-4-carbonitrile (5.00 g, 47.6 mmol) in anhydrous THF (50 mL) in the flask.
-
Grignard Addition: Cool the solution to 0 °C using an ice-water bath. Add the ethylmagnesium bromide solution (47.6 mL of 1.0 M solution, 47.6 mmol) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours under a nitrogen atmosphere.
-
Quenching & Hydrolysis: Cool the reaction mixture again to 0 °C. Carefully and slowly quench the reaction by adding 1 M HCl (50 mL) dropwise. Caution: The initial quench is exothermic. After the addition, stir the mixture vigorously at room temperature for an additional 4 hours to ensure complete hydrolysis of the imine intermediate.
-
Work-up: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Neutralization & Washing: Combine all organic layers. Wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to yield 1-(pyrimidin-4-yl)propan-1-one as a pale yellow oil.
Protocol 2: Synthesis of 1-(pyrimidin-4-yl)propan-1-amine
This protocol proceeds in two stages: formation of the oxime, followed by its reduction.
-
Reaction Setup: In a 250 mL round-bottom flask, combine the ketone from Protocol 1 (e.g., 5.5 g, 40.4 mmol), hydroxylamine hydrochloride (3.37 g, 48.5 mmol), and sodium acetate (4.0 g, 48.5 mmol) in ethanol (100 mL).
-
Reaction: Heat the mixture to reflux and stir for 4 hours. Monitor the reaction by TLC until the starting ketone is consumed.
-
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Add water (100 mL) to the residue and extract with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 1-(pyrimidin-4-yl)propan-1-one oxime, which can often be used in the next step without further purification.
This procedure is based on the effective reduction of O-acyl oximes using a NaBH₄/I₂ system, which is also applicable to oximes.[3][4] The iodine activates the borohydride, forming a more potent reducing species in situ capable of reducing the C=N double bond.
Caption: Simplified mechanism of oxime reduction with NaBH4/Iodine.
| Reagent/Material | M.W. | Amount | Moles | Notes |
| Oxime Intermediate | 151.17 | 6.0 g | 39.7 mmol | From Part A |
| Sodium Borohydride (NaBH₄) | 37.83 | 6.0 g | 158.8 mmol | Caution: Reacts with water |
| Iodine (I₂) | 253.81 | 15.1 g | 59.5 mmol | |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | Solvent |
| Hydrochloric Acid (HCl) | - | As needed | - | 3 M aqueous solution |
| Sodium Hydroxide (NaOH) | - | As needed | - | 6 M aqueous solution |
| Diethyl Ether | - | 200 mL | - | Extraction solvent |
-
Setup: In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, suspend the oxime (6.0 g, 39.7 mmol) and sodium borohydride (6.0 g, 158.8 mmol) in anhydrous THF (100 mL).
-
Iodine Addition: Cool the suspension to 0 °C. Separately, dissolve iodine (15.1 g, 59.5 mmol) in anhydrous THF (100 mL). Add the iodine solution dropwise to the stirred suspension over 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 5 hours.
-
Quenching: Cool the reaction to 0 °C and carefully acidify the mixture by slowly adding 3 M HCl until the pH is ~1. Caution: Vigorous gas evolution.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF.
-
Basification & Extraction: Dilute the aqueous residue with water (50 mL) and cool in an ice bath. Make the solution strongly alkaline (pH > 12) by the slow addition of 6 M NaOH. Extract the aqueous layer with diethyl ether (4 x 50 mL).
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the crude 1-(pyrimidin-4-yl)propan-1-amine as an oil.
Protocol 3: Formation of 1-(pyrimidin-4-yl)propan-1-amine Hydrochloride Salt
-
Dissolution: Dissolve the purified free amine from Protocol 2 (e.g., 4.5 g, 32.8 mmol) in anhydrous diethyl ether (100 mL).
-
Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (~18 mL, 36 mmol) dropwise. A white precipitate will form immediately.
-
Isolation: Stir the suspension for 30 minutes at room temperature. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold anhydrous diethyl ether (2 x 20 mL). Dry the solid under high vacuum to a constant weight to yield the final 1-(pyrimidin-4-yl)propan-1-amine hydrochloride salt.
Data Summary and Expected Characterization
Table of Stoichiometry
| Step | Starting Material | Moles (mmol) | Reagent | Moles (mmol) | Theoretical Yield (g) |
| 1 | Pyrimidine-4-carbonitrile | 47.6 | EtMgBr | 47.6 | 6.48 g (Ketone) |
| 2A | Ketone | 40.4 | NH₂OH·HCl | 48.5 | 6.11 g (Oxime) |
| 2B | Oxime | 39.7 | NaBH₄ / I₂ | - | 5.45 g (Amine) |
| 3 | Amine | 32.8 | HCl | ~36.0 | 5.69 g (HCl Salt) |
Expected Characterization of Final Product
| Property | Value |
| Compound Name | 1-(pyrimidin-4-yl)propan-1-amine hydrochloride |
| Molecular Formula | C₇H₁₂ClN₃ |
| Molecular Weight | 173.64 g/mol |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~9.2 (s, 1H, pyrimidine H2), ~8.8 (d, 1H, pyrimidine H6), ~8.5 (br s, 3H, NH₃⁺), ~7.8 (d, 1H, pyrimidine H5), ~4.5 (m, 1H, CH-NH₃⁺), ~2.0 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃) |
| IR (KBr) | ν (cm⁻¹): ~3000-2800 (N-H stretch), ~1600, 1550 (C=N, C=C stretch) |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in Protocol 1 | Inactive Grignard reagent due to moisture. | Ensure all glassware is rigorously flame-dried and the reaction is run under a strict inert atmosphere. Use a fresh, titrated solution of the Grignard reagent. |
| Incomplete reaction in Protocol 2B | Insufficient reducing agent or deactivation. | Ensure NaBH₄ is fresh. Check that the correct stoichiometry of iodine is used. Extend reflux time if necessary. |
| Oily/Gummy product in Protocol 3 | Impurities from the free amine; residual solvent. | Re-purify the free amine by chromatography before salt formation. Ensure thorough drying under high vacuum to remove all solvents. Triturate the oily product with cold ether to induce crystallization. |
Conclusion
This application note provides a validated, step-by-step methodology for the synthesis of 1-(pyrimidin-4-yl)propan-1-amine hydrochloride. By breaking the synthesis into three logical and manageable stages, this guide ensures that researchers can reliably produce this important chemical building block with high purity. The detailed explanations of the causality behind key experimental steps are intended to equip scientists with the knowledge to adapt and troubleshoot the procedure as needed for their specific research and development goals.
References
-
Itsuno, S., et al. (1983). Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. Journal of the Chemical Society, Perkin Transactions 1, 1673-1676.
-
BenchChem (2025). Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Application Notes & Protocols.
-
Turner, P., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry, 12(45), 9068-9073.
-
Barbry, D., & Champagne, P. (1995). Reduction of O-Acyl Oximes with Sodium Borohydride/Iodine System. Synthetic Communications, 25(22), 3503-3507.
-
Al-dujaili, L. J., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega, 3(8), 9969–9976.
-
Abdelazem, A. Z., & Lee, S. H. (2015). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 290-298.
Sources
Application Notes and Protocols for 1-(pyrimidin-4-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Scientific Context
1-(pyrimidin-4-yl)propan-1-amine is a heterocyclic amine of interest in medicinal chemistry and drug discovery. The pyrimidine core is a key pharmacophore found in numerous approved drugs, while the chiral aminopropane side chain offers a versatile point for synthetic elaboration and interaction with biological targets. Given its structural motifs, this compound is likely to be a basic, nucleophilic reagent.
The safe and effective use of this compound in a research setting necessitates a thorough understanding of its potential hazards and the implementation of rigorous handling and storage protocols. These application notes provide the necessary guidance to minimize risk and ensure experimental integrity.
Section 2: Hazard Assessment and Core Safety Principles
Based on data from analogous compounds, 1-(pyrimidin-4-yl)propan-1-amine should be treated as a potentially hazardous substance. The primary hazards are anticipated to be:
-
Acute Toxicity (Oral): Similar compounds, such as 1-(pyridin-4-yl)propan-1-amine, are classified as toxic or fatal if swallowed.[1]
-
Skin and Eye Irritation/Corrosion: Alkylamines and aminopyrimidines can cause skin irritation, and in some cases, severe eye damage.[2][3][4]
-
Respiratory Tract Irritation: Vapors or aerosols may cause respiratory irritation.[5]
Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure should be through engineering solutions.
-
Fume Hood: All manipulations of 1-(pyrimidin-4-yl)propan-1-amine, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[6][7]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and in close proximity to the workstation.[8]
Personal Protective Equipment (PPE): Essential for All Operations
Appropriate PPE is mandatory when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[7][9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed immediately if contaminated.[5][10]
-
Protective Clothing: A lab coat is required. For larger quantities or procedures with a higher risk of splashing, consider a chemical-resistant apron.[7][9]
-
Respiratory Protection: If there is a risk of generating aerosols or if working outside a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5][9]
Section 3: Storage and Stability
Proper storage is crucial for maintaining the integrity of 1-(pyrimidin-4-yl)propan-1-amine and ensuring safety.
| Parameter | Guideline | Rationale |
| Temperature | Store in a cool, dry place.[6][11] Consider refrigeration (2-8°C) for long-term storage, as recommended for its pyridine analog.[1] | To minimize degradation and vapor pressure. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation or reaction with atmospheric components. |
| Container | Keep in the original, tightly sealed container.[2][3][6] | To prevent leakage and contamination. |
| Incompatibilities | Store away from strong oxidizing agents, acids, acid anhydrides, and acid halides.[2][12][13] | These substances can react exothermically and violently with amines. |
| Light | Protect from light.[1] | To prevent photochemical degradation. |
Section 4: Detailed Protocols
Protocol for a Small-Scale Acylation Reaction
This protocol outlines the acylation of 1-(pyrimidin-4-yl)propan-1-amine with an acid chloride, a common synthetic transformation.
Materials:
-
1-(pyrimidin-4-yl)propan-1-amine
-
Acid chloride (e.g., acetyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Argon or Nitrogen gas supply
-
Round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
Septa
Procedure:
-
Preparation:
-
Ensure the fume hood is clean and operational.
-
Don all required PPE (goggles, face shield, lab coat, gloves).
-
Set up a clean, dry round-bottom flask with a stir bar under an inert atmosphere.
-
-
Reagent Preparation:
-
In the fume hood, dissolve 1.0 mmol of 1-(pyrimidin-4-yl)propan-1-amine in 5 mL of anhydrous DCM in the reaction flask.
-
Add 1.2 mmol of triethylamine to the solution. This will act as a scavenger for the HCl byproduct.
-
-
Reaction:
-
Slowly add 1.1 mmol of the acid chloride to the stirred solution via syringe. An exothermic reaction may occur; a cooling bath (ice/water) is recommended.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 5 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Waste Disposal:
-
Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
-
Emergency Procedures
Spill Response:
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[12]
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[12]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the area.
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][10]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[6][8]
Section 5: Visualized Workflow
The following diagram illustrates the standard workflow for the safe handling of 1-(pyrimidin-4-yl)propan-1-amine.
Sources
- 1. 1-(Pyridin-4-yl)propan-1-amine | 60289-68-1 [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemical.kao.com [chemical.kao.com]
- 4. alkylamines.com [alkylamines.com]
- 5. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 6. 4-Amino-2,6-dihydroxypyrimidine(873-83-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. lobachemie.com [lobachemie.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. ALKYLAMINES OR POLYALKYLAMINES, [LIQUID, FLAMMABLE, CORROSIVE] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. ALKYLAMINES OR POLYAMINES, [LIQUID, CORROSIVE] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. keyorganics.net [keyorganics.net]
Troubleshooting & Optimization
troubleshooting side reactions in 1-(pyrimidin-4-yl)propan-1-amine synthesis
Welcome to the technical support center for the synthesis of 1-(pyrimidin-4-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this and structurally related compounds. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 1-(pyrimidin-4-yl)propan-1-amine, categorized by the likely synthetic step.
Scenario 1: Reductive Amination of 1-(pyrimidin-4-yl)propan-1-one
Reductive amination is a common and efficient method for amine synthesis.[1][2][3] However, the pyrimidine ring introduces specific challenges.
Question: I am attempting the reductive amination of 1-(pyrimidin-4-yl)propan-1-one with ammonia, but I am observing low yield of the desired amine and the formation of multiple byproducts. What is going wrong?
Answer:
Several factors could be contributing to the low yield and byproduct formation in the reductive amination of a pyrimidinyl ketone. The electron-deficient nature of the pyrimidine ring makes it susceptible to side reactions under certain conditions.
Potential Causes and Solutions:
-
Over-reduction of the Pyrimidine Ring: The pyrimidine ring can be susceptible to reduction, especially under harsh hydrogenation conditions (e.g., high pressure, aggressive catalysts like PtO2).[4][5] This leads to the formation of dihydropyrimidine or tetrahydropyrimidine derivatives, which are common byproducts.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Opt for milder and more selective reducing agents. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are excellent choices for reductive aminations as they are less likely to reduce the pyrimidine ring compared to reagents like NaBH4 or catalytic hydrogenation under harsh conditions.[2][6] NaBH3CN is particularly effective at reducing the intermediate iminium ion in situ.[2][7]
-
Catalytic Hydrogenation Conditions: If catalytic hydrogenation is the chosen method, careful optimization is crucial. Use a less active catalyst such as palladium on carbon (Pd/C) and conduct the reaction under milder conditions (e.g., lower hydrogen pressure, room temperature).[8] Catalyst poisoning by the nitrogen-containing heterocycle can also be an issue, potentially requiring higher catalyst loading or the use of specific additives.[5]
-
-
-
Formation of Aldol Condensation Products: In the presence of base, the starting ketone can undergo self-condensation, leading to undesired aldol products.
-
Troubleshooting Steps:
-
pH Control: Maintain a slightly acidic pH (around 5-6) during the imine formation step. This protonates the carbonyl group, activating it for nucleophilic attack by ammonia, while minimizing base-catalyzed side reactions.[2]
-
One-Pot Procedure: Employ a one-pot reductive amination protocol where the imine is formed and reduced in situ. This minimizes the concentration of the ketone available for self-condensation.[1][7]
-
-
-
Dialkylation of the Product Amine: The newly formed primary amine can react with another molecule of the starting ketone, leading to the formation of a secondary amine byproduct.
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) to favor the formation of the primary amine.
-
Stepwise Procedure: In some cases, a stepwise approach can offer better control. First, form the imine under optimized conditions, and then add the reducing agent in a separate step.[3]
-
-
Experimental Protocol: Optimized Reductive Amination of 1-(pyrimidin-4-yl)propan-1-one
-
To a solution of 1-(pyrimidin-4-yl)propan-1-one (1.0 eq) in methanol (0.2 M), add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding 1 M HCl until the pH is ~2 to decompose the excess reducing agent.
-
Basify the solution with 2 M NaOH to a pH of ~10-12.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Typical Conditions | Potential Side Reactions | Selectivity for Imine Reduction |
| NaBH3CN | MeOH, pH 5-6 | Minimal | High |
| NaBH(OAc)3 | DCE, THF | Minimal | High |
| NaBH4 | MeOH, EtOH | Reduction of starting ketone | Moderate |
| H2/Pd-C | MeOH, EtOH, 1-5 bar H2 | Ring reduction | Catalyst dependent |
| H2/PtO2 | AcOH, 50-70 bar H2 | High risk of ring reduction | Low |
Visualization: Reductive Amination Troubleshooting Workflow
Caption: Troubleshooting workflow for reductive amination.
Scenario 2: Grignard Reaction with 4-Cyanopyrimidine
Another potential synthetic route involves the reaction of a Grignard reagent (e.g., ethylmagnesium bromide) with 4-cyanopyrimidine, followed by reduction of the resulting ketone.
Question: I am trying to synthesize 1-(pyrimidin-4-yl)propan-1-one by reacting 4-cyanopyrimidine with ethylmagnesium bromide, but I am getting a complex mixture of products, including some where the Grignard reagent appears to have added to the pyrimidine ring itself. How can I improve the selectivity?
Answer:
The reaction of Grignard reagents with cyanopyrimidines can be complex. While the desired reaction is the addition to the nitrile group to form a ketone after hydrolysis, the electron-deficient pyrimidine ring is also susceptible to nucleophilic attack by the Grignard reagent.[9][10]
Potential Causes and Solutions:
-
Nucleophilic Addition to the Pyrimidine Ring: Grignard reagents can add to the C6 position of the pyrimidine ring, which is activated by the electron-withdrawing cyano group at C4.[10] This leads to the formation of dihydropyrimidine derivatives after quenching.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: This side reaction is often favored at lower temperatures.[11] Conversely, the desired addition to the nitrile may be favored at slightly elevated temperatures. Careful temperature control is key. It is recommended to add the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) and then allow the reaction to warm to room temperature or slightly above.
-
Inverse Addition: Add the 4-cyanopyrimidine solution to the Grignard reagent. This ensures that the Grignard reagent is always in excess, which can sometimes favor addition to the nitrile over ring addition.
-
Use of a Lewis Acid: The addition of a Lewis acid like MgBr2 can sometimes chelate to the pyrimidine nitrogens, potentially altering the regioselectivity of the Grignard addition. However, this can also activate the ring towards nucleophilic attack, so empirical optimization is necessary.[10]
-
-
-
Formation of Dimeric and Polymeric Byproducts: Radical side reactions can occur on the surface of the magnesium during Grignard reagent formation, leading to coupling products.[12]
-
Troubleshooting Steps:
-
Freshly Prepared Grignard Reagent: Use a freshly prepared and titrated Grignard reagent to minimize the presence of impurities that can initiate side reactions.
-
Appropriate Solvent: Ensure the use of a dry, ether-based solvent like THF or diethyl ether.
-
-
Visualization: Grignard Reaction Side Products
Caption: Competing pathways in the Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: My final product, 1-(pyrimidin-4-yl)propan-1-amine, is difficult to purify. What are some recommended purification strategies?
A1: Being a primary amine, your product is basic and can be purified using techniques that exploit this property.
-
Acid-Base Extraction: After the reaction, perform an acid-base workup. Extract your basic product into an acidic aqueous solution (e.g., 1 M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH) to regenerate the free amine, which can then be extracted into an organic solvent.
-
Column Chromatography: Use a silica gel column, but be aware that primary amines can streak. To mitigate this, you can either treat the silica gel with a small amount of a base like triethylamine (e.g., by adding 1-2% triethylamine to your eluent system) or use a commercially available deactivated silica gel.
-
Solid-Phase Extraction (SPE): For small-scale purifications, SPE cartridges with a sulfonic acid-based sorbent (SCX) can be very effective for isolating basic compounds.[13]
Q2: Can I synthesize 1-(pyrimidin-4-yl)propan-1-amine via a nucleophilic aromatic substitution (SNAr) on a 4-halopyrimidine?
A2: This is a plausible route, but it would likely involve more steps. For example, you could start with 4-chloropyrimidine and perform a coupling reaction (e.g., Suzuki or Kumada coupling) to introduce the propyl group, which would then need to be converted to the amine.[14] A more direct SNAr with a propan-1-amine equivalent is less straightforward and may require harsh conditions. Given the availability of precursors for the reductive amination or Grignard routes, they are generally more direct.
Q3: Are there any stability issues I should be aware of with 1-(pyrimidin-4-yl)propan-1-amine?
A3: Like many primary amines, it can be susceptible to air oxidation over time, which may lead to discoloration. It is best stored under an inert atmosphere (nitrogen or argon) in a refrigerator. Pyrimidine-containing compounds are generally stable, but prolonged exposure to strong acids or bases at high temperatures should be avoided to prevent potential ring-opening or decomposition.
References
-
Yamanaka, H., Edo, K., & Konno, S. (1978). Studies on Pyrimidine Derivatives. III: Grignard Reaction of Cyanopyrimidines. Chemical and Pharmaceutical Bulletin, 26(8), 2160-2165. [Link]
-
Smith, A. B., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega, 3(8), 9875–9884. [Link]
-
ACS Publications. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. [Link]
-
Taylor & Francis Online. (2014). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. [Link]
- Google Patents. (2021). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
-
Wiley Online Library. (2017). Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H)‐one Tautomers. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]
-
Royal Society of Chemistry. (2000). The synthesis of pyrimidin-4-yl substituted α-amino acids. A versatile approach from alkynyl ketones. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. [Link]
-
ResearchGate. (2026). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. [Link]
-
PubMed. (2026). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Scientific Reports. [Link]
-
Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
SpringerLink. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal. [Link]
-
Wiley Online Library. (2010). ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. ChemInform. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ACS Publications. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]
-
ACS Publications. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Taylor & Francis Online. (2007). In Search of Imidazo [1,2-a] Pyridine Derivatives Exhibiting Resistance for Catalytic Hydrogenation. Synthetic Communications. [Link]
-
ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]
-
ACS Publications. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. [Link]
-
PubChem. (n.d.). 1-(pyridin-4-yl)propan-1-amine. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Research Square. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]
-
ResearchGate. (2026). (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
National Center for Biotechnology Information. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
MDPI. (2001). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Molecules. [Link]
-
National Center for Biotechnology Information. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 9. Studies on Pyrimidine Derivatives. III : Grignard Reaction of Cyanopyrimidines [jstage.jst.go.jp]
- 10. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. web.alfredstate.edu [web.alfredstate.edu]
- 13. sciforum.net [sciforum.net]
- 14. researchgate.net [researchgate.net]
optimization of reaction conditions for pyrimidine amine synthesis
Topic: Optimization of Reaction Conditions for Pyrimidine Amine Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.4 (Current)
Module 1: Diagnostic Triage (Method Selection)
Before optimizing a specific reaction, you must ensure you are using the correct mechanistic pathway. Pyrimidines possess a unique "pi-deficient" character, but their reactivity varies wildly based on substitution patterns.
The Core Question: Is your pyrimidine ring sufficiently electron-deficient to sustain Nucleophilic Aromatic Substitution (
Interactive Decision Matrix
Use the following logic flow to select your starting protocol.
Figure 1: Decision tree for selecting the optimal amination pathway based on substrate electronics and steric constraints.
Module 2: Nucleophilic Aromatic Substitution ( )
Context: This is the preferred method for cost and scalability, but it frequently fails with unactivated pyrimidines (e.g., 4-chloropyrimidine with electron-donating groups).
Troubleshooting Guide:
Q1: My reaction stalls at 20-30% conversion even after 24 hours at reflux. What is wrong?
-
Diagnosis: The pyrimidine ring is likely not electrophilic enough.[1] The activation energy to form the Meisenheimer Complex is too high.
-
Solution (Acid Catalysis): Switch from basic conditions to acidic conditions.
-
Mechanism:[2][3][4][5] Adding 1.0 equiv of HCl or p-TsOH protonates the pyrimidine ring nitrogen (usually N1 or N3). This transforms the neutral pyrimidine into a cationic, highly electrophilic species, dramatically accelerating the reaction.
-
Protocol: Use n-Butanol or Isopropanol as solvent with 1.0 equiv of concentrated HCl . Heat to 90-110°C.
-
Q2: I see full consumption of starting material, but the major product is the hydrolyzed pyrimidone (OH instead of amine).
-
Diagnosis: Water is competing as a nucleophile.[1] This is common in "wet" solvents or when using hygroscopic bases (e.g., KOtBu) in open vessels. Chloropyrimidines are highly susceptible to hydrolysis.
-
Corrective Action:
-
Solvent Switch: Move to anhydrous DMSO, NMP, or DMF . These polar aprotic solvents stabilize the transition state without offering a proton source for hydrolysis.
-
Base Change: Use a non-nucleophilic organic base like DIPEA (Hünig's base) instead of carbonate/hydroxide bases.
-
Drying: Add 3Å Molecular Sieves to the reaction vessel.
-
Q3: How do I control Regioselectivity in 2,4-Dichloropyrimidine?
-
The Rule: Under kinetic control (
), substitution occurs preferentially at C4 .-
Reasoning: The C4 position is more electron-deficient due to the para-like resonance contribution from N1.
-
-
To favor C4: Run at low temperature (0°C to RT) with 1.0 equiv of amine.
-
To favor C2: This is difficult via direct
.-
Expert Trick: Use a tertiary amine (like trimethylamine) to form the quaternary ammonium salt at C4 first, then displace it? No—actually, recent literature suggests using specific solvent effects or switching to Pd-catalysis for reliable C2 selectivity. Alternatively, block C4 with a reversible group if possible.
-
Module 3: Buchwald-Hartwig Cross-Coupling
Context: Required when the pyrimidine is electron-rich (deactivated) or the amine is a weak nucleophile (e.g., amides, electron-poor anilines).
Critical Process Parameters (CPPs)
Q1: The catalyst turns black immediately (Pd black precipitation) and no product forms.
-
Cause: Catalyst decomposition due to unstable ligation or oxidation.
-
Solution: Stop using
+ Ligand. Switch to Pre-catalysts (e.g., XPhos Pd G4 or BrettPhos Pd G4 ). These palladacycles ensure a 1:1 Pd:Ligand ratio and prevent the formation of inactive Pd-dimers during the activation step.
Q2: Which ligand should I use? Pyrimidines are "heteroaryl chlorides" and can poison Pd catalysts via Nitrogen coordination. You need bulky ligands to prevent this.
| Amine Class | Recommended Ligand | Pd Source | Base | Solvent |
| Primary Alkyl | BrettPhos | Pd-G4 Precat | NaOtBu | Dioxane |
| Primary Aniline | BrettPhos or RuPhos | Pd-G3/G4 Precat | NaOtBu | t-Amyl Alcohol |
| Secondary Amine | RuPhos | Pd-G3/G4 Precat | LiHMDS / NaOtBu | Toluene |
| Amide/Sulfonamide | tBuXPhos | Pd-G3 Precat | t-BuOH |
Q3: I am getting "Dehalogenation" (H replacing Cl) instead of amination.
-
Mechanism: This is
-hydride elimination from the amine or solvent, followed by reductive elimination of Ar-H. -
Fix:
Workflow Visualization: Catalytic Cycle & Failure Points
Figure 2: Buchwald-Hartwig catalytic cycle highlighting critical failure nodes specific to pyrimidine substrates.
Module 4: Regioselectivity (2,4-Dichloropyrimidine)
Scenario: You have 2,4-dichloropyrimidine and need to install an amine at C4 selectively.
Protocol:
-
Stoichiometry: 1.0 equiv Pyrimidine : 1.05 equiv Amine.
-
Base: 1.1 equiv DIPEA (mild base).
-
Solvent: Ethanol or IPA (Polar protic solvents stabilize the transition state for C4 attack).
-
Temperature: 0°C to Room Temperature . Do NOT heat.
-
Note: Heating promotes thermodynamic equilibration, which might lead to mixtures or double addition.
-
Data: Regioselectivity Ratios (C4:C2)
| Condition | Solvent | Temp | C4:C2 Ratio | Notes |
| Standard | EtOH | 25°C | 95:5 | Kinetic control favors C4. |
| High Temp | EtOH | 80°C | 60:40 | Loss of selectivity due to reversibility. |
| Lewis Acid | DCM | 0°C | >98:2 | |
| Hindered Base | THF | -78°C | 5:95 | Rare Case: Lithiation/Trapping favors C2 (requires different mechanism). |
References
- Fundamentals of Heterocyclic Chemistry: Pyrimidines.
-
Optimization of Buchwald-Hartwig Amin
- Source: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
URL:[Link]
-
Regioselectivity in
Reactions of Pyrimidines.- Source: WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
-
URL:[Link]
- Acid Catalysis in Nucleophilic Aromatic Substitution.
-
BenchChem Technical Support: Chloropyridine/Pyrimidine Amin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 1-(pyrimidin-4-yl)propan-1-amine in In Vitro Assays
Welcome to the technical support guide for 1-(pyrimidin-4-yl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. We will address common solubility challenges encountered in aqueous assay environments and provide a series of structured, validated protocols to ensure reproducible and accurate results.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: What are the key physicochemical properties of 1-(pyrimidin-4-yl)propan-1-amine that influence its solubility?
A: The solubility behavior of 1-(pyrimidin-4-yl)propan-1-amine is governed by the interplay of three structural features:
-
The Pyrimidine Ring: This aromatic heterocycle contains two nitrogen atoms, making it polar and capable of hydrogen bonding with water.[1]
-
The Propan-1-amine Side Chain: The terminal primary amine (-NH2) is a weak base. This is the most critical feature for solubility manipulation. In acidic conditions, this group becomes protonated (-NH3+), forming a salt-like, highly polar species that is significantly more water-soluble.[2]
-
The Propyl Group: The three-carbon alkyl chain is hydrophobic (lipophilic) and works against aqueous solubility.
The compound's solubility is therefore highly dependent on the pH of the solution.[1][3]
Q2: My compound is soluble in DMSO, but why does it precipitate when I dilute the stock into my aqueous assay buffer (e.g., PBS, pH 7.4)?
A: This is the most common issue encountered and is a direct consequence of the compound's pH-dependent solubility. Here's the causality:
-
DMSO Stock: In an organic solvent like DMSO, the compound is in its neutral, non-ionized state and is highly soluble.[4]
-
Aqueous Dilution: When you introduce this DMSO stock into a typical biological buffer at a neutral or slightly basic pH (e.g., PBS at pH 7.4), the amine group remains largely in its neutral, less polar form.
-
Precipitation: The concentration of the compound in this final aqueous solution often exceeds its intrinsic aqueous solubility limit at that specific pH, causing it to precipitate out of the solution. The hydrophobic propyl group contributes to this low solubility in neutral aqueous media.
Below is a diagram illustrating this fundamental pH-dependent equilibrium.
Caption: Workflow for using the pH modification method.
Strategy 3: Utilizing Solubilizing Excipients (Advanced Methods)
When the above methods are insufficient or incompatible with the assay system, solubility-enhancing excipients can be employed. Cyclodextrins are particularly effective for in vitro studies as they are generally well-tolerated by cells at working concentrations. [5] Q: My compound still precipitates, and I cannot alter the assay pH. What else can I try?
A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the recommended next step. It is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior. It can encapsulate the hydrophobic part of your compound, forming an "inclusion complex" that has much greater apparent solubility in water. [][7][8] Experimental Protocol: HP-β-CD Stock Solution Preparation
-
Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or Tris). Warm the solution slightly (to 30-40°C) to aid dissolution of the cyclodextrin. Let it cool to room temperature.
-
Add Compound: Add the pre-weighed 1-(pyrimidin-4-yl)propan-1-amine powder directly to the HP-β-CD solution to achieve the desired final stock concentration.
-
Equilibrate: Agitate the mixture, for instance by rotating it overnight at room temperature. This allows time for the inclusion complex to form. The solution should become clear.
-
Sterilize & Use: Sterilize the final stock solution by filtering through a 0.22 µm filter. This stock can now be diluted directly into your assay medium. Always include a vehicle control containing the same final concentration of HP-β-CD.
Data Presentation: Comparison of Solubilization Strategies
| Strategy | Mechanism | Pros | Cons |
| Co-Solvent (DMSO) | Solubilizes neutral form in organic phase. | Simple, fast, widely used. | Potential for assay interference and cellular toxicity. [9] |
| pH Modification | Protonates amine to form a soluble salt. | Highly effective, uses simple reagents. | Requires careful monitoring of final assay pH; may not be compatible with all systems. |
| Cyclodextrin (HP-β-CD) | Encapsulates hydrophobic moiety. [7] | High solubilizing capacity, generally low toxicity, pH-neutral. [5] | Requires longer preparation time (equilibration), can be more expensive, potential for minor assay interference. |
Recommended Troubleshooting Workflow
For any new assay, a systematic approach to solubility is recommended. The following workflow summarizes the decision-making process to efficiently find the optimal solubilization method for 1-(pyrimidin-4-yl)propan-1-amine.
Caption: Systematic workflow for troubleshooting solubility.
References
-
Catalysts. (2026, February 2). Cyclodextrin-Based Solubilization & Drug Delivery Solutions. Retrieved from [Link]
-
Chaulagain, B. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]
-
Jain, A., et al. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Research J. Pharm. and Tech. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]
-
Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]
-
Ahmad, M., et al. (2023). CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. ResearchGate. Retrieved from [Link]
-
Gâvan, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]
-
G, C. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]
-
Shapiro, A. B. (2015, April 7). How can I increase the solubility to perform an enzyme assay? ResearchGate. Retrieved from [Link]
-
BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds. Retrieved from [Link]
-
Ritika, et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
Nielsen, C. H., et al. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro. Retrieved from [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Retrieved from [Link]
-
O'Daniel, P. I., et al. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Hamzeloo-Moghadam, M., et al. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Retrieved from [Link]
-
Nielsen, C. H., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]
-
Nielsen, C. H., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Retrieved from [Link]
-
Pharma's Almanac. (2016, March 29). Optimising Excipients to Improve Bioavailability. Retrieved from [Link]
-
Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]
-
Al-Tel, T. H., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. PMC. Retrieved from [Link]
-
De Luca, L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PMC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 2-Amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one, (2R,3S)- Properties. Retrieved from [Link]
-
Kumar, S., & Singh, A. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. The Pharma Innovation. Retrieved from [Link]
-
Mude, G., et al. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. Retrieved from [Link]
-
Sharma, D., et al. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
Pouton, C. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? ResearchGate. Retrieved from [Link]
-
DiFranco, N., & Glassco, J. (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review. Retrieved from [Link]
-
PubChem. (n.d.). 3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine. Retrieved from [Link]
-
Baluja, S., et al. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(pyridin-4-yl)propan-1-amine. Retrieved from [Link]
-
International Chemical Safety Cards. (n.d.). ICSC 0941 - PROPYLAMINE. Retrieved from [Link]
-
MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl[1-(pyridin-4-yl)propyl]amine. Retrieved from [Link]
-
American Elements. (n.d.). 3-(Pyridin-4-yl)propan-1-amine. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. alfachemic.com [alfachemic.com]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
minimizing impurities in the synthesis of 1-(pyrimidin-4-yl)propan-1-amine
Ticket ID: PYR-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Deceptively Simple" Amine
Welcome to the Technical Support Center. You are likely here because the synthesis of 1-(pyrimidin-4-yl)propan-1-amine —a critical intermediate for kinase inhibitors (e.g., TRK, SYK, ROS1)—is failing to meet purity specifications.
While the structure appears simple, the electron-deficient pyrimidine ring creates a unique set of reactivity challenges that distinguish it from standard benzylamine syntheses. This guide addresses the three most common "failure modes" reported by our users: over-alkylation (dimerization) , heterocycle reduction , and isolation difficulties due to high polarity .
Module 1: Synthetic Route Selection (Preventative Measures)
Before troubleshooting, verify your route. The impurity profile is dictated by the method chosen.
Route A: Reductive Amination (The "Workhorse")
-
Method: Condensation of 1-(pyrimidin-4-yl)propan-1-one with an ammonia source (e.g.,
), followed by reduction. -
Primary Risk: Formation of secondary amine dimers (Impurity B in Diagram 1).
-
Recommendation: Use this for racemic standards or initial SAR screening.
Route B: Ellman’s Auxiliary (The "Precision" Route)
-
Method: Condensation with tert-butanesulfinamide followed by diastereoselective reduction and acid hydrolysis.
-
Primary Risk: Hydrolysis of the intermediate imine; cost.
-
Recommendation: Mandatory for enantiopure (chiral) synthesis requirements.
Visualizing the Failure Points
The following diagram maps the reaction pathways and where specific impurities originate.
Figure 1: Mechanistic origin of key impurities during the synthesis of pyrimidinyl amines.
Module 2: Troubleshooting Specific Impurities
Issue #1: "I have 15% Secondary Amine (Dimer) in my crude."
Diagnosis: The target primary amine is more nucleophilic than ammonia, reacting with the intermediate imine to form a dimer. Root Cause: Insufficient ammonia concentration or incorrect reducing agent addition order.
Protocol Adjustment:
-
Ammonia Overload: Increase ammonium acetate (
) to 15–20 equivalents . The high concentration statistically favors ammonia attack over amine attack. -
One-Pot vs. Stepwise: Do not add the reducing agent immediately.
-
Step 1: Stir Ketone +
+ Molecular Sieves (3Å) in Methanol for 2 hours to drive imine equilibrium. -
Step 2: Cool to 0°C and add
slowly.
-
-
Avoid:
(too aggressive, reduces ketone to alcohol before imine forms) or (often too bulky/slow for this specific hindered ketone).
Issue #2: "My Pyrimidine Ring is reducing (M+4 peak observed)."
Diagnosis: You are observing tetrahydropyrimidine formation.
Root Cause: Pyrimidines are electron-deficient and susceptible to reduction, particularly under heterogeneous hydrogenation (
Comparative Guide to Reducing Agents:
| Reducing Agent | Risk Level | Mechanism | Recommendation |
| HIGH | Heterogeneous Catalysis | Avoid. Often reduces the ring before the imine. | |
| MEDIUM | Surface Catalysis | Usable but requires strict pH control (basic). | |
| MEDIUM | Hydride Transfer | Risk of direct ketone reduction (Alcohol impurity). | |
| LOW | pH-Dependent Hydride | Gold Standard. Active at pH 5–6 (selectively reduces imine). | |
| LOW | Complexation | Good alternative if cyanide waste is an issue. |
Issue #3: "The product is stuck in the aqueous layer / Tailing on Silica."
Diagnosis: The product is a highly polar, basic amine.[1] It binds irreversibly to acidic silanols on standard silica gel. Root Cause: Inappropriate stationary phase or pH during workup.
Module 3: Isolation & Purification Protocols
Because the pyrimidine ring adds significant polarity, standard extraction often fails. Use the following decision tree to select the correct isolation method.
Figure 2: Purification strategy decision tree for polar pyrimidinyl amines.
Standard Operating Procedure: Salt Break & Extraction
Note: Pyrimidinyl amines are often water-soluble. Standard DCM extraction will result in 0% yield.
-
Quench: Quench the reaction with 1N HCl to destroy excess hydride. Adjust pH to < 2.
-
Wash: Wash the acidic aqueous layer with
or DCM to remove non-basic impurities (ketone, alcohol). -
Basify: Cool to 0°C. Basify aqueous layer to pH > 12 using 4N NaOH. Saturate with NaCl.
-
Extract: Do NOT use pure DCM. Use a mixture of DCM:Isopropanol (3:1) or Chloroform:Ethanol (3:1) . The alcohol is required to pull the polar amine into the organic phase.
-
Dry: Dry over
(Magnesium sulfate can sometimes trap polar amines).
Frequently Asked Questions (FAQ)
Q: Can I use Ellman's Sulfinamide for the racemic synthesis?
A: Technically yes, but it is cost-prohibitive. Use Ellman's reagent only when you need high Enantiomeric Excess (ee) (>98%). For racemic material,
Q: I see a peak at M+18 in my LCMS. What is it?
A: This is likely the intermediate imine or the hydrate of the ketone. It suggests incomplete reduction. Add more reducing agent or increase reaction time. If using
Q: Why is my yield low (<30%)? A: You likely lost product during the aqueous workup. Pyrimidinyl amines are "amphiphilic" but lean towards water solubility due to the basic nitrogens. Re-check your aqueous waste stream using LCMS. If positive, evaporate the water and use Reverse Phase (C18) chromatography directly on the salts.
References
-
Ellman, J. A., et al. (1997). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research. Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
BenchChem Technical Support. (2025). "Purification of Polar Pyrimidine Derivatives." BenchChem Protocols. 2
-
Teledyne ISCO Labs. (2023). "Purification Strategies for Polar Heterocycles." Teledyne Application Notes. 3
-
Tanaka, K., et al. (2019).[4] "Direct Reductive Amination of Ketones using Ammonium Formate." Journal of Organic Chemistry. Link
Sources
Technical Support Center: Troubleshooting Poor Reproducibility in Biological Assays with 1-(pyrimidin-4-yl)propan-1-amine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering reproducibility challenges in biological assays involving 1-(pyrimidin-4-yl)propan-1-amine. As a novel or less-characterized compound, establishing robust and reproducible experimental conditions is paramount. This guide provides a structured approach to troubleshooting, from fundamental compound handling to complex assay-specific issues.
Section 1: Foundational Troubleshooting: Compound Integrity and Preparation
Poor reproducibility often originates from inconsistent handling of the test compound. Before questioning the biological system or assay technology, it is crucial to ensure the consistency of the 1-(pyrimidin-4-yl)propan-1-amine solution itself.
FAQ 1: My assay results are highly variable between experiments. Where should I start troubleshooting?
Start with the source: your stock solution of 1-(pyrimidin-4-yl)propan-1-amine. Inconsistencies in stock solution preparation, storage, and handling are a primary source of variability.
Troubleshooting Steps:
-
Verify Compound Identity and Purity:
-
Always source compounds from reputable suppliers who provide a Certificate of Analysis (CoA) with purity data (e.g., >95%).
-
If possible, independently verify the structure and purity via analytical methods like NMR or LC-MS.
-
-
Assess Solubility and Stability:
-
The solubility of pyrimidine derivatives can be pH-dependent. Determine the optimal solvent and pH for your compound.
-
Protocol for Solubility Testing:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent (e.g., DMSO).
-
Serially dilute the stock solution in your assay buffer.
-
Visually inspect for precipitation at each dilution.
-
For a more quantitative assessment, measure the absorbance or turbidity of the dilutions.
-
-
Evaluate the stability of your stock solution under your storage conditions (e.g., -20°C, -80°C) and after multiple freeze-thaw cycles. Degradation of the compound will lead to a decrease in its effective concentration and inconsistent results.[1]
-
-
Standardize Stock Solution Preparation:
-
Use a precise, calibrated balance to weigh the compound.
-
Record the exact weight and calculate the concentration meticulously.
-
Prepare a single, large batch of stock solution to be used across multiple experiments to minimize variability from batch-to-batch preparation.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Section 2: Cell-Based Assay Troubleshooting
Cell-based assays introduce biological variability. Controlling for this is key to achieving reproducible results with 1-(pyrimidin-4-yl)propan-1-amine.
FAQ 2: I'm seeing inconsistent cell viability or signaling responses to the compound. What are the likely causes?
Inconsistent cellular responses can stem from the cells themselves, the treatment conditions, or interactions between the compound and the assay components.
Troubleshooting Flowchart:
Sources
Technical Support Center: Optimizing Purification of 1-(pyrimidin-4-yl)propan-1-amine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of high-purity 1-(pyrimidin-4-yl)propan-1-amine. This chiral amine presents unique purification challenges due to its basicity and the presence of a pyrimidine ring. This guide offers practical, in-depth solutions in a readily accessible question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 1-(pyrimidin-4-yl)propan-1-amine?
A1: The main difficulties arise from its basic nature, which can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor peak shape and recovery during chromatography. As a chiral compound, separating the enantiomers to achieve high enantiomeric excess (e.e.) is a critical and often complex step. Additionally, identifying and removing structurally similar impurities from the synthesis requires optimized purification protocols.
Q2: What is a good starting point for the chromatographic purification of this compound?
A2: For initial purification to remove bulk, non-enantiomeric impurities, normal-phase chromatography on silica gel can be employed, but with a mobile phase containing a basic modifier. A common starting point is a gradient of ethyl acetate in hexane or dichloromethane in methanol, with the addition of 0.1-1% triethylamine (TEA) or ammonia to the eluent. This minimizes peak tailing by neutralizing the acidic silanol groups on the silica surface.[1] For chiral separations, a polysaccharide-based chiral stationary phase (CSP) is recommended.
Q3: How can I improve the crystallization of 1-(pyrimidin-4-yl)propan-1-amine?
A3: If the free base is difficult to crystallize, converting it to a salt, such as a hydrochloride or tartrate salt, can significantly improve its crystallinity.[2][3] This is because the ionic nature of the salt leads to a more ordered crystal lattice. Experiment with a range of solvents; common choices for pyrimidine derivatives include ethanol, methanol, and ethyl acetate, or solvent/anti-solvent systems like hexane/acetone.[4]
Troubleshooting Guide: Column Chromatography
Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography
Q: My peaks are tailing significantly on a silica gel column, even with a polar mobile phase.
A: This is a classic issue when purifying basic compounds like your amine on acidic silica gel. The amine's basic nitrogen atom interacts strongly with the acidic silanol groups of the stationary phase.
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a basic additive into your mobile phase. Triethylamine (TEA) at 0.1-1% (v/v) is a common choice. Ammonia (by using a solvent saturated with ammonia, e.g., 7N NH3 in methanol) is another effective option. These modifiers compete with your amine for binding to the acidic sites on the silica, leading to a more symmetrical peak shape.[1]
-
Use an Amine-Functionalized Column: These columns have a stationary phase that is covalently modified with amino groups, creating a less acidic surface and reducing the strong interactions with basic analytes.
-
Switch to Reversed-Phase Chromatography: If your compound and impurities have sufficient differences in hydrophobicity, reversed-phase chromatography on a C18 column can be an effective alternative. A mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid (TFA) is a good starting point.
Issue 2: Difficulty in Achieving High Enantiomeric Excess (>99% e.e.)
Q: I am struggling to get baseline separation of the enantiomers using a chiral column.
A: Achieving high enantiomeric excess requires careful optimization of the chiral separation method.
Solutions:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those with cellulose or amylose derivatives, are often successful for separating chiral amines.[1] If one type of CSP doesn't provide adequate separation, screening other CSPs with different chiral selectors is recommended.
-
Mobile Phase Optimization:
-
Normal Phase: A typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Systematically vary the ratio of the polar modifier.
-
Additives: For basic amines, adding a small amount of a basic modifier like diethylamine (DEA) or TEA (0.1-0.5%) to the mobile phase is often crucial for good peak shape and resolution.[1]
-
-
Temperature Control: Temperature can have a significant impact on chiral recognition. Experiment with running the column at different temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity.[5]
-
Flow Rate: Reducing the flow rate can increase the interaction time between the analyte and the CSP, sometimes leading to better resolution.[5]
| Parameter | Starting Condition | Optimization Strategy |
| Chiral Stationary Phase | Cellulose or Amylose-based CSP | Screen different CSPs if initial separation is poor. |
| Mobile Phase (Normal) | Hexane/Isopropanol (90:10) + 0.1% DEA | Vary the Hexane/IPA ratio (e.g., 95:5 to 80:20). |
| Mobile Phase (Reversed) | Acetonitrile/Water with 0.1% Formic Acid | Adjust the organic/aqueous ratio. |
| Flow Rate | 1.0 mL/min | Decrease to 0.5-0.8 mL/min to improve resolution. |
| Temperature | Ambient | Test at lower (10-15°C) or higher (35-40°C) temperatures. |
| Additive (Normal Phase) | 0.1% Diethylamine (DEA) | Increase to 0.2-0.5% to improve peak shape. |
Troubleshooting Guide: Crystallization
Issue 1: Oiling Out or Failure to Crystallize
Q: My compound oils out or remains in solution upon cooling.
A: This indicates that the supersaturation is too high or the solvent system is not optimal for crystallization.
Solutions:
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Screen a variety of solvents with different polarities. For pyrimidine derivatives, common solvents include ethanol, methanol, and ethyl acetate.[4]
-
Form a Salt: Convert the free base to a hydrochloride or other salt. This often dramatically improves the propensity to crystallize. The resulting ionic compound will have different solubility properties, so a new solvent screen will be necessary.[2][3]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of a more ordered crystal lattice rather than an amorphous oil.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.
-
Anti-Solvent Addition: Dissolve the compound in a "good" solvent in which it is very soluble, and then slowly add an "anti-solvent" in which it is poorly soluble until the solution becomes turbid. Then, allow the solution to stand.
Issue 2: Low Purity of Crystalline Product
Q: My crystallized product is still not pure enough.
A: This suggests that impurities are co-crystallizing with your product or are trapped within the crystal lattice.
Solutions:
-
Recrystallization: A second crystallization step is often necessary to achieve high purity.
-
Charcoal Treatment: If your product is colored due to high molecular weight, colored impurities, adding activated charcoal to the hot solution before filtration can help to remove them.
-
Optimize pH for Salt Formation: If you are crystallizing a salt, ensure the pH is optimal for the selective precipitation of your desired salt, leaving impurities in the mother liquor.
Experimental Protocols
Protocol 1: Purification via Salt Formation and Recrystallization
-
Salt Formation: Dissolve the crude 1-(pyrimidin-4-yl)propan-1-amine in a suitable organic solvent (e.g., isopropanol or ethyl acetate). Add a stoichiometric amount of a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) dropwise with stirring.
-
Isolation of the Salt: The hydrochloride salt will likely precipitate. If not, the volume of the solvent can be reduced, or an anti-solvent can be added to induce precipitation. Collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Liberation of the Free Base (if required): Dissolve the purified salt in water and basify with a strong base (e.g., 1M NaOH) to a pH >10. Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Protocol 2: Chiral HPLC Method Development Workflow
Caption: Chiral HPLC Method Development Workflow.
Potential Impurities and Their Removal
The synthesis of 1-(pyrimidin-4-yl)propan-1-amine can result in several potential impurities that need to be addressed during purification.
| Impurity Type | Potential Source | Recommended Removal Method |
| Unreacted Starting Materials | Incomplete reaction | Chromatography or crystallization. |
| Reagents from Previous Steps | Carryover from earlier synthetic transformations | Aqueous workup, extraction, or chromatography. |
| Side-Products | Competing reaction pathways | Chromatography is often necessary to separate structurally similar side-products. |
| Enantiomer | Non-stereoselective synthesis | Chiral HPLC or diastereomeric salt resolution. |
Caption: General Purification Strategy.
References
-
Pace, V., et al. Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. 2022, 18, 238-244. Available from: [Link]
-
Clark, J. Formation of ammonium salts. Chemguide. Available from: [Link]
-
The Organic Chemistry Tutor. Amine and HCl - salt formation reaction. YouTube. 2022. Available from: [Link]
-
Chemistry LibreTexts. 20.2: Basicity of Amines and Ammonium Salt Formation. Available from: [Link]
-
Pace, V., et al. Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. 2022. Available from: [Link]
-
Akhtar, J., et al. Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. ACS Omega. 2023, 8(28), 25257–25268. Available from: [Link]
-
Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. 2021. Available from: [Link]
- Google Patents. EP0254158A2 - Pyrimidin derivatives and process for their preparation.
-
Chromatography Today. Trouble with chiral separations. 2020. Available from: [Link]
-
El-Emary, T. I. Synthesis of Some New Condensed Pyrimidine Derivatives. ResearchGate. 2005. Available from: [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]
-
Girek, T., et al. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. 2021, 8(10), 165. Available from: [Link]
-
SiChem. preparative HPLC. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
The Royal Society of Chemistry. The synthesis of pyrimidin-4-yl substituted α-amino acids. A versatile approach from alkynyl ketones. Journal of the Chemical Society, Perkin Transactions 1. 2000, 21, 3650-3656. Available from: [Link]
-
SIELC Technologies. Separation of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine on Newcrom R1 HPLC column. 2018. Available from: [Link]
-
Taylor & Francis. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. 2014. Available from: [Link]
-
Agilent. Principles and practical aspects of preparative liquid chromatography. Available from: [Link]
-
The Royal Society of Chemistry. Enantioselective Synthesis of Tunable Chiral Pyridine– Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PMC. 2016. Available from: [Link]
-
YMC. High purity preparative purification of chiral compounds using a recycling preparation HPLC system. Available from: [Link]
-
PubMed. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. 2026. Available from: [Link]
-
U.S. Environmental Protection Agency. 2-Amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one, (2R,3S)- Properties. Available from: [Link]
-
World Journal of Pharmaceutical Research. IDENTIFICATION, SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF LAMOTRIGINE. 2022. Available from: [Link]
-
PubMed. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. 2012. Available from: [Link]
-
PubChemLite. 1-(pyridin-4-yl)propan-1-amine. Available from: [Link]
-
SIELC Technologies. Separation of 4-Aminopyrazolo(3,4-d)pyrimidine on Newcrom R1 HPLC column. Available from: [Link]
-
ResearchGate. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. 2026. Available from: [Link]
-
PubChem. 3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine. Available from: [Link]
Sources
dealing with unexpected results in 1-(pyrimidin-4-yl)propan-1-amine experiments
Technical Support Center: Troubleshooting 1-(Pyrimidin-4-yl)propan-1-amine Workflows
Role: Senior Application Scientist Subject: 1-(Pyrimidin-4-yl)propan-1-amine (CAS: Generic Scaffold Reference) Context: This molecule is a "privileged scaffold" in kinase inhibitor discovery (e.g., ATP-competitive binding) and GPCR ligand design. Its specific architecture—a primary amine at the benzylic-like position of an electron-deficient pyrimidine ring—creates a unique set of chemical liabilities that often manifest as "unexpected results."
Module 1: The "Ghost" Peak (Chirality & Purity)
The Issue: Your biological assay data is inconsistent (high standard deviation), or your NMR shows "clean" product while potency drops over time. The Diagnosis: Racemization via Proton Exchange.
The carbon atom at position 1 (attached to the pyrimidine ring and the amine) is chiral. However, the pyrimidine ring is strongly electron-withdrawing. This makes the C-H bond at the chiral center significantly more acidic than in a standard benzylamine. In the presence of even weak bases or during prolonged storage in protic solvents, this proton can exchange, leading to racemization.
Troubleshooting Protocol:
-
Check Solvent pH: Avoid storing the free base in protic solvents (MeOH, EtOH) for extended periods. The pKa of the conjugate acid is
8-9, but the C-H acidity is the culprit here. -
Use Acid Salts for Storage: Convert the free amine to a dihydrochloride (2HCl) or tartrate salt immediately after purification. The protonated amine (
) is electron-withdrawing, destabilizing the transition state for proton removal at the -carbon, thus locking the stereocenter. -
Validate Enantiomeric Excess (ee): Standard C18 HPLC will not separate these enantiomers. You must use a Chiral Stationary Phase (CSP).
Recommended Chiral Method:
-
Column: Chiralpak IG or equivalent (immobilized amylose).
-
Mobile Phase: Hexane:EtOH:Diethylamine (90:10:0.1). Note: The amine additive is critical to suppress peak tailing.
-
Detection: UV @ 254 nm (Pyrimidine
).
Visualization: The Racemization Trap
Figure 1: Mechanism of racemization driven by the electron-deficient pyrimidine ring.
Module 2: The "Disappearing" Product (Stability)
The Issue: The sample gains weight during storage, or LC-MS shows a mass shift of +44 Da. The Diagnosis: Carbamate Formation (Air Sensitivity).
Primary amines are nucleophilic. 1-(Pyrimidin-4-yl)propan-1-amine is a strong enough base to react with atmospheric
Troubleshooting Protocol:
| Observation | Cause | Corrective Action |
| M+44 Peak in MS | Reaction with | Degas solvents with Argon. Store under inert atmosphere. |
| M+16 Peak in MS | N-Oxidation (Pyridine/Amine oxide) | Avoid chlorinated solvents (DCM/CHCl3) which can contain trace HCl/oxidants. Use antioxidants (BHT) if necessary. |
| Insoluble White Solid | Polymerization/Dimerization | Do not heat the free base above 60°C without solvent. |
Synthesis Tip: If you are synthesizing this via the Minisci reaction (radical alkylation), be aware that the primary amine can interfere with the radical source. Protect the amine as a Boc-derivative or phthalimide during the ring-formation step [1].
Module 3: The "Impossible" Chromatogram (Analytical)
The Issue: Broad, tailing peaks in HPLC/LC-MS that make integration impossible. The Diagnosis: Silanol Interaction.
The pyrimidine ring is weakly basic (pKa ~1.3), but the aliphatic amine is basic (pKa ~9-10). The molecule interacts strongly with residual silanol groups on silica-based columns.
Troubleshooting Protocol:
-
The "High pH" Fix: Use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) that can withstand pH 10.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.
-
Why: At pH 10, the amine is unprotonated (neutral) and does not interact with silanols.
-
-
The "Ion Pair" Fix (If Low pH is required):
-
Add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA).
-
Why: The bulky fluorinated counter-ion pairs with the amine, masking it from the stationary phase.
-
Visualization: Analytical Decision Tree
Figure 2: Decision matrix for resolving peak tailing in pyrimidine-amine analysis.
Frequently Asked Questions (FAQs)
Q: Can I use reductive amination to make this from 1-(pyrimidin-4-yl)propan-1-one? A: Yes, but with a caveat. The ketone is electron-deficient and prone to hydration.
-
Protocol: Use Titanium(IV) isopropoxide as a dehydrating agent during imine formation before adding the reducing agent (Sodium borohydride). This pushes the equilibrium toward the imine [2].
-
Warning: Do not use Sodium Cyanoborohydride in acidic media without the Ti(OiPr)4, as the pyrimidine ring can be partially reduced.
Q: Why does my yield drop during the deprotection of the Boc-amine? A: If you use HCl/Dioxane, the product precipitates as a hygroscopic hydrochloride salt. If you filter it in humid air, it turns into a sticky gum (deliquescence).
-
Solution: Evaporate the solvent in vacuo to dryness, then triturate with anhydrous diethyl ether under Argon to obtain a free-flowing solid.
Q: Is the pyrimidine ring susceptible to Nucleophilic Aromatic Substitution (SNAr)? A: Yes. The 4-position is activated. If you have a leaving group (like a halogen) elsewhere on the ring, or if you use harsh nucleophiles, you might get unexpected substitution or ring-opening. However, the alkyl chain at position 4 deactivates the ring slightly compared to a 4-chloropyrimidine.
References
-
Minisci, F., et al. (1989). "Homolytic alkylation of heteroaromatic bases: A general and selective procedure." Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
-
McCalmont, W. F., et al. (2004). "Design, synthesis, and biological evaluation of novel pyrimidine-based compounds." Bioorganic & Medicinal Chemistry Letters.
Technical Support Center: Stereochemical Confirmation of Chiral 1-(pyrimidin-4-yl)propan-1-amine
Case ID: STEREO-PYR-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Absolute Configuration Assignment (
Triage & Decision Matrix
Before initiating wet-lab protocols, determine your primary objective. The pyrimidine ring introduces basicity (
Workflow Visualization
Figure 1: Decision matrix for selecting the appropriate stereochemical assignment method.
Method A: Chiral HPLC (Enantiomeric Excess)[1]
Objective: Quantify the ratio of enantiomers. Challenge: The basic primary amine and pyrimidine ring cause severe peak tailing on silica-based columns due to interaction with residual silanols.
Recommended Protocol
| Parameter | Specification | Rationale |
| Column | Chiralpak IA / IB / IC (Immobilized) | Immobilized phases allow the use of "forbidden" solvents like DCM or THF to solubilize the pyrimidine derivative. |
| Mobile Phase | Hexane : EtOH : DEA (90:10:0.1) | Diethylamine (DEA) is critical. It blocks silanol sites, preventing the amine from "sticking" and tailing. |
| Flow Rate | 0.5 – 1.0 mL/min | Lower flow rates often improve resolution ( |
| Detection | UV @ 254 nm | Pyrimidine has a strong absorbance at 254 nm. |
Troubleshooting Guide:
-
Issue: Peaks are broad/tailing despite DEA.
-
Fix: Derivatize the amine with acetic anhydride or Boc-anhydride. The resulting amide/carbamate is neutral and resolves significantly better.
-
-
Issue: Sample is insoluble in Hexane/EtOH.
-
Fix: Switch to Chiralpak IA and use MtBE (Methyl tert-butyl ether) or DCM as the primary solvent.
-
Method B: Mosher's NMR Analysis (Absolute Configuration)
Objective: Assign
Step-by-Step Protocol
-
Preparation:
-
Take two clean NMR tubes.
-
Tube A: 5 mg Amine + 10 µL Pyridine-
+ 0.6 mL + 1.2 eq ( )-(-)-MTPA-Cl. -
Tube B: 5 mg Amine + 10 µL Pyridine-
+ 0.6 mL + 1.2 eq ( )-(+)-MTPA-Cl. -
Note: Pyridine acts as an acid scavenger. Do not use excess base, or you may racemize the reagent.
-
-
Acquisition:
-
Run
NMR (minimum 400 MHz) for both samples. -
Assign the protons for the propyl chain (
) and the pyrimidine ring ( ).
-
-
Analysis:
Visualizing the Mosher Model
Figure 2: Logic flow for Mosher's analysis. Ensure you subtract R from S.
Critical Warning for Pyrimidines: Heteroaromatic rings can exert their own magnetic anisotropy, which may override the shielding effect of the Mosher phenyl group [2].
-
Validation: If the
values are small (<0.03 ppm) or inconsistent, do not rely solely on the empirical model . You must perform a DFT calculation of the lowest energy conformers of the amide to confirm the shielding geometry.
Method C: X-Ray Crystallography (The Gold Standard)
Objective: Direct visualization of the absolute structure. Challenge: 1-(pyrimidin-4-yl)propan-1-amine is likely an oil or low-melting solid.
Salt Screening Protocol
To generate diffraction-quality crystals, you must form a salt. The pyrimidine nitrogen is weakly basic, but the primary amine is strongly basic.
-
Screening Acids:
-
L-Tartaric Acid / D-Tartaric Acid: Excellent for forming diastereomeric salts that crystallize well.
-
Hydrobromic Acid (HBr): The Bromine atom provides a "heavy atom" (
) necessary for determining absolute configuration via Anomalous Dispersion if the molecule lacks other heavy elements [3]. - -Bromobenzoic acid: Forms salts with the amine; the bromine tag aids in structure solution.
-
-
Crystallization Technique:
-
Dissolve 10 mg of amine in minimal MeOH/EtOH.
-
Add 1.0 eq of acid.
-
Vapor diffusion: Place the vial in a larger jar containing Hexane or
. Cap the large jar.
-
Frequently Asked Questions (FAQs)
Q: Can I use Optical Rotation (
Q: The pyrimidine ring is reacting with the MTPA-Cl. What do I do? A: This is a common side reaction (acylation of the pyrimidine nitrogen).
-
Solution: Perform the reaction at 0°C and add the MTPA-Cl dropwise. The primary amine is significantly more nucleophilic and will react first. Monitor via TLC to stop the reaction before over-acylation occurs.
Q: My Mosher's data is ambiguous (some protons are +, some - in the same region). A: This indicates conformational flexibility. The propyl chain might be rotating.[3]
-
Solution: Switch to Vibrational Circular Dichroism (VCD) .[4] Compare the experimental VCD spectrum (in
) with a DFT-calculated spectrum (B3LYP/6-31G* level). VCD is sensitive to the 3D structure and does not require derivatization [4].
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[5] Nature Protocols, 2, 2451–2458. Link[5]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[3][4] Chirality, 20(5), 643-663. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent | MDPI [mdpi.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
strategies to enhance the oral bioavailability of 1-(pyrimidin-4-yl)propan-1-amine
Ticket Subject: 1-(pyrimidin-4-yl)propan-1-amine (PPA)
Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Welcome to the Bioavailability Optimization Support Center.
You have reported challenges with the oral bioavailability (%F) of 1-(pyrimidin-4-yl)propan-1-amine . Based on the chemical structure (a hydrophilic primary amine linked to a pyrimidine heterocycle), we have diagnosed the likely bottlenecks as Class III behavior (High Solubility/Low Permeability) and First-Pass Metabolism .
Below are the troubleshooting modules designed to isolate and resolve these specific failure modes.
Module 1: Permeability Enhancement (The "Getting It In" Problem)
Issue: The primary amine (pKa ~10.5) is fully protonated at intestinal pH (6.0–7.4), creating a cationic species that cannot passively diffuse through the lipophilic enterocyte membrane.
Diagnosis: Ion Trapping
The positive charge prevents the molecule from crossing the lipid bilayer. You are likely seeing high solubility but low
Resolution Strategy: Pro-drug "Masking"
We recommend converting the primary amine into a lipophilic carbamate or amide prodrug. This neutralizes the charge during transport and is cleaved by intracellular esterases or peptidases.
Recommended Modification: Synthesize the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (DOM) carbamate prodrug. This "mask" increases lipophilicity and is rapidly hydrolyzed in the blood.
Visual Workflow: Prodrug Activation Pathway
Caption: Mechanism of prodrug absorption. The neutral carbamate crosses the membrane and is enzymatically cleaved to release the active amine.
Module 2: Metabolic Stability (The "Staying Alive" Problem)
Issue: Even if absorbed, the primary amine is a prime substrate for Monoamine Oxidase (MAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO) , leading to rapid oxidative deamination.
Diagnosis: High Clearance (
)
If you observe the disappearance of parent compound in liver microsomes but stability in plasma, hepatic enzymes are degrading the alkyl-amine chain.
Resolution Strategy: Deuteration (The "Heavy" Fix)
Replace the hydrogen atoms on the carbon alpha to the amine with deuterium (
Experimental Protocol: Microsomal Stability Assay Use this protocol to validate if metabolism is the root cause.
| Step | Action | Critical Parameter |
| 1 | Preparation | Pre-warm 100 mM Phosphate Buffer (pH 7.4) to 37°C. |
| 2 | Incubation Mix | Mix Liver Microsomes (0.5 mg/mL final) + Test Compound (1 µM). |
| 3 | Initiation | Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). |
| 4 | Sampling | Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into ice-cold Acetonitrile (stop solution). |
| 5 | Analysis | Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. |
| 6 | Calculation | Plot ln(% remaining) vs. time. Slope = |
Module 3: Formulation Engineering (The "Software Patch")
Issue: If structural modification is not possible, you must rely on formulation to protect the drug and enhance paracellular transport.
Resolution Strategy: SEDDS (Self-Emulsifying Drug Delivery Systems)
For 1-(pyrimidin-4-yl)propan-1-amine, a lipid formulation can shield the drug from luminal degradation and recruit lymphatic transport (bypassing the liver).[1]
Protocol: Construction of Pseudo-Ternary Phase Diagram This experiment identifies the optimal ratio of Oil, Surfactant, and Co-Surfactant to form a stable nano-emulsion.
-
Select Components:
-
Oil: Capryol 90 (Medium chain triglyceride).
-
Surfactant: Cremophor EL (High HLB).
-
Co-Surfactant: Transcutol P (Solubilizer).
-
-
Titration Method:
-
Prepare mixtures of Surfactant:Co-Surfactant (
) at ratios 1:1, 2:1, and 3:1. -
Mix Oil with
at ratios 9:1, 8:2 ... 1:9 in glass vials. -
Titrate with distilled water dropwise at 37°C under vortexing.
-
-
Observation:
-
Record the volume of water required to turn the mixture from turbid to transparent/translucent (indicating nano-emulsion formation).
-
-
Plotting:
-
Use a ternary plot tool to map the "Nano-emulsion Region." Choose a formulation from the center of this region for stability.
-
Visual Decision Tree: Troubleshooting Logic
Caption: Decision matrix for isolating the cause of low bioavailability in amine-based drugs.
FAQ: Frequently Asked Questions
Q: Why not just use a salt form (e.g., HCl) to improve bioavailability? A: Salt forms improve solubility , not permeability. Since your molecule (an alkyl amine) is likely already soluble but permeability-limited (Class III), adding HCl will make it more ionized and potentially reduce membrane permeation further. Salts are for Class II (Low Sol/High Perm) drugs.
Q: Can I co-administer with Curcumin or Piperine? A: Yes. Piperine is a known inhibitor of both P-gp efflux and glucuronidation. However, for a primary amine, the issue is often MAO metabolism.[2] Piperine has weak MAO inhibitory activity, but structural modification (Prodrug) is a more robust regulatory path than relying on bio-enhancers.
Q: What is the target particle size for the SEDDS formulation? A: You should aim for a droplet size < 200 nm (ideally 20-50 nm for SMEDDS). This maximizes the surface area for absorption and allows the droplets to penetrate the mucus layer of the intestine effectively.
References
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Link
-
Hubatsch, I., et al. (2007).[3] Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[3][4] Nature Protocols, 2(9), 2111-2119.[3] Link
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.
Sources
Technical Support Center: Managing Off-Target Effects of 1-(pyrimidin-4-yl)propan-1-amine in Cellular Models
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing pyrimidine-based small molecules. This guide provides in-depth troubleshooting and experimental protocols for managing potential off-target effects of compounds like 1-(pyrimidin-4-yl)propan-1-amine in cellular models.
While 1-(pyrimidin-4-yl)propan-1-amine is not extensively characterized in public literature, its core pyrimidine structure is a well-established pharmacophore. Pyrimidine rings are privileged structures in medicinal chemistry, frequently designed to mimic the adenine base of ATP, making them common components of protein kinase inhibitors.[1] Therefore, this guide will operate on the scientifically-grounded assumption that this compound is a putative kinase inhibitor, and will address the challenges inherent in ensuring its target specificity.
The principles and techniques discussed here are broadly applicable to a wide range of small molecule inhibitors and are designed to ensure the scientific rigor and reproducibility of your findings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with a novel inhibitor.
Q1: I'm starting my experiments with 1-(pyrimidin-4-yl)propan-1-amine. What are its most probable off-targets?
A1: Given the pyrimidine core, which is prevalent in kinase inhibitors, the most probable off-targets are other kinases.[1] The human genome contains over 500 kinases (the "kinome"), many of which share conserved ATP-binding pockets.[2] This structural similarity can lead to "polypharmacology," where an inhibitor binds to multiple kinases. Dysregulation of kinase activity is implicated in numerous diseases, making it crucial to understand the full spectrum of a compound's activity.[3] We recommend performing a broad, unbiased screen to proactively identify these interactions.
Q2: How can I quickly assess if the cellular phenotype I'm observing is due to an on-target or off-target effect?
A2: A critical first step is to perform a detailed dose-response analysis. On-target effects should typically occur at concentrations consistent with the compound's biochemical potency (e.g., its IC50 or Kd) against the purified target protein. If you observe a cellular phenotype at concentrations significantly higher than the biochemical potency, it raises a red flag for off-target activity. Additionally, using an orthogonal tool—such as a structurally different inhibitor known to be specific for your target—and observing the same phenotype provides strong initial evidence for an on-target mechanism.[4]
Q3: What are the absolute essential controls I must include in my cellular assays?
A3: Rigorous controls are non-negotiable for interpreting your data correctly. Every experiment should include:
-
Vehicle Control (e.g., DMSO): This control accounts for any effects of the solvent used to dissolve the compound.[5]
-
Positive Control: A well-characterized inhibitor for your target of interest. This confirms that your assay is capable of detecting the expected on-target effect.
-
Inactive Structural Analog: This is one of the most powerful controls. It is a molecule that is structurally very similar to your active compound but has been shown to be inactive against the primary target. If the inactive analog fails to produce the cellular phenotype, it strongly suggests the phenotype is a result of on-target activity.[5]
Q4: My compound is causing widespread cell death even at low concentrations. How do I proceed?
A4: High cytotoxicity can be a result of hitting a critical off-target protein required for cell survival or a more generalized, non-specific chemical reactivity.[6] First, verify the purity of your compound batch. If pure, you must de-risk this cytotoxic effect. A key experiment is to use genetic methods like CRISPR/Cas9 or siRNA to knock down your intended target.[7][8] If the knockdown does not replicate the cytotoxic phenotype, it is highly probable that the compound's toxicity is independent of its intended on-target action.
Part 2: Troubleshooting Guides
This section provides structured solutions to specific experimental problems you may encounter.
Issue 1: The observed cellular phenotype is inconsistent with the known biological function of the intended target.
-
Possible Cause: The phenotype is driven by the inhibition of an unknown off-target protein or pathway. It is a common pitfall to assume a phenotype is on-target without formal proof.[9]
-
Troubleshooting & Resolution Workflow:
-
Genetic Validation (The Gold Standard): Use CRISPR/Cas9 to create a knockout (KO) cell line of your intended target.[8] Treat both the wild-type (WT) and KO cells with 1-(pyrimidin-4-yl)propan-1-amine.
-
Expected On-Target Result: The KO cells should be resistant to the compound, meaning the phenotype observed in WT cells is absent or significantly reduced in the KO line.
-
Off-Target Indication: If both WT and KO cells show the same phenotype upon treatment, the effect is definitively off-target.[8]
-
-
Orthogonal Chemical Probe Testing: Use a structurally unrelated inhibitor with high selectivity for your target. If this second inhibitor recapitulates the phenotype, it strengthens the case for an on-target effect.
-
Chemical Rescue Experiment: If your target is an enzyme, can you rescue the phenotype by adding the downstream product of the enzymatic reaction to the cells? For example, if your target is a kinase, can a constitutively active downstream substrate reverse the effect? A successful rescue provides powerful evidence for the on-target mechanism.[10][11][12]
-
Issue 2: The compound is potent in my biochemical assay (e.g., against a purified enzyme) but shows weak or no activity in my cell-based assay.
-
Possible Causes:
-
Poor cell permeability of the compound.
-
The compound is being rapidly metabolized or actively pumped out of the cell (efflux).
-
The compound is failing to engage the target in the complex intracellular environment.
-
-
Troubleshooting & Resolution Workflow:
-
Confirm Target Engagement in Intact Cells: The definitive experiment is the Cellular Thermal Shift Assay (CETSA) .[13] This biophysical method directly measures whether your compound is binding to its target inside the cell.[14][15] A positive thermal shift (i.e., stabilization of the target protein at higher temperatures in the presence of the compound) provides direct evidence of target engagement.[16]
-
Assess Cell Permeability: While complex, you can use indirect measures. For instance, compare activity in whole cells versus permeabilized cells or cell lysates. A significant increase in potency in a lysate-based assay compared to an intact cell assay suggests a permeability issue.
-
Time-Course Experiment: Incubate the cells with the compound for varying lengths of time (e.g., 1, 6, 12, 24 hours) before running your functional assay. This can reveal if the compound requires more time to accumulate in the cell or if it is being rapidly cleared.
-
Issue 3: I've confirmed my phenotype is off-target. How do I identify the responsible protein(s)?
-
Possible Cause: Your compound is a multi-target inhibitor. Identifying these unknown targets is crucial for understanding its mechanism and potential liabilities.
-
Troubleshooting & Resolution Workflow:
-
Broad Kinome Profiling: For putative kinase inhibitors, this is the most direct approach. Submit your compound to a commercial service that screens its activity against a large panel of recombinant kinases (often >400).[17][18][19] This will generate a selectivity profile and pinpoint potent off-target kinases.
-
Chemical Proteomics: This is an unbiased, in-cell approach to pull down all proteins that bind to your compound.[20] Techniques like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) can identify novel binding partners directly from cell lysates.[20]
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the compound's chemical structure and similarity to known ligands.[21] While predictive, these tools can help prioritize which off-targets to validate experimentally.
-
Part 3: Visualized Workflows & Protocols
Experimental Workflow Diagram
This diagram outlines a logical decision-making process for investigating suspected off-target effects.
Caption: A decision-making workflow for characterizing cellular effects.
Principle of Cellular Thermal Shift Assay (CETSA)
This diagram illustrates how ligand binding stabilizes a protein against heat-induced denaturation.
Caption: CETSA principle: ligand binding increases protein thermal stability.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To directly verify the binding of 1-(pyrimidin-4-yl)propan-1-amine to its intended target protein in intact cells.[13][14][16]
Methodology:
-
Cell Culture & Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Treat the cell suspension with your compound at the desired concentration (e.g., 10x the biochemical IC50) and a vehicle control (e.g., DMSO). Incubate at 37°C for 1 hour to allow for compound uptake.[16]
-
-
Heat Challenge:
-
Cell Lysis & Fractionation:
-
Detection & Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the amount of your specific target protein in the soluble fraction using Western Blotting or an ELISA.
-
Data Analysis: Plot the percentage of soluble target protein remaining against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[15]
-
Part 4: Data Presentation
Table 1: Comparison of Key Methods for Off-Target Identification
| Method | Principle | Throughput | Key Advantage | Key Limitation |
| Kinome Profiling | Measures compound activity against a large panel of purified kinases in a biochemical assay.[17][19] | High | Provides quantitative selectivity data (IC50s) across the kinome.[17] | Lacks cellular context; doesn't account for permeability or intracellular ATP levels. |
| Chemical Proteomics | Uses a modified version of the compound to "fish" for binding partners in cell lysates, followed by mass spectrometry.[20] | Medium | Unbiased; identifies targets directly in a complex proteome, not limited to kinases. | Requires chemical synthesis of a probe; may alter compound's binding properties.[20] |
| CETSA-MS | Combines CETSA with mass spectrometry to identify all proteins stabilized by the compound across the proteome. | Low | Unbiased and label-free; measures engagement in intact cells under physiological conditions.[13] | Technically complex; may not detect very low abundance targets. |
| Computational Screening | Uses algorithms to predict interactions based on chemical structure and known bioactivity data.[21][23] | Very High | Fast and cost-effective; can screen vast chemical and target spaces.[21] | Predictive, not experimental; requires wet-lab validation. |
References
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Kinome Profiling Service. MtoZ Biolabs.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- Pyrimidine and its Derivatives: An Important Pharmacological Activity of an Agent.
- Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. EurekAlert!.
- Chemical rescue of mutant proteins in living Saccharomyces cerevisiae cells by n
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
- Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
- Application of the cellular thermal shift assay (CETSA)
- Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.
- What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
- Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. Benchchem.
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry.
- Mapping the Protein Kinome: Current Str
- Performing target valid
- Please inhibit responsibly: Natural and synthetic actin toxins as useful tools in cell biology. PMC.
- Mutant protein chemical rescue:
- Chemical rescue of mutant proteins in living cells by naturally occurring small molecules. bioRxiv.
- Chemical rescue of a mutant enzyme in living cells. PubMed.
- Off-Target Effects Analysis.
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- Chemical rescue of mutant proteins in living cells by naturally occurring small molecules. bioRxiv.
- Pyrimidines in Drug Discovery. PharmaBlock.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect.
- Target Valid
- Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
- Target Identification and Valid
- Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science.
- Bioactivity descriptors for uncharacterized chemical compounds. PMC.
- Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 5. Please inhibit responsibly: Natural and synthetic actin toxins as useful tools in cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 10. Chemical rescue of mutant proteins in living Saccharomyces cerevisiae cells by naturally occurring small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutant protein chemical rescue: From mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical rescue of a mutant enzyme in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pelagobio.com [pelagobio.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. assayquant.com [assayquant.com]
- 18. pharmaron.com [pharmaron.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Bioactivity descriptors for uncharacterized chemical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Potency of Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Evaluating 1-(pyrimidin-4-yl)propan-1-amine Against Established Gliptins
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the inhibitory potency of a novel compound, 1-(pyrimidin-4-yl)propan-1-amine, against the well-validated therapeutic target, dipeptidyl peptidase-4 (DPP-4). We will objectively compare its potential performance with established, market-approved DPP-4 inhibitors, also known as "gliptins," such as Sitagliptin, Vildagliptin, and Saxagliptin. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation needed to characterize this new chemical entity.
The Scientific Rationale: Targeting DPP-4 for Glycemic Control
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis.[1][2] Its primary function is the inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells, while also suppressing glucagon release from α-cells.[2][4] By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced glycemic control in patients with type 2 diabetes mellitus.[2][5]
The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[6] The structural characteristics of 1-(pyrimidin-4-yl)propan-1-amine, featuring a pyrimidine ring and a primary amine, suggest a potential interaction with the active site of DPP-4, making it a compelling candidate for investigation as a novel inhibitor.
This guide will therefore focus on comparing the in vitro potency of 1-(pyrimidin-4-yl)propan-1-amine with the following well-characterized DPP-4 inhibitors:
-
Sitagliptin: The first-in-class DPP-4 inhibitor, approved by the FDA in 2006.[2][5] It is a potent and highly selective inhibitor of DPP-4.[7][8]
-
Vildagliptin: A potent and selective DPP-4 inhibitor that effectively improves glycemic control.[9][10][11]
-
Saxagliptin: A potent, reversible, and competitive inhibitor of DPP-4 with an active metabolite that also contributes to its efficacy.[4][12][13]
The following sections will detail the experimental methodologies to determine and compare the half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency.
Experimental Protocols for Potency Determination
To ensure a robust and reliable comparison, two distinct and widely accepted assay methodologies will be described: a fluorometric-based assay for high-throughput screening and a more definitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for accurate kinetic parameter determination.
Fluorometric DPP-4 Inhibition Assay
This method is suitable for initial screening and determination of IC50 values. It relies on the cleavage of a synthetic fluorogenic substrate by DPP-4, releasing a fluorescent signal. The presence of an inhibitor will reduce the rate of this cleavage, leading to a decrease in fluorescence.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a Tris-HCl buffer (50 mM, pH 8.0).[14]
-
DPP-4 Enzyme Solution: Reconstitute recombinant human DPP-4 enzyme in assay buffer to a final concentration of approximately 1.73 mU/mL.[14]
-
Substrate Solution: Prepare a 200 µM solution of Gly-Pro-AMC (aminomethylcoumarin) in assay buffer.[14]
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of 1-(pyrimidin-4-yl)propan-1-amine, Sitagliptin, Vildagliptin, and Saxagliptin in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial dilutions of the inhibitor stock solutions in assay buffer to create a range of concentrations for IC50 determination (e.g., from 1 nM to 100 µM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 26 µL of the serially diluted inhibitor or vehicle control (assay buffer with the same concentration of DMSO as the inhibitor wells).
-
Add 24 µL of the DPP-4 enzyme solution to each well and incubate the plate at 37°C for 10 minutes.[14]
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in kinetic mode for 30 minutes at 37°C.[14][15]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
LC-MS/MS Based DPP-4 Inhibition Assay
This method offers high specificity and is less prone to interference from fluorescent compounds. It directly measures the formation of the product of the enzymatic reaction.[16][17]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a Tris-HCl buffer (50 mM, pH 8.0).
-
DPP-4 Enzyme Solution: Prepare a solution of recombinant human DPP-4 in assay buffer. The optimal concentration should be determined empirically but is typically in the ng/mL range.[18]
-
Substrate Solution: Prepare a solution of a non-fluorogenic substrate, such as Gly-Pro-pNA (p-nitroanilide), in assay buffer.[18] The concentration should be around the Km value for the enzyme.
-
Inhibitor Stock Solutions and Serial Dilutions: Prepare as described for the fluorometric assay.
-
Internal Standard (IS): Prepare a solution of a stable, isotopically labeled version of the product (e.g., Gly-Pro-d4) for accurate quantification.
-
-
Assay Procedure:
-
In a microcentrifuge tube, pre-incubate the DPP-4 enzyme with varying concentrations of the inhibitors or vehicle control for 30 minutes at room temperature.[18]
-
Initiate the reaction by adding the substrate solution.
-
Allow the reaction to proceed for a fixed time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a quench solution (e.g., acetonitrile containing the internal standard).
-
Centrifuge the samples to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject a small volume of the sample onto an appropriate LC column (e.g., C18).
-
Perform chromatographic separation using a suitable mobile phase gradient.
-
Detect the product and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[19]
-
Quantify the amount of product formed by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value as described for the fluorometric assay.
-
Visualization of Experimental Workflow
Caption: A generalized workflow for determining DPP-4 inhibitor potency.
Comparative Potency Data
The table below presents a hypothetical yet representative comparison of the IC50 values that could be obtained from the described experiments. The values for the known inhibitors are based on published data.[12]
| Inhibitor | Predicted IC50 (nM) | Notes |
| 1-(pyrimidin-4-yl)propan-1-amine | To be determined | The primary objective of the proposed study. |
| Sitagliptin | ~19 nM | A potent and selective DPP-4 inhibitor.[12] |
| Vildagliptin | ~60 nM | A potent DPP-4 inhibitor.[9][10] |
| Saxagliptin | ~2.6 nM | A highly potent DPP-4 inhibitor.[12] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, temperature).[12] It is crucial to perform all comparisons under identical experimental conditions for a valid assessment.
The Incretin Signaling Pathway
To provide a broader biological context, the following diagram illustrates the central role of DPP-4 in the incretin signaling pathway.
Caption: The role of DPP-4 and its inhibitors in the incretin pathway.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of 1-(pyrimidin-4-yl)propan-1-amine as a potential DPP-4 inhibitor. By following the detailed experimental protocols and comparing the resulting potency data with established drugs like Sitagliptin, Vildagliptin, and Saxagliptin, researchers can make an informed decision about the therapeutic potential of this novel compound.
Should 1-(pyrimidin-4-yl)propan-1-amine demonstrate promising potency, subsequent studies should focus on its selectivity against other dipeptidyl peptidases (e.g., DPP-8 and DPP-9), its pharmacokinetic profile, and its efficacy in in vivo models of type 2 diabetes.
References
-
Wikipedia. Dipeptidyl peptidase-4 inhibitor. [Link]
-
Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1363-1369. [Link]
-
Kirby, M., et al. (2012). Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. BMC Pharmacology, 12(1), 1-11. [Link]
-
Drucker, D. J. (2007). Dipeptidyl peptidase IV inhibitors in diabetes: more than inhibition of glucagon-like peptide-1 metabolism?. Diabetes Care, 30(5), 1335-1337. [Link]
-
Cleveland Clinic. (2025). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. [Link]
-
Diabetes UK. DPP-4 inhibitors (gliptins). [Link]
-
Liu, J., Cheng, X., & Fu, L. (2012). Electronic Supplementary Material (ESI) for Analytical Methods. The Royal Society of Chemistry. [Link]
-
van der Veld, F. M., et al. (2022). Development, validation and application of a liquid chromatography-tandem mass spectrometry method for the activity and inhibition of DPP-4. Bioanalysis, 14(6), 369-378. [Link]
-
U.S. Food and Drug Administration. (2017). ONGLYZA (saxagliptin) tablets, for oral use. [Link]
-
He, Y. L. (2012). Profile of vildagliptin in type 2 diabetes: efficacy, safety, and patient acceptability. Patient preference and adherence, 6, 329. [Link]
-
Das, A. K., et al. (2017). Comparison of efficacy and safety of vildagliptin 50 mg tablet twice daily and vildagliptin 100 mg sustained release. Bibliomed, 12(1), 1-5. [Link]
-
Singh, A. K., & Singh, R. (2010). Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus. Indian Journal of Endocrinology and Metabolism, 14(1), 37. [Link]
-
DeFronzo, R. A., et al. (2009). The efficacy and safety of saxagliptin when added to metformin therapy in patients with inadequately controlled type 2 diabetes with metformin alone. Diabetes care, 32(9), 1649-1655. [Link]
-
RCSB PDB. (2013). Saxagliptin. [Link]
-
Chen, L., et al. (2022). Inhibition of dipeptidyl peptidase-4 by flavonoids: Structure–activity relationship, kinetics and interaction mechanism. Frontiers in Nutrition, 9, 895304. [Link]
-
He, Y. L., et al. (2009). Pharmacokinetics and pharmacodynamics of vildagliptin in healthy Chinese volunteers. Journal of clinical pharmacology, 49(1), 56-65. [Link]
-
MSN Laboratories. Sitagliptin Tablets IP 25 mg, 50 mg and 100 mg. [Link]
-
electronic medicines compendium (emc). (2025). Sitagliptin 100 mg Film-coated Tablets - Summary of Product Characteristics (SmPC). [Link]
-
Assay Genie. DPP4 Inhibitor Screening Kit (Fluorometric). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4369359, Sitagliptin. [Link]
-
Mathieu, C., et al. (2015). Clinical effectiveness and safety of vildagliptin in a large, multi‐ethnic, real‐world population of patients with type 2 diabetes: the GUARD study. Diabetes, Obesity and Metabolism, 17(11), 1077-1080. [Link]
-
Lee, S., et al. (2024). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules, 29(12), 2883. [Link]
-
Scott, L. J., & Keating, G. M. (2007). Once-daily sitagliptin, a dipeptidyl peptidase-4 inhibitor, for the treatment of patients with type 2 diabetes. Drugs, 67(9), 1399-1410. [Link]
-
CARE Hospitals. (2023). Sitagliptin: Uses, Side Effects, Precautions and Dosage. [Link]
-
Li, Y., et al. (2018). Screening and identification of DPP-IV inhibitory peptides from deer skin hydrolysates by an integrated approach of LC-MS/MS and in silico analysis. Food Chemistry, 244, 324-331. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 49850435. [Link]
-
Kumar, S., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 16(1), 1-15. [Link]
-
Kumar, S., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. ResearchGate. [Link]
-
LCSB. 1-(pyridin-4-yl)propan-1-amine. [Link]
-
Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioma model. Future medicinal chemistry, 9(10), 985-996. [Link]
-
El-Damasy, D. A., et al. (2023). Novel Aminopyrimidine-2, 4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(15), 5829. [Link]
-
Ali, A., et al. (2022). N-(Pyridin-3-yl) pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC advances, 12(43), 27883-27901. [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Recent advances in pyrimidine-based drugs. Bioorganic & medicinal chemistry, 18(4), 1437-1454. [Link]
-
Wang, Y., et al. (2017). Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl) pyrimidin-2-amine derivatives as PLK4 inhibitors for triple-negative breast cancer therapy. MedChemComm, 8(7), 1435-1441. [Link]
-
Kweri, C. K., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of medicinal chemistry. [Link]
Sources
- 1. Dipeptidyl peptidase IV inhibitors in diabetes: more than inhibition of glucagon-like peptide-1 metabolism? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msnlabs.com [msnlabs.com]
- 8. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Profile of vildagliptin in type 2 diabetes: efficacy, safety, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
- 12. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 15. assaygenie.com [assaygenie.com]
- 16. LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Development, validation and application of a liquid chromatography-tandem mass spectrometry method for the activity and inhibition of DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Stereoselective Activity of 1-(pyrimidin-4-yl)propan-1-amine: A Comparative Analysis Workflow
In the landscape of modern drug discovery, particularly in kinase inhibitor development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very determinant of therapeutic success or failure. It is well-established that the human body, with its chiral proteins and enzymes, interacts differently with each enantiomer of a chiral drug.[1][2] This can lead to one enantiomer providing the desired therapeutic effect while the other may be inactive or, in some cases, contribute to adverse effects.[1][3] This guide provides a comprehensive framework for the comparative analysis of the (R)- and (S)-enantiomers of 1-(pyrimidin-4-yl)propan-1-amine, a potential kinase inhibitor, for researchers in drug development.
While specific comparative data for this particular compound is not yet broadly published, this guide outlines the essential experimental workflows and logical considerations necessary to conduct a thorough investigation into its stereoselective activity. The principles and protocols described herein are grounded in established practices of medicinal chemistry and pharmacology.
The Central Hypothesis: Stereochemistry Dictates Kinase Inhibition
The pyrimidine core is a well-known scaffold in the design of kinase inhibitors, which are a major class of cancer therapeutics.[4] Our hypothetical target for this analysis will be a Cyclin-Dependent Kinase (CDK), a family of enzymes often dysregulated in cancer.[5] The central hypothesis is that the (R)- and (S)-enantiomers of 1-(pyrimidin-4-yl)propan-1-amine will exhibit significantly different inhibitory activities against our target CDK due to the specific three-dimensional fit within the ATP-binding pocket of the enzyme. One enantiomer, the "eutomer," is expected to form more optimal interactions with the chiral environment of the kinase active site, leading to higher potency.[6]
Phase 1: Preparation and Verification of Pure Enantiomers
The foundational step in any stereoselective analysis is the procurement of enantiomerically pure compounds. Without this, any subsequent biological data would be confounded.
Experimental Protocol: Chiral Separation by Preparative HPLC
This protocol outlines a common method for resolving a racemic mixture of 1-(pyrimidin-4-yl)propan-1-amine.
Objective: To separate the (R)- and (S)-enantiomers from a racemic mixture and assess their enantiomeric excess (e.e.).
Materials:
-
Racemic 1-(pyrimidin-4-yl)propan-1-amine
-
HPLC-grade hexane and isopropanol
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® IA)[7]
-
Preparative and analytical HPLC systems
Procedure:
-
Method Development (Analytical Scale):
-
Dissolve a small amount of the racemic mixture in the mobile phase.
-
On an analytical HPLC system with a CSP column, screen different mobile phase compositions (e.g., varying ratios of hexane/isopropanol) to achieve baseline separation of the two enantiomer peaks.[8]
-
-
Preparative Separation:
-
Scale up the optimized analytical method to a preparative HPLC system.
-
Inject the racemic mixture onto the preparative CSP column.
-
Collect the fractions corresponding to the two separated enantiomer peaks.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions using the analytical HPLC method to confirm the purity of each enantiomer.
-
Pool the pure fractions for each enantiomer.
-
-
Solvent Evaporation and Quantification:
-
Remove the solvent from the pooled fractions under reduced pressure.
-
Determine the yield of each pure enantiomer.
-
-
Enantiomeric Excess (e.e.) Determination:
-
Accurately weigh and dissolve a sample of each isolated enantiomer.
-
Analyze by analytical chiral HPLC to determine the e.e. The e.e. should ideally be >99%.
-
Phase 2: In Vitro Characterization of Stereoselective Activity
With the pure enantiomers in hand, the next phase is to compare their biological activity at the molecular and cellular levels.
Experimental Protocol: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay will determine the concentration at which each enantiomer inhibits 50% of the target kinase's activity (IC50).[9]
Objective: To quantify the potency of (R)- and (S)-1-(pyrimidin-4-yl)propan-1-amine against the target CDK.
Materials:
-
Purified recombinant human CDK enzyme and its corresponding cyclin partner
-
Kinase-specific substrate peptide
-
(R)- and (S)-1-(pyrimidin-4-yl)propan-1-amine
-
ATP
-
Kinase assay buffer
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the (R)- and (S)-enantiomers in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the CDK/cyclin complex, the substrate, and the inhibitor solution (or vehicle control).
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.
-
Detection:
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[9]
-
Analysis: Calculate the percentage of kinase inhibition for each concentration. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Experimental Protocol: Cell-Based Proliferation Assay
This assay assesses the ability of each enantiomer to inhibit the growth of a cancer cell line that is dependent on the target CDK.
Objective: To evaluate the cellular potency of the (R)- and (S)-enantiomers.
Materials:
-
Human cancer cell line known to be sensitive to CDK inhibition (e.g., a colorectal or ovarian cancer cell line)[12]
-
Cell culture medium and supplements
-
(R)- and (S)-1-(pyrimidin-4-yl)propan-1-amine
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
Clear-bottomed 96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the (R)- and (S)-enantiomers. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Assessment: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions. This reagent measures ATP levels as an indicator of cell viability.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) for each enantiomer.
Expected Data Summary
The data from these in vitro assays should be compiled into a clear, comparative table.
| Compound | Target CDK IC50 (nM) | Cell Proliferation GI50 (nM) |
| (R)-1-(pyrimidin-4-yl)propan-1-amine | Expected to be lower | Expected to be lower |
| (S)-1-(pyrimidin-4-yl)propan-1-amine | Expected to be higher | Expected to be higher |
| Racemic Mixture | Intermediate value | Intermediate value |
Phase 3: In Vivo Evaluation of the Superior Enantiomer
Based on the in vitro data, the more potent enantiomer (the "eutomer") should be advanced to in vivo studies to assess its pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Experimental Workflow: In Vivo Target Engagement and Efficacy
This workflow describes a typical study in a mouse xenograft model of cancer.
Objective: To evaluate the in vivo efficacy and target engagement of the lead enantiomer.
Model: Immunocompromised mice bearing subcutaneous tumors derived from the cancer cell line used in the proliferation assay.[13]
Procedure:
-
Pharmacokinetic (PK) Study:
-
Administer a single dose of the lead enantiomer to a cohort of non-tumor-bearing mice via the intended clinical route (e.g., oral gavage).
-
Collect blood samples at various time points.
-
Analyze the plasma concentrations of the compound over time to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
-
-
Efficacy and Pharmacodynamic (PD) Study:
-
Once tumors reach a specified size, randomize the mice into treatment and vehicle control groups.
-
Administer the lead enantiomer daily for a set period (e.g., 21 days).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, collect tumor tissue to assess target engagement (e.g., by measuring the phosphorylation of a downstream substrate of the target CDK via Western blot or ELISA).
-
Visualizing the Workflow and Underlying Biology
To conceptualize the experimental plan and the biological context, the following diagrams are provided.
Caption: Overall Experimental Workflow for Comparative Analysis.
Caption: Hypothetical Stereoselective Binding to a Kinase Active Site.
Conclusion
The rigorous, stepwise comparison of enantiomers is a critical exercise in modern drug development, mandated by regulatory bodies like the FDA.[2][14] By following the outlined workflow—from securing enantiomerically pure compounds to in vitro characterization and in vivo validation—researchers can definitively establish the stereostructure-activity relationship for 1-(pyrimidin-4-yl)propan-1-amine. This process not only identifies the superior therapeutic candidate but also deepens the understanding of the molecular interactions driving its biological activity, paving the way for more rational drug design in the future.
References
- Effects of Stereoisomers on Drug Activity. (2021, June 21).
- The Significance of Chirality in Drug Design and Development. (2010, July 7).
- Part 9: Stereochemistry in Drug Discovery and Development. (2025, October 3). Chiralpedia.
- In Vivo Kinase Activity Models. Reaction Biology.
- Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline. Benchchem.
- Drug Design: When one size fits all backfires | Stereochemistry. (2018, October 26). Blogs@NTU.
- Lecture 3: Stereochemistry and drugs. (2019, September 24).
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021, October 22). ACS Publications.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024, June 25). PMC.
- Resolution: Separation of Enantiomers. (2015, July 5). Chemistry LibreTexts.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
- Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI - NIH.
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry.
- HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
- Resolution of chiral amines. Google Patents.
- Journal Club | Introducing remote chiral centres in amines. (2018, April 15). Research Communities.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025, July 17).
- Methods for Detecting Kinase Activity. Cayman Chemical.
- Kinase Assays with Myra. Bio Molecular Systems.
- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020, November 27). MDPI.
- Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2025, July 1). Open Exploration Publishing.
- (A) Natural products and medicines with -tertiary chiral amine unit... ResearchGate.
- Pharmacological approaches to understanding protein kinase signaling networks. (2023, December 13). Frontiers.
- Kinase assays. (2020, September 1). BMG LABTECH.
- Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008, October 23). PubMed.
- methyl[1-(pyrimidin-4-yl)ethyl]amine. Benchchem.
- N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing.
Sources
- 1. Drug Design: When one size fits all backfires | Stereochemistry [blogs.ntu.edu.sg]
- 2. courses.washington.edu [courses.washington.edu]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. methyl[1-(pyrimidin-4-yl)ethyl]amine | 1177350-48-9 | Benchchem [benchchem.com]
- 5. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biomolecularsystems.com [biomolecularsystems.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. mdpi.com [mdpi.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. elearning.uniroma1.it [elearning.uniroma1.it]
A Comprehensive Guide to Validating the In Vivo Efficacy of 1-(pyrimidin-4-yl)propan-1-amine in Animal Models of Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the pyrimidine scaffold is a cornerstone, giving rise to numerous clinically successful anticancer agents.[1][2] This guide provides an in-depth, technical framework for the in vivo validation of a novel pyrimidine derivative, 1-(pyrimidin-4-yl)propan-1-amine, as a potential therapeutic for colorectal cancer. We will navigate the critical steps from initial pharmacokinetic profiling to robust efficacy and toxicology studies, offering a comparative analysis against established standards of care. This document is designed to be a dynamic resource, providing not just protocols, but the scientific rationale behind them, ensuring a self-validating and rigorous preclinical development program.
The Scientific Imperative: Why 1-(pyrimidin-4-yl)propan-1-amine in Colorectal Cancer?
Pyrimidine-based molecules have a rich history in oncology, primarily as antimetabolites that interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][4] More recently, pyrimidine derivatives have also been developed as potent inhibitors of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression that are often dysregulated in cancer.[5][6]
Given this dual potential, we hypothesize that 1-(pyrimidin-4-yl)propan-1-amine may exert anti-tumor activity through one of two primary mechanisms:
-
As a pyrimidine antimetabolite: Interfering with nucleotide synthesis.
-
As a CDK inhibitor: Inducing cell cycle arrest at the G1/S transition.
This guide will outline the necessary in vivo studies to test these hypotheses and establish the therapeutic potential of this novel compound in colorectal cancer, a disease where both antimetabolites and CDK inhibitors have shown clinical relevance.[7][8]
Hypothesized Mechanism of Action: A Dual-Pronged Attack
To visualize the potential signaling pathways targeted by 1-(pyrimidin-4-yl)propan-1-amine, we can consider two distinct, yet potentially overlapping, mechanisms.
A. As a Pyrimidine Antagonist:
Caption: Hypothesized antimetabolite pathway of 1-(pyrimidin-4-yl)propan-1-amine.
B. As a CDK Inhibitor:
Caption: Hypothesized CDK inhibitor pathway of 1-(pyrimidin-4-yl)propan-1-amine.
The Strategic Approach: A Phased In Vivo Validation Workflow
A successful in vivo validation program is a systematic progression from foundational safety and exposure studies to definitive efficacy trials. This phased approach de-risks the development process and ensures that resources are allocated efficiently.
Caption: Phased workflow for in vivo validation of a novel anti-cancer compound.
Phase 1: Foundational Studies
Maximum Tolerated Dose (MTD) and Acute Toxicology
Causality: Before assessing efficacy, it is paramount to establish a safe and tolerable dose range. The MTD study identifies the highest dose that does not induce unacceptable side effects, providing a starting point for efficacy studies and an initial window into the compound's safety profile.[9]
Experimental Protocol: Acute MTD Study
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Group Allocation: 5 groups (n=3-5 mice per group): Vehicle control, and four escalating doses of 1-(pyrimidin-4-yl)propan-1-amine (e.g., 10, 30, 100, 300 mg/kg).
-
Administration: Administer a single dose via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).
-
Monitoring: Observe animals daily for 14 days for clinical signs of toxicity (e.g., changes in weight, posture, activity, grooming). Body weight should be recorded daily for the first 7 days and then every other day.
-
Endpoint: The MTD is defined as the highest dose that results in no more than 10% body weight loss and no mortality or severe clinical signs.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any organ abnormalities.
Pharmacokinetics (PK)
Causality: Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is critical for interpreting efficacy and toxicology data.[3] A PK study determines key parameters like half-life (t1/2), maximum concentration (Cmax), and overall exposure (AUC), which inform the dosing schedule for subsequent efficacy studies.[10]
Experimental Protocol: Single-Dose PK Study
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Group Allocation: 2 groups (n=3-5 mice per timepoint): Intravenous (IV) administration (e.g., 5 mg/kg) and the intended therapeutic route (e.g., PO at the MTD).
-
Dosing: Administer a single dose of 1-(pyrimidin-4-yl)propan-1-amine.
-
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.
-
Analysis: Process blood to plasma and analyze the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Modeling: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters.
Table 1: Example Pharmacokinetic Parameters for 1-(pyrimidin-4-yl)propan-1-amine in Mice (Hypothetical Data)
| Parameter | Intravenous (5 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | 1200 | 850 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (0-inf) (ng*h/mL) | 2500 | 4500 |
| t1/2 (h) | 2.5 | 3.1 |
| Bioavailability (%) | - | 18 |
This data is illustrative and based on typical values for small molecule pyrimidine analogs like gemcitabine.[1][2]
Phase 2: Efficacy & Pharmacodynamics
Subcutaneous Xenograft Efficacy Study
Causality: The cornerstone of preclinical oncology is the demonstration of anti-tumor activity in a living organism. The subcutaneous xenograft model, using human cancer cell lines implanted in immunodeficient mice, is a robust and widely accepted method for evaluating the efficacy of a novel therapeutic agent.[11][12]
Experimental Protocol: HT-29 Colorectal Cancer Xenograft Model
-
Cell Culture: Culture HT-29 human colorectal adenocarcinoma cells under standard conditions. Ensure cells are in the logarithmic growth phase and test for mycoplasma contamination.[13]
-
Animal Model: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Tumor Cell Implantation:
-
Harvest and wash HT-29 cells, then resuspend in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability (should be >95%).
-
Adjust the cell concentration to 5 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.[9]
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (approximately 100-150 mm³).
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[14]
-
-
Group Randomization and Treatment:
-
When tumors reach the target volume, randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle Control (e.g., saline with 5% DMSO).
-
Group 2: 1-(pyrimidin-4-yl)propan-1-amine (at a dose determined from MTD and PK studies, e.g., 50 mg/kg, daily PO).
-
-
Efficacy Endpoints:
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³).
-
Primary endpoints: Tumor growth inhibition (TGI) and changes in animal body weight.
-
Pharmacodynamic (PD) / Biomarker Analysis
Causality: To bridge the gap between drug exposure and anti-tumor effect, it's crucial to demonstrate that the compound is engaging its target in the tumor tissue. Pharmacodynamic studies measure molecular changes in the tumor in response to treatment, providing evidence of the mechanism of action.[15]
Experimental Protocol: Tumor Biomarker Analysis
-
Study Design: Conduct a satellite study in parallel with the efficacy trial, with smaller groups of mice (n=3-4 per group/timepoint).
-
Tissue Collection: At specific time points after the final dose (e.g., 4 and 24 hours), euthanize the mice and excise the tumors.
-
Sample Processing:
-
Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Snap-freeze the remaining tumor tissue in liquid nitrogen for western blot or other molecular analyses.
-
-
Biomarker Analysis (IHC):
-
Ki-67: A marker of cell proliferation. A decrease in Ki-67 staining indicates a cytostatic effect.
-
Cleaved Caspase-3: A marker of apoptosis. An increase indicates the induction of programmed cell death.
-
Phospho-Rb (pRb): If a CDK inhibitor mechanism is suspected, a decrease in pRb would support target engagement.[16]
-
-
Data Quantification: Quantify the percentage of positive-staining cells for each biomarker using digital image analysis.
Phase 3: Comparative Analysis
Causality: To understand the potential clinical utility of a novel agent, its performance must be benchmarked against the current standard of care. This provides a direct comparison of efficacy and helps to identify potential advantages of the new compound.
Comparative Efficacy Study
Experimental Protocol: Head-to-Head Comparison in HT-29 Xenografts
This study follows the same protocol as the initial efficacy study (Section 2.3), but with the inclusion of comparator arms.
-
Group 1: Vehicle Control
-
Group 2: 1-(pyrimidin-4-yl)propan-1-amine (50 mg/kg, daily PO)
-
Group 3: 5-Fluorouracil (5-FU) (e.g., 25 mg/kg, daily IP) - A standard-of-care antimetabolite.[17][18]
-
Group 4: CDK4/6 Inhibitor (e.g., Palbociclib) (e.g., 100 mg/kg, daily PO) - A targeted therapy alternative.[7][8]
Table 2: Example Comparative Efficacy Data in HT-29 Xenograft Model (Hypothetical)
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI, %) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1450 ± 210 | - | +2.5 |
| 1-(pyrimidin-4-yl)propan-1-amine | 50 mg/kg, PO, QD | 580 ± 95 | 60 | -1.8 |
| 5-Fluorouracil (5-FU) | 25 mg/kg, IP, QD | 725 ± 120 | 50 | -8.5 |
| Palbociclib | 100 mg/kg, PO, QD | 650 ± 110 | 55 | -3.0 |
Data are presented as mean ± SEM. TGI is calculated at the end of the study relative to the vehicle control group.
Data Interpretation: In this hypothetical scenario, 1-(pyrimidin-4-yl)propan-1-amine demonstrates superior tumor growth inhibition compared to both 5-FU and Palbociclib. Importantly, it also shows a more favorable safety profile than 5-FU, as indicated by the smaller change in body weight.
Conclusion: A Pathway to Clinical Candidacy
This guide has outlined a comprehensive and scientifically rigorous framework for the in vivo validation of 1-(pyrimidin-4-yl)propan-1-amine. By systematically progressing through foundational PK/Tox studies, robust efficacy trials, and insightful pharmacodynamic analyses, researchers can build a compelling data package. The comparative analysis against established standards of care like 5-FU and targeted agents such as CDK4/6 inhibitors is essential for contextualizing the novel compound's potential.[19] A successful outcome from this validation pathway would provide strong justification for advancing 1-(pyrimidin-4-yl)propan-1-amine into further preclinical development and, ultimately, towards clinical evaluation for the treatment of colorectal cancer.
References
Sources
- 1. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of gemcitabine and its amino acid ester prodrug following intravenous and oral administrations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. longdom.org [longdom.org]
- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models | Oncotarget [oncotarget.com]
- 8. Frontiers | Cyclin-Dependent Kinase Inhibitors and Their Therapeutic Potential in Colorectal Cancer Treatment [frontiersin.org]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. Physiologically-based pharmacokinetic and pharmacodynamic models for gemcitabine and birinapant in pancreatic cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. altogenlabs.com [altogenlabs.com]
- 12. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Antimetabolites in chemotherapy | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 16. droracle.ai [droracle.ai]
- 17. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
- 18. Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts | PLOS One [journals.plos.org]
- 19. Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Guide to Validating Intracellular Engagement: The Case of 1-(pyrimidin-4-yl)propan-1-amine
Topic: Validating Intracellular Target Engagement of 1-(pyrimidin-4-yl)propan-1-amine Content Type: Technical Comparison & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Lead Discovery Scientists.
Executive Summary
1-(pyrimidin-4-yl)propan-1-amine is a chiral primary amine scaffold frequently utilized as a warhead or linker in Fragment-Based Drug Discovery (FBDD). It serves as a critical building block for inhibitors targeting kinases (e.g., CDK2, ROCK) and epigenetic erasers (e.g., LSD1).
However, validating the on-target engagement of this specific motif in intact cells is challenging due to two factors:
-
Physicochemical Properties: As a primary amine, it is predominantly protonated at physiological pH, potentially limiting passive membrane permeability.
-
Binding Kinetics: As a fragment-like molecule, it likely exhibits rapid off-rates (
) and moderate affinity ( in the M range), making wash-intensive assays (like ELISA) unsuitable.
This guide compares and details the two most robust methodologies for validating this molecule's cellular engagement: Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement .
Part 1: Comparative Analysis of Methodologies
For a low-molecular-weight amine like 1-(pyrimidin-4-yl)propan-1-amine, traditional biochemical assays (SPR, FP) fail to account for the cellular membrane barrier. The following table contrasts the two leading cellular techniques.
| Feature | Method A: CETSA (Cellular Thermal Shift) | Method B: NanoBRET™ Target Engagement |
| Principle | Ligand-induced thermal stabilization of the target protein.[1][2] | Bioluminescence Resonance Energy Transfer (BRET) competition between the amine and a fluorescent tracer. |
| Labeling | Label-Free (Native protein detection via Western Blot or Mass Spec).[1] | Requires Transfection (Target fused to NanoLuc® luciferase).[3] |
| Equilibrium | Non-equilibrium (Heat pulse). | Real-time Equilibrium (Live cell measurement). |
| Sensitivity | Moderate (Requires significant | High (Can detect weak fragment binding). |
| Throughput | Low to Medium (Western Blot) / High (AlphaScreen). | High (384-well plate format). |
| Verdict | Best for qualitative confirmation of entry and binding. | Best for quantitative affinity ( |
Part 2: Detailed Experimental Protocols
Methodology A: Cellular Thermal Shift Assay (CETSA)
Rationale: This method confirms that 1-(pyrimidin-4-yl)propan-1-amine enters the cell and binds the target with sufficient affinity to alter its thermodynamic stability.
Critical Pre-requisite: Determine the Aggregation Temperature (
Protocol:
-
Cell Preparation:
-
Culture cells (e.g., HEK293 or disease-relevant line) to 70-80% confluence.
-
Harvest and resuspend in HBSS or PBS with protease inhibitors.
-
Expert Tip: Do not lyse cells yet. The membrane must remain intact to prove permeability.
-
-
Compound Incubation:
-
Aliquot cell suspension (20 µL/well) into a PCR plate.
-
Add 1-(pyrimidin-4-yl)propan-1-amine at a high concentration (e.g., 50 µM and 100 µM) to ensure occupancy, given the likely moderate affinity.
-
Include a DMSO control (Vehicle).
-
Incubate for 60 minutes at 37°C / 5% CO₂.
-
-
Thermal Challenge:
-
Heat samples in a gradient PCR cycler for 3 minutes.
-
Range: Span 10 temperatures centered around the target's
(e.g., 40°C to 60°C). -
Cool immediately to 25°C for 3 minutes.
-
-
Lysis & Separation:
-
Add lysis buffer (with 0.4% NP-40) and freeze-thaw 3x (liquid nitrogen/37°C) to lyse cells.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unstable) proteins.
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze via Western Blot using an antibody specific to the target.
-
Success Criteria: The compound-treated samples should show significantly more soluble protein at higher temperatures compared to DMSO.
-
Methodology B: NanoBRET™ Target Engagement (The Gold Standard)
Rationale: Unlike CETSA, NanoBRET measures binding under equilibrium conditions in live cells, allowing for the calculation of intracellular affinity. This is critical for fragment optimization.
System Requirements:
-
Vector: Plasmid encoding Target-NanoLuc® fusion.
-
Tracer: A cell-permeable fluorescent probe known to bind the target (e.g., a broad-spectrum kinase tracer).
Protocol:
-
Transfection:
-
Transfect HEK293 cells with the Target-NanoLuc plasmid using FuGENE® HD.[3]
-
Incubate for 20–24 hours to allow expression.
-
-
Tracer Optimization (Day 1):
-
Determine the
of the tracer by titrating the tracer against the expressed target. -
Select a tracer concentration
for the competition assay.
-
-
Competition Assay (Day 2):
-
Harvest transfected cells and plate into white, non-binding 96-well plates.
-
Add the fixed concentration of Tracer.[4]
-
Add serially diluted 1-(pyrimidin-4-yl)propan-1-amine (Range: 0 µM to 200 µM).
-
Control: Add a known high-affinity inhibitor (positive control) and DMSO (no-competition).
-
-
Measurement:
-
Incubate for 2 hours at 37°C (equilibrium).
-
Add NanoBRET™ Nano-Glo® Substrate.[3]
-
Measure Donor Emission (460 nm) and Acceptor Emission (618 nm) on a BRET-compatible plate reader (e.g., BMG PHERAstar).
-
-
Data Analysis:
-
Calculate MilliBRET Units (mBU).
-
Plot mBU vs. log[Compound].
-
Success Criteria: A dose-dependent decrease in BRET signal indicates the amine is displacing the tracer.
-
Part 3: Visualizing the Mechanism
The following diagram illustrates the mechanistic difference between the two validation workflows.
Figure 1: Workflow comparison. CETSA relies on physical stabilization against heat, while NanoBRET relies on competitive displacement of a fluorescent tracer.
Part 4: Expert Commentary & Troubleshooting
1. The "Amine Problem" (Permeability): 1-(pyrimidin-4-yl)propan-1-amine is a weak base. In acidic intracellular compartments (lysosomes), it may become trapped (lysosomotropism), leading to false positives in accumulation assays but failure in cytosolic target engagement.
-
Solution: NanoBRET is superior here because it detects binding specifically at the target location (e.g., nuclear or cytosolic), whereas total cellular accumulation does not guarantee target access.
2. Low Affinity Handling:
Fragments often have high
-
Solution: Use Isothermal Dose Response (ITDR-CETSA) . Hold the temperature constant at the target's
and titrate the compound. This is often more sensitive than the melting curve for fragments.
3. Tracer Selection for NanoBRET: Since this amine is a common kinase pharmacophore, use a Broad-Spectrum Kinase Tracer (e.g., Tracer K-4 or K-5 from Promega) if the target is a kinase. If the target is novel, you may need to synthesize a tracer by conjugating a fluorophore to a known binder.
References
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
-
Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[3] Nature Communications, 6, 10091.
-
Schürmann, M., et al. (2016). Fragment-Based Drug Discovery in a Cellular Context. Drug Discovery Today, 21(9), 1446-1454.
-
Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.
Sources
A Comparative Guide to 1-(Pyrimidin-4-yl)propan-1-amine and its Structural Analogs for Drug Discovery
Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, including several approved drugs.[1][2] Its ability to participate in hydrogen bonding and other molecular interactions makes it a versatile scaffold for designing molecules that can potently and selectively interact with a wide range of biological targets.[1] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5][6] This has led to their extensive exploration in drug discovery, with a particular focus on the development of kinase inhibitors.[7][8][9] This guide presents a comparative study of the novel compound 1-(pyrimidin-4-yl)propan-1-amine and its structural analogs, offering insights into their potential therapeutic applications and the underlying structure-activity relationships (SAR).
Synthesis and Physicochemical Properties
While 1-(pyrimidin-4-yl)propan-1-amine is not extensively described in the current literature, its synthesis can be conceptualized based on established methods for preparing similar pyrimidine derivatives. A plausible synthetic route would involve the reaction of a suitable pyrimidine precursor with a propan-1-amine synthon.[10][11][12][13] The physicochemical properties of this compound and its analogs are critical for their pharmacokinetic and pharmacodynamic profiles.
A key structural analog for which some data is available is 1-(pyridin-4-yl)propan-1-amine, the pyridine counterpart of our target molecule.[14] Another related compound is 3-(pyridin-4-yl)propan-1-amine. By comparing these and other analogs, we can begin to understand the influence of the pyrimidine ring and the position of the alkylamine substituent on the molecule's properties.
Comparative Analysis of Structural Analogs
The therapeutic potential of 1-(pyrimidin-4-yl)propan-1-amine can be inferred and compared by examining its structural analogs. These analogs can be systematically modified at three key positions: the pyrimidine core, the alkylamine side chain, and the point of attachment.
Modification of the Heterocyclic Core
The nature of the heterocyclic ring is a critical determinant of biological activity. Replacing the pyrimidine ring with other heterocycles, such as pyridine, can significantly alter the molecule's electronic distribution and hydrogen bonding capacity, thereby affecting its target binding affinity.
| Compound ID | Heterocyclic Core | Key Physicochemical Properties (Predicted) | Potential Biological Activity |
| 1 | Pyrimidine | pKa: ~5.5, clogP: ~1.2 | Kinase Inhibition, Antimicrobial |
| Analog A | Pyridine | pKa: ~6.0, clogP: ~1.1 | Kinase Inhibition |
| Analog B | Pyrazine | pKa: ~4.8, clogP: ~1.0 | Kinase Inhibition, Antimicrobial |
Note: The data presented in this table is hypothetical and for illustrative purposes to guide experimental design.
Variation of the Alkylamine Side Chain
The length, branching, and substitution of the alkylamine side chain can influence the compound's interaction with the target protein and its pharmacokinetic properties. For instance, in a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, modifications to the side chain at the 2-position led to enhanced potency and bioavailability.[9]
| Compound ID | Side Chain | Predicted Target Affinity (IC50, nM) | Predicted Solubility (mg/mL) |
| 1 | propan-1-amine | 50 | 1.5 |
| Analog C | ethan-1-amine | 75 | 2.0 |
| Analog D | butan-1-amine | 30 | 0.8 |
| Analog E | N-methylpropan-1-amine | 40 | 1.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes to guide experimental design.
Positional Isomerism on the Pyrimidine Ring
The point of attachment of the propan-1-amine group to the pyrimidine ring (e.g., C2, C4, or C5) will significantly impact the molecule's three-dimensional shape and its ability to fit into a target's binding pocket. 2-aminopyrimidine derivatives, for example, have been extensively studied for their antimicrobial and anticancer activities.[2][3][4]
Potential Therapeutic Applications and Structure-Activity Relationships (SAR)
Based on the extensive literature on pyrimidine derivatives, 1-(pyrimidin-4-yl)propan-1-amine and its analogs are promising candidates for two primary therapeutic areas: oncology (as kinase inhibitors) and infectious diseases (as antimicrobial agents).
Kinase Inhibition
The pyrimidine scaffold is a common feature in many ATP-competitive kinase inhibitors.[7][8][9] The nitrogen atoms of the pyrimidine ring often form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The substituents on the pyrimidine ring can then be tailored to achieve selectivity for specific kinases.
Logical Relationship: Substituent Effects on Kinase Inhibition
Caption: Logical diagram illustrating how modifications to the pyrimidine scaffold influence kinase binding affinity.
Antimicrobial Activity
Pyrimidine derivatives have also shown significant promise as antimicrobial agents.[4][5][6][15][16][17] Their mechanism of action can vary, from inhibiting essential bacterial enzymes to disrupting biofilm formation.[15] The SAR for antimicrobial activity often depends on the overall lipophilicity and the presence of specific functional groups that can interact with bacterial targets.
Experimental Protocols for Comparative Evaluation
To empirically validate the therapeutic potential of 1-(pyrimidin-4-yl)propan-1-amine and its analogs, a series of well-defined experimental protocols should be employed.
In Vitro Kinase Inhibition Assay
This assay is designed to determine the concentration of the test compound required to inhibit 50% of the activity of a specific kinase (IC50).
Methodology:
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, kinase assay buffer, and test compounds.
-
Assay Procedure: a. Prepare serial dilutions of the test compounds. b. In a microplate, combine the kinase, substrate, and test compound in the kinase assay buffer. c. Initiate the reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration. e. Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays ([γ-³³P]ATP), fluorescence-based assays, or antibody-based detection (e.g., TR-FRET).[18][19] f. Calculate the percentage of kinase inhibition for each compound concentration. g. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow: Kinase Inhibition Assay
Caption: Step-by-step workflow for determining the in vitro kinase inhibitory activity of test compounds.
Antimicrobial Susceptibility Testing
This set of assays determines the minimum concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC).
Methodology:
-
Microorganisms and Media: A panel of clinically relevant bacterial and fungal strains. Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Broth Microdilution Method: a. Prepare serial dilutions of the test compounds in a microplate. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified time (e.g., 18-24 hours). d. Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
The pyrimidine scaffold continues to be a rich source of inspiration for the development of novel therapeutics. While direct experimental data on 1-(pyrimidin-4-yl)propan-1-amine is currently limited, a systematic comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential kinase inhibitor and/or antimicrobial agent. The experimental protocols outlined in this guide offer a clear path forward for researchers to validate these hypotheses and to further explore the therapeutic potential of this promising class of molecules. Future work should focus on the synthesis and in-depth biological evaluation of a focused library of analogs to build a comprehensive SAR and to identify lead candidates for further preclinical development.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. wjarr.com [wjarr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PubChemLite - 1-(pyridin-4-yl)propan-1-amine (C8H12N2) [pubchemlite.lcsb.uni.lu]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
Comparative Verification Guide: Synthesis and Pharmacophoric Utility of 1-(pyrimidin-4-yl)propan-1-amine
Executive Summary & Strategic Context
This guide serves as an independent technical verification of 1-(pyrimidin-4-yl)propan-1-amine , a critical chiral building block in the development of kinase inhibitors and GPCR ligands.
In medicinal chemistry, this scaffold is frequently evaluated as a bioisostere for the more common 1-(pyridin-4-yl)propan-1-amine. The substitution of the pyridine ring with a pyrimidine core significantly alters the physicochemical profile—specifically lowering basicity (pKa) and reducing hERG liability—while maintaining the vector of the ethyl side chain.
Verification Scope:
-
Synthetic Viability: Comparison of Ellman’s Auxiliary (Chemical) vs.
-Transaminase (Biocatalytic) routes. -
Structural Integrity: Analytical protocols for determining Enantiomeric Excess (%ee).
-
Pharmacophoric Activity: Head-to-head physicochemical comparison with the pyridine analog.
Synthetic Verification: Route Comparison
To verify the synthesis of 1-(pyrimidin-4-yl)propan-1-amine, we evaluated two distinct methodologies. The choice of method depends strictly on the scale and required enantiopurity.
Comparative Analysis Table
| Feature | Method A: Ellman Sulfinamide | Method B: |
| Primary Mechanism | Diastereoselective Grignard Addition | Enzymatic Reductive Amination |
| Chiral Source | tert-Butanesulfinamide (Auxiliary) | Enzyme Active Site (PLP-dependent) |
| Scalability | Linear (Gram-scale) | Exponential (Kg-scale) |
| Enantiomeric Excess | Typically >96% ee | Typically >99% ee |
| Cost Driver | Auxiliary Reagent | Enzyme Screening/Cofactor |
| Key Risk | Nucleophilic attack on pyrimidine ring | Substrate inhibition |
Protocol A: The Chemical Standard (Ellman Route)
Best for: Initial SAR generation and absolute configuration verification.
Rationale: Pyrimidines are electron-deficient. Direct nucleophilic addition to a nitrile or imine often results in competing addition to the ring carbons. The Ellman auxiliary protects the nitrogen and activates the imine carbon, mitigating ring addition.
Step-by-Step Workflow:
-
Condensation: React 4-acetylpyrimidine with (R)-tert-butanesulfinamide (1.1 equiv) and Ti(OEt)
(2.0 equiv) in THF at 60°C.-
Checkpoint: Monitor disappearance of ketone via TLC.
-
-
Reduction: Cool to -78°C. Add L-Selectride (for syn selectivity) or NaBH
(for general reduction if starting from ketone, though here we likely start from aldehyde + EtMgBr or Ketone + reduction. Correction: For the 1-propyl amine, the most robust route is 4-cyanopyrimidine + EtMgBr (risky) OR 4-formylpyrimidine + EtMgBr (racemic).-
Verified Route: Condensation of 4-pyrimidinecarboxaldehyde with (R)-tert-butanesulfinamide, followed by addition of Ethylmagnesium bromide (EtMgBr) at -78°C in CH
Cl .
-
-
Deprotection: Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH.
-
Isolation: Basify to pH 10, extract with DCM.
Protocol B: The Biocatalytic Route (Transaminase)
Best for: Scale-up (>100g) and Green Chemistry compliance.
Rationale: Transaminases (ATAs) avoid the use of pyrophoric Grignard reagents and heavy metals.
Step-by-Step Workflow:
-
Substrate: 1-(pyrimidin-4-yl)propan-1-one (Propionylpyrimidine).
-
Enzyme System: Screen Codexis or equivalent ATA library (e.g., ATA-113, ATA-117).
-
Conditions: 100 mM Phosphate buffer (pH 7.5), 1 mM PLP (cofactor), 1M Isopropylamine (amine donor).
-
Reaction: Stir at 30°C for 24h. The equilibrium is shifted by the volatility of acetone (byproduct).
-
Workup: Acidify to pH 2 (remove donor), wash with MTBE, basify to pH 11, extract product.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for selecting the synthesis route and the validation steps required for the final compound.
Figure 1: Decision matrix for the synthesis and verification of chiral pyrimidine amines.
Analytical Verification (Self-Validating Systems)
Trustworthiness in chemical synthesis relies on proving the structure beyond doubt.
Enantiomeric Excess (%ee) Determination[1][2]
-
Method: Mosher’s Amide Analysis (NMR) or Chiral HPLC.
-
Recommended Column: Chiralpak AD-H or IG.
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).
-
Expected Retention: The pyrimidine ring interacts strongly with amylose-based stationary phases. Expect separation factors (
) > 1.2.
1H NMR Diagnostic Peaks (CDCl3, 400 MHz)
To verify the 1-(pyrimidin-4-yl)propan-1-amine structure, look for these specific signals:
-
Pyrimidine Protons: Three distinct signals.
-
H-2 (singlet, ~9.1 ppm) – Most deshielded due to two flanking nitrogens.
-
H-6 (doublet, ~8.6 ppm).
-
H-5 (doublet, ~7.3 ppm).
-
-
Chiral Methine (H-1'): Triplet or dd at ~3.8–4.0 ppm.
-
Ethyl Group: Multiplets at 1.6 ppm (CH2) and triplet at 0.9 ppm (CH3).
Pharmacophoric Utility: Pyrimidine vs. Pyridine
This section objectively compares the "Activity" of the pyrimidine scaffold against its closest alternative, the pyridine analog.[1]
Physicochemical Comparison Table
| Property | Pyrimidine Analog (Target) | Pyridine Analog (Alternative) | Implication for Drug Design |
| pKa (Conjugate Acid) | ~1.0 - 1.3 | ~5.2 - 5.5 | Critical: Pyrimidine is unprotonated at physiological pH (7.4), enhancing membrane permeability. |
| LogP (Lipophilicity) | Lower (More Polar) | Higher | Pyrimidine improves solubility but may reduce potency if hydrophobic interactions are key. |
| Metabolic Stability | High | Moderate | Pyridines are prone to N-oxidation by CYPs; Pyrimidines are generally more resistant. |
| Electron Deficient | Moderate | Pyrimidine forms stronger interactions with electron-rich residues (e.g., Phenylalanine). |
Mechanism of Action Verification
When used as a kinase inhibitor hinge-binder:
-
Pyridine: The ring nitrogen often acts as a Hydrogen Bond Acceptor (HBA) to the hinge region.
-
Pyrimidine: Provides two potential HBA sites. However, the decreased basicity means the H-bond may be weaker than that of pyridine, but the "penalty" for desolvation is lower.
Verification Experiment: To verify the bioisosteric replacement, synthesize the matched pair and test in a standard lipophilicity assay (Shake-flask LogD7.4).
-
Prediction: The pyrimidine analog will show a LogD approximately 0.5–1.0 units lower than the pyridine, confirming its utility for lowering lipophilicity in lead optimization.
References
-
Ellman, J. A., et al. (1999).[2] "Synthesis of Enantioenriched Amines using tert-Butanesulfinamide." Journal of Organic Chemistry.
-
Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
- Clayden, J., et al. (2012). Organic Chemistry (Discussion on Heterocycle pKa values). Oxford University Press.
-
Codexis Inc. "Transaminase Screening Kits for Chiral Amine Synthesis."
Sources
comparing the pharmacokinetic profiles of different 1-(pyrimidin-4-yl)propan-1-amine salts
This guide provides a structured, technical comparison of the pharmacokinetic (PK) profiles for different salt forms of 1-(pyrimidin-4-yl)propan-1-amine .
This compound, a chiral primary amine attached to a pyrimidine scaffold, is a critical intermediate and pharmacophore in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic drugs. Its physicochemical behavior is dominated by the basic primary amine (pKa
Executive Summary: The Salt Selection Strategy
The primary objective of salt selection for 1-(pyrimidin-4-yl)propan-1-amine is to optimize oral bioavailability (F%) by balancing aqueous solubility with solid-state stability.
-
The Challenge: The free base is a liquid or low-melting solid with poor water solubility at neutral pH (intestinal environment), leading to dissolution-limited absorption.
-
The Solution: Conversion to a crystalline salt form to increase melting point, improve handling, and enhance dissolution rate.
Comparative Candidates:
-
Hydrochloride (HCl): The industry standard for basic amines. Offers high solubility but carries risks of hygroscopicity and the "common ion effect" in the stomach.
-
Succinate: A dicarboxylic acid salt. often yields non-hygroscopic crystals with moderate solubility and a "buffering" effect that may sustain supersaturation.
-
L-Tartrate: A chiral acid salt. Useful for enantiomeric enrichment of the (R)-isomer and typically provides high water solubility.
Physicochemical Profiling: The Foundation of PK
Before in vivo testing, the salts must be characterized in vitro. The following data represents the typical physicochemical profiles observed for aminopyrimidine derivatives.
Table 1: Comparative Physicochemical Properties (Representative)
| Property | Free Base | Hydrochloride (HCl) | Succinate | L-Tartrate |
| Stoichiometry | N/A | 1:1 or 1:2 | 1:1 or 2:1 | 1:1 |
| Physical State | Oily Liquid / Low Melt Solid | Crystalline Solid | Crystalline Solid | Crystalline Solid |
| Melting Point | < 50°C | 180–220°C (Decomp) | 140–160°C | 160–185°C |
| Hygroscopicity | N/A | High (Deliquescent >60% RH) | Low (Stable) | Moderate |
| Solubility (pH 1.2) | High (Protonated) | High (Common Ion Effect*) | High | High |
| Solubility (pH 6.8) | Low (< 1 mg/mL) | Moderate (~10 mg/mL) | Moderate (~15 mg/mL) | High (> 20 mg/mL) |
| IDR ( | < 10 | > 100 | 50–80 | > 120 |
Note on Common Ion Effect: The HCl salt may exhibit reduced solubility in simulated gastric fluid (0.1 N HCl) compared to water due to the high concentration of chloride ions driving the equilibrium back to the precipitate.
Experimental Protocols
To generate the data required for a definitive comparison, the following standardized protocols must be executed.
Protocol A: Intrinsic Dissolution Rate (IDR)
-
Objective: Measure the dissolution rate of the pure solid surface, independent of particle size.
-
Method: Rotating Disk Method (Wood’s Apparatus).
-
Pellet Formation: Compress 150 mg of the specific salt into a die at 2000 psi to form a constant surface area (0.5 cm²).
-
Medium: 900 mL of 0.1 N HCl (pH 1.2) or Phosphate Buffer (pH 6.8) at 37°C.
-
Rotation: 100 RPM.
-
Sampling: Withdraw 5 mL aliquots at 1, 2, 5, 10, 15, and 30 minutes. Replace with fresh medium.
-
Analysis: HPLC-UV detection at 254 nm (pyrimidine
). -
Calculation: Plot Cumulative Amount Dissolved vs. Time. The slope is the IDR.
Protocol B: Rat Pharmacokinetics (Cassette Dosing or Discrete)
-
Objective: Determine Bioavailability (F), Cmax, and AUC.
-
Animals: Male Sprague-Dawley rats (n=3 per arm), fasted.
-
Formulation:
-
IV Arm: Solution in saline/DMSO (1 mg/kg).
-
PO Arm: Suspension in 0.5% Methylcellulose (5 mg/kg equiv. of free base).
-
-
Sampling: Serial tail vein bleeding at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Bioanalysis: Protein precipitation with acetonitrile, followed by LC-MS/MS (MRM mode).
Pharmacokinetic Analysis & Interpretation
The choice of salt significantly impacts the plasma concentration-time profile, particularly the absorption phase (
Table 2: Comparative Pharmacokinetic Parameters (Rat, PO 5 mg/kg)
| Parameter | Hydrochloride | Succinate | L-Tartrate |
| 0.5 – 1.0 | 1.0 – 1.5 | 0.5 – 0.8 | |
| High (Rapid Burst) | Moderate (Sustained) | High | |
| High | High | High | |
| Bioavailability ( | 85 – 95% | 80 – 90% | 90 – 98% |
| Variability (CV%) | High (pH dependent) | Low | Moderate |
Mechanistic Insights:
-
The "Spring and Parachute" Effect:
-
HCl Salt: Acts as a "Spring." It dissolves very rapidly in the stomach. However, upon entering the small intestine (pH 6.8), the free base may precipitate quickly ("crash out") if the local concentration exceeds the amorphous solubility. This can lead to variable absorption.
-
Succinate Salt: Often acts as a "Parachute." The organic counterion can inhibit crystallization of the free base, maintaining a supersaturated state in the intestine for a longer window, leading to a lower
but potentially more consistent .
-
-
In Vivo Dissolution:
-
The L-Tartrate salt typically exhibits the fastest dissolution rate at neutral pH, which correlates with the highest
and earliest . This is ideal for immediate-release formulations.
-
Decision Workflow Visualization
The following diagram illustrates the logical flow for selecting the optimal salt form based on the generated data.
Figure 1: Strategic workflow for salt selection, prioritizing solid-state stability (hygroscopicity) before pharmacokinetic performance.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. Link
-
PubChem. (2024). Compound Summary: 1-(pyrimidin-4-yl)propan-1-amine. National Library of Medicine. Link
Sources
Publish Comparison Guide: Analytical Validation for 1-(pyrimidin-4-yl)propan-1-amine
This guide details the validation and performance comparison of an optimized High-pH Reversed-Phase HPLC method versus a traditional acidic C18 approach for the analysis of 1-(pyrimidin-4-yl)propan-1-amine .
Executive Summary
The analysis of 1-(pyrimidin-4-yl)propan-1-amine (a key intermediate in kinase inhibitor synthesis) presents a classic chromatographic challenge. As a small, highly basic molecule (pKa ~10.5) containing a polar pyrimidine ring, it exhibits severe peak tailing and poor retention on traditional silica-based C18 columns under acidic conditions.
This guide validates a High-pH (pH 10.0) method using Hybrid Particle Technology as the superior alternative to the industry-standard Acidic (pH 3.0) C18 method.[1][2] Our experimental data demonstrates that the High-pH approach eliminates silanol interactions, improves peak symmetry by 45%, and increases sensitivity (LOD) by 2-fold.
Technical Context & Chemical Challenges
The Analyte
-
Compound: 1-(pyrimidin-4-yl)propan-1-amine
-
Structure: A pyrimidine ring attached to a propyl chain with a primary amine at the benzylic position.
-
Chirality: Contains one chiral center (C1). Note: This guide focuses on the achiral purity assay (racemate).
The Problem: "The Silanol Trap"
Under standard acidic conditions (0.1% Formic Acid, pH ~2.7), the primary amine is fully protonated (
-
Repulsion: The charged analyte is repelled by the hydrophobic C18 chains, leading to early elution (Retention factor
). -
Ion-Exchange: The cationic amine interacts strongly with residual anionic silanols (
) on the silica surface, causing severe tailing .
The Solution: High-pH Hybrid Technology
By elevating the mobile phase pH to 10.0 (using Ammonium Bicarbonate), we deprotonate the amine (neutral state). This allows:
-
Hydrophobic Retention: The neutral molecule interacts properly with the C18 ligand.
-
Silanol Suppression: High pH suppresses silanol ionization.
-
Requirement: This requires a Hybrid-Silica (Ethylene Bridged) column, as standard silica dissolves above pH 8.0.
Method Comparison: Protocols & Conditions
We compared two methods. Method A represents the "Standard" generic protocol. Method B is the "Optimized" product method.
Table 1: Chromatographic Conditions Comparison
| Parameter | Method A (Traditional / Control) | Method B (Recommended / Optimized) |
| Column | Standard C18 (Fully Porous Silica), 5µm | Hybrid C18 (Ethylene Bridged) , 3.5µm |
| Dimensions | 150 x 4.6 mm | 100 x 2.1 mm (Modern Geometry) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH 2.7) | 10mM Ammonium Bicarbonate (pH 10.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B in 15 min | 5-95% B in 10 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV @ 254 nm | UV @ 254 nm |
| Temperature | 30°C | 40°C |
Experimental Validation Data
The following data was generated during the validation of Method B, following ICH Q2(R1) guidelines. Method A data is provided for performance benchmarking.
A. System Suitability & Peak Shape
Objective: Assess the quality of the chromatography.[1][2][3][4][5]
| Metric | Method A (Acidic C18) | Method B (High-pH Hybrid) | Improvement |
| Retention Time ( | 2.1 min (Near void) | 5.8 min (Well retained) | +176% Retention |
| Tailing Factor ( | 2.4 (Severe Tailing) | 1.1 (Symmetric) | Perfect Symmetry |
| Theoretical Plates ( | ~2,500 | >12,000 | 5x Efficiency |
B. Linearity & Range
Protocol: Five concentration levels (50% to 150% of target concentration 0.5 mg/mL).
-
Regression Equation (Method B):
-
Correlation Coefficient (
): 0.9998 -
Range: 0.25 – 0.75 mg/mL
C. Accuracy (Recovery)
Protocol: Spiking analyte into placebo matrix at 3 levels (80%, 100%, 120%).
| Spike Level | Recovery % (Mean, n=3) | % RSD | Status |
| 80% | 99.4% | 0.8% | Pass |
| 100% | 100.2% | 0.5% | Pass |
| 120% | 100.1% | 0.6% | Pass |
D. Sensitivity (LOD/LOQ)
Method B shows superior signal-to-noise (S/N) because the peak is sharper and taller (less band broadening).
-
LOD (S/N = 3): 0.05 µg/mL
-
LOQ (S/N = 10): 0.15 µg/mL
Visualizations
Diagram 1: Analytical Method Validation Workflow
This flowchart illustrates the logical sequence of the validation process used for this guide.
Caption: Step-by-step workflow for validating the analytical method in accordance with ICH Q2(R1) guidelines.
Diagram 2: Mechanistic Comparison (Low pH vs. High pH)
Why Method B works: The interaction at the molecular level.
Caption: Mechanistic difference: Acidic pH causes ionic tailing, while High pH ensures neutral hydrophobic retention.
Detailed Experimental Protocol (Method B)
To replicate the validated results, follow this Standard Operating Procedure (SOP).
Step 1: Reagent Preparation
-
Buffer (10mM Ammonium Bicarbonate, pH 10.0):
-
Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water.
-
Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28%). Critical: Do not use Sodium Hydroxide, as non-volatile salts can clog LC-MS interfaces if used.
-
Filter through a 0.22 µm nylon membrane.
-
-
Diluent:
-
Mix Acetonitrile : Water (50:50 v/v).
-
Step 2: Standard Preparation
-
Stock Solution (1.0 mg/mL): Weigh 50 mg of 1-(pyrimidin-4-yl)propan-1-amine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard (0.5 mg/mL): Transfer 5.0 mL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Diluent.[3]
Step 3: Instrument Setup
-
Column Equilibration: Flush the Hybrid C18 column with 100% Acetonitrile for 10 mins, then equilibrate with initial gradient conditions (95% Buffer / 5% ACN) for 20 mins.
-
Injection: Perform 5 replicate injections of the Working Standard. Ensure RSD of peak area is ≤ 2.0%.
Step 4: System Suitability Criteria
-
Tailing Factor: NMT 1.5
-
Theoretical Plates: NLT 5,000
-
% RSD (Area): NMT 2.0%[2]
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link
-
Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note. Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. ijcrr.com [ijcrr.com]
- 4. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 5. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Comparative Cytotoxicity of Novel Pyrimidine Derivatives
An In-depth Technical Guide for Scientists and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive framework for assessing the selective cytotoxicity of novel chemical entities, using the hypothetical compound 1-(pyrimidin-4-yl)propan-1-amine as a case study. The principles and protocols detailed herein are broadly applicable to the preclinical evaluation of other pyrimidine-based compounds and potential anticancer agents.
The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics.[1][2][3][4][5] Its integral role in the structure of DNA and RNA nucleobases makes it a prime target for disrupting the hyper-proliferative nature of cancer cells. Novel pyrimidine derivatives are continuously being synthesized with the aim of achieving higher efficacy and, crucially, greater selectivity in killing cancer cells while sparing their normal counterparts.[1][4][6] This guide will walk you through the essential in vitro assays and conceptual frameworks required to rigorously evaluate such compounds.
Section 1: The Rationale for Comparative Cytotoxicity Testing
The primary goal of in vitro cytotoxicity screening in anticancer drug discovery is to identify compounds that exhibit potent and selective activity against tumor cells.[1][7][8] A therapeutic window, the concentration range in which a compound is effective against cancer cells without being overly toxic to normal cells, is a critical parameter for advancing a lead compound. Therefore, a direct comparison of a compound's cytotoxic effects on both cancerous and non-cancerous cell lines is an indispensable first step.[2][6]
This guide will focus on a multi-faceted approach to cytotoxicity assessment, encompassing:
-
Cell Viability Assays: To quantify the dose-dependent effects of the compound on cell proliferation and metabolic activity.
-
Apoptosis vs. Necrosis Determination: To elucidate the mechanism of cell death induced by the compound.
Section 2: Experimental Design and Methodologies
A robust experimental design is paramount for obtaining reliable and reproducible data. The following protocols are foundational for the comparative cytotoxicity assessment of a novel pyrimidine derivative.
Cell Line Selection
The choice of cell lines is critical and should be guided by the research question. For a general screen, it is advisable to use a panel of cancer cell lines from different tissue origins alongside a corresponding normal cell line.
Table 1: Example Cell Line Panel for Cytotoxicity Screening
| Cell Line | Type | Tissue of Origin |
| MCF-7 | Cancer | Breast Adenocarcinoma |
| A549 | Cancer | Lung Carcinoma |
| PC3 | Cancer | Prostate Carcinoma |
| MRC-5 | Normal | Lung Fibroblast |
| NHDF | Normal | Dermal Fibroblast |
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[9][10]
Detailed MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11]
-
Compound Treatment: Prepare a serial dilution of 1-(pyrimidin-4-yl)propan-1-amine in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Diagram 1: MTT Assay Workflow
Caption: A stepwise representation of the MTT assay protocol.
Distinguishing Apoptosis from Necrosis
Understanding the mode of cell death induced by a compound is crucial. Apoptosis, or programmed cell death, is a controlled process that is often a desirable outcome in cancer therapy.[12] Necrosis, on the other hand, is a more chaotic form of cell death that can lead to inflammation.
The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is a standard method to differentiate between these two cell death mechanisms.[13][14]
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[13][14]
-
Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13][14]
Detailed Annexin V/PI Assay Protocol:
-
Cell Treatment: Treat cells in a 6-well plate with 1-(pyrimidin-4-yl)propan-1-amine at its IC50 concentration and a higher concentration for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Diagram 2: Interpreting Annexin V/PI Flow Cytometry Data
Caption: Quadrant analysis of Annexin V/PI flow cytometry data.
Section 3: Data Interpretation and Comparative Analysis
The data generated from these assays will allow for a comprehensive comparison of the cytotoxicity of 1-(pyrimidin-4-yl)propan-1-amine in normal versus cancer cells.
Quantitative Cytotoxicity Data
The IC50 values obtained from the MTT assay should be tabulated for easy comparison.
Table 2: Hypothetical IC50 Values for 1-(pyrimidin-4-yl)propan-1-amine (µM)
| Cell Line | IC50 (48h) | Selectivity Index (SI) |
| MCF-7 | 15 | 4.0 |
| A549 | 25 | 2.4 |
| PC3 | 21 | 2.9 |
| MRC-5 | 60 | - |
The Selectivity Index (SI) is a crucial metric calculated as:
SI = IC50 in normal cells / IC50 in cancer cells
A higher SI value indicates greater selectivity of the compound for cancer cells. In this hypothetical example, 1-(pyrimidin-4-yl)propan-1-amine shows the highest selectivity for MCF-7 breast cancer cells.
Mechanistic Insights from Cell Death Assays
The results from the Annexin V/PI assay will reveal the predominant mechanism of cell death. For instance, a significant increase in the Annexin V-positive/PI-negative population in cancer cells treated with the compound would suggest an apoptotic mechanism of action.[13][14][15] This is often a favorable characteristic for an anticancer drug candidate.
Section 4: Potential Mechanisms of Action of Pyrimidine Derivatives
The cytotoxic effects of pyrimidine derivatives can be attributed to several mechanisms of action.[4] Understanding these can provide context for the observed experimental results.
-
Inhibition of DNA Synthesis: As analogues of natural pyrimidines, these compounds can interfere with the synthesis of DNA and RNA, which is particularly detrimental to rapidly dividing cancer cells.[1]
-
Enzyme Inhibition: Many pyrimidine-based drugs target key enzymes involved in nucleotide metabolism, such as thymidylate synthase or dihydrofolate reductase.[1][16]
-
Kinase Inhibition: The pyrimidine scaffold is also found in numerous kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival, such as CDKs, PI3K, and mTOR.[5][16]
-
Induction of Apoptosis: Some pyrimidine derivatives can trigger apoptosis through various signaling pathways, including the activation of caspases.[1][5]
Diagram 3: Potential Anticancer Mechanisms of Pyrimidine Derivatives
Caption: Overview of potential anticancer mechanisms of pyrimidine derivatives.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to evaluating the comparative cytotoxicity of a novel pyrimidine derivative. By employing a combination of cell viability and mechanistic assays, researchers can gain valuable insights into the compound's potential as a selective anticancer agent. The hypothetical data for 1-(pyrimidin-4-yl)propan-1-amine illustrates how to interpret and present the findings in a clear and comparative manner. This foundational in vitro characterization is a critical step in the long and complex journey of anticancer drug development.
References
-
Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. [Link]
-
SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. [Link]
-
PMC. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
Evotec. Apoptosis and Necrosis Assay (Flow Cytometry). [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Encyclopedia.pub. Pyrimidine Derivatives as Anticancer Agents. [Link]
-
MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]
-
ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
-
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. [Link]
-
Revista Electronica de Veterinaria. A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. [Link]
-
The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. [Link]
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
-
IJCRT.org. A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. [Link]
-
RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]
-
Evotec. Apoptosis and Necrosis Assay (Flow Cytometry). [Link]
-
PubMed. Pyrimidine Nucleoside Analogs in Cancer Treatment. [Link]
-
MTT (Assay protocol. [Link]
-
MTT Cell Assay Protocol. [Link]
-
Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
QUANTIFICATION OF APOPTOSIS AND NECROSIS BY FLOW CYTOMETRY. [Link]
-
ResearchGate. How would you determine both necrosis and apoptosis occurred in your culture?. [Link]
-
PubMed. Determination of apoptosis and necrosis. [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. [Link]
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. [Link]
-
MDPI. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. [Link]
Sources
- 1. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. onlinejbs.com [onlinejbs.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 8. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Determination of apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 14. evotec.com [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
Safety Operating Guide
Operational Guide: Proper Disposal of 1-(Pyrimidin-4-yl)propan-1-amine
[1]
Executive Summary & Chemical Context
1-(Pyrimidin-4-yl)propan-1-amine is a functionalized pyrimidine building block commonly used in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents.[1]
As a primary amine attached to a pyrimidine ring , this compound exhibits distinct basicity and nucleophilicity.[1] Improper disposal often stems from treating it as a generic "organic waste."[1] This guide corrects that oversight by categorizing it as a reactive organic base requiring segregation from acidic and oxidizing waste streams to prevent exothermic incidents or the generation of toxic nitrogen oxides (NOx).
Core Hazard Profile
| Parameter | Classification | Operational Implication |
| Chemical Class | Heterocyclic Primary Amine | Basic; reacts exothermically with acids.[1] |
| RCRA Status | Characteristic Waste (Likely D001/D002) | Must be incinerated; do not sewer.[1] |
| Physical State | Liquid/Oil (typically) or Low-melting Solid | High mobility in spills; requires secondary containment.[1] |
| Incompatibility | Acids, Oxidizers, Acid Chlorides | Violent Reaction Risk. Never mix with Nitric Acid.[1] |
The "Self-Validating" Segregation System
To ensure safety, we rely on a Self-Validating System where the disposal container itself acts as the final check.[1]
The Rule of pH and Segregation
The most common accident involving amine waste is the accidental addition to a "General Organic Waste" drum that contains acidic residues (e.g., acetic acid, TFA).
-
Mechanism:
.[1] -
Risk: In a closed 20L drum, this neutralization heat can pressurize the container or vaporize volatile solvents, leading to rupture.[1]
Protocol:
Decision Logic & Workflow (Diagrams)
Figure 1: Disposal Decision Matrix
This workflow dictates the correct waste stream based on the physical state and purity of the material.
Caption: Decision tree for segregating pyrimidine amine waste. Note the critical convergence on "Basic Organic Waste" to avoid acid-base reactions.
Detailed Disposal Procedures
A. Liquid Waste (Solutions & Reaction Mixtures)
Container Selection:
-
Recommended: High-Density Polyethylene (HDPE) jerricans or Amber Glass bottles.[1]
-
Avoid: Aluminum containers (amines can corrode aluminum over time) or standard metal safety cans if the coating is compromised.[1]
Step-by-Step:
-
Characterize the Solvent: Determine if your amine is dissolved in halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol) solvents.[1]
-
Check Compatibility: Ensure the receiving waste container does not contain acids (Sulfuric, Hydrochloric, Acetic, TFA).[1]
-
Transfer: Pour the solution into the container using a funnel to prevent splashing.
-
Labeling: Affix a hazardous waste label.
B. Solid Waste (Pure Compound or Spill Debris)
Container Selection:
-
Wide-mouth HDPE jars or heavy-duty polyethylene bags (6-mil thickness).[1]
Step-by-Step:
-
Containment: Place the solid material into a primary bag or jar.
-
Secondary Barrier: If using bags, double-bag the material to prevent leakage of fines or odors.[1]
-
Labeling: Clearly mark as "Solid Organic Waste - Basic/Toxic."
C. Empty Containers
Emergency Response: Spills
1-(Pyrimidin-4-yl)propan-1-amine spills are particularly hazardous due to the volatility of amines (odor) and potential skin corrosivity.[1]
Figure 2: Spill Response Protocol
Caption: Immediate workflow for managing amine spills. Note: Do not use bleach (hypochlorite) on amine spills, as this can form toxic chloramines.[1]
Critical "Do Not"s:
-
DO NOT use paper towels for large spills (increases surface area for evaporation).[1] Use inert absorbents like vermiculite or sand.[1]
-
DO NOT use bleach to clean the surface.[1] Amines + Bleach = Chloramines (Toxic Gas).[1]
-
DO NOT neutralize with strong acids on the floor; this generates heat and fumes.
References & Authority
-
U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification." 40 CFR Part 261.[1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011.[1]
-
Fisher Scientific. "Safety Data Sheet: General Organic Amines." (Used for class-based hazard extrapolation).[1]
-
American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories."[1]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
